molecular formula C6H10N2O2 B1322214 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one CAS No. 1363382-38-0

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B1322214
CAS No.: 1363382-38-0
M. Wt: 142.16 g/mol
InChI Key: SBZCIWWBKHCWTH-UHFFFAOYSA-N
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Description

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-1-10-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZCIWWBKHCWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC2(O1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Abstract: This technical guide provides a comprehensive analysis of the core , a novel spirocyclic scaffold with potential applications in drug discovery and medicinal chemistry. Spirocyclic motifs are increasingly recognized as privileged structures due to their unique three-dimensional architecture, which can offer improvements in potency, selectivity, and metabolic stability.[1] Understanding the fundamental physicochemical characteristics of this compound, such as its ionization constant (pKa) and lipophilicity (logP), is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with field-proven experimental methodologies, offering researchers and drug development professionals a foundational understanding and practical protocols for empirical validation.

Introduction to a Privileged Scaffold

Spirocyclic compounds, characterized by two rings connected through a single common atom, have garnered significant interest in medicinal chemistry.[1] Their rigid, three-dimensional nature provides a distinct advantage over more flexible linear or planar scaffolds, often leading to enhanced binding affinity and target selectivity.[2] this compound belongs to this important class of molecules. Its structure incorporates an oxetane ring and a piperidinone ring, presenting a unique spatial arrangement of heteroatoms that can serve as key pharmacophoric features.

The predictive power of early-stage drug development hinges on a robust characterization of a molecule's physicochemical properties. These parameters govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its journey from administration to its biological target.[3] This guide focuses on the foundational attributes of this compound, providing both predicted values and the gold-standard experimental workflows required for their definitive determination.

Core Molecular Attributes

The fundamental identity and properties of this compound are summarized below. This data serves as the starting point for all subsequent experimental and computational evaluations.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compoundN/A
CAS Number 1784305-29-8[4][5][6]
Molecular Formula C₇H₁₁NO₂[4][5]
Molecular Weight 141.17 g/mol [5][6]
Typical Form Solid[4]
InChI Key UZVWYTQUEOMWSN-UHFFFAOYSA-N[5]

Ionization Behavior: The Acid Dissociation Constant (pKa)

The pKa value is a critical determinant of a drug's behavior in physiological environments.[7] It dictates the extent of ionization at a given pH, which in turn profoundly impacts solubility, membrane permeability, and the ability to form ionic interactions with a biological target.[3] For this compound, the presence of amine and amide functional groups makes understanding its ionization state essential.

Predicted pKa

Computational models provide a valuable first approximation of a molecule's pKa. For this compound, the predicted pKa is:

  • pKa: 14.98 ± 0.20[6]

This predicted value suggests the compound is a very weak acid, with the secondary amine likely acting as a base (possessing a pKa for its conjugate acid, which is not specified in the prediction). Empirical determination is crucial for confirmation.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely adopted method for pKa determination.[8][9] The technique involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.[7] The pKa is derived from the inflection point of the resulting titration curve.[10]

Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (Standard Buffers pH 4, 7, 10) B Prepare 1 mM Sample Solution in 0.15 M KCl (Ionic Strength) A->B C Prepare 0.1 M HCl and 0.1 M NaOH Titrants B->C D Purge Sample with Nitrogen (Displace Dissolved CO₂) C->D Proceed to Titration E Immerse Electrode in Sample (Magnetic Stirring) D->E F Titrate with Acid/Base, Recording pH vs. Volume E->F G Plot Titration Curve (pH vs. Titrant Volume) F->G Proceed to Analysis H Calculate 1st Derivative to Find Inflection Point(s) G->H I Determine pKa (pH at Half-Equivalence Point) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Methodology Details:

  • System Calibration: The potentiometer must be calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10] This step is foundational to the trustworthiness of the entire experiment.

  • Sample Preparation: A solution of the compound is prepared, typically at a concentration of at least 10⁻⁴ M to ensure a detectable inflection point.[8] The solution is prepared in a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[10]

  • Inert Environment: Before titration, the sample solution is purged with an inert gas like nitrogen. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[7]

  • Titration: The solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed. The titrant (e.g., 0.1 M NaOH or 0.1 M HCl) is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[10]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be precisely identified as the inflection point of the curve or the peak of the first derivative plot.[7][11]

Lipophilicity: The Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics. It is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[12] This value influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall distribution in the body. According to Lipinski's "Rule of Five," a logP value not exceeding 5 is often characteristic of orally available drugs.[13]

Predicted logP

While no specific predicted logP value for this compound was found in the initial search, related spirocyclic structures like 7-Oxa-1-azaspiro[3.5]nonan-2-one have a predicted logP of 0.0555, and 7-Oxa-2-azaspiro[3.5]nonane has a predicted logP of 0.3864.[14][15] This suggests the target compound is likely to be relatively hydrophilic.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[13][16]

Workflow for logP Determination via Shake-Flask Method

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and Water (or pH 7.4 Buffer for logD) B Prepare Stock Solution of Compound (e.g., 10 mM in DMSO) A->B C Add Compound to Biphasic System (n-octanol/aqueous phase) B->C Proceed to Partitioning D Shake/Agitate Mixture (e.g., 24h to reach equilibrium) C->D E Separate Phases via Centrifugation D->E F Measure Compound Concentration in Each Phase (e.g., HPLC-UV) E->F Proceed to Analysis G Calculate logP = log([C]octanol / [C]aqueous) F->G

Caption: Workflow for logP/logD determination by the shake-flask method.

Methodology Details:

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for determining logD, the distribution coefficient at physiological pH) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[13] This prevents volume changes during the actual experiment.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (or added from a stock solution). The biphasic system is then shaken for a sufficient period to allow the compound to partition and reach equilibrium between the two layers.[12]

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers. Improper phase separation is a common source of error, particularly for highly lipophilic compounds.[16]

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical technique for this purpose.[16]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

Other Predicted Physicochemical Parameters

Computational tools provide estimations for other key properties. While these require experimental validation, they are invaluable for initial screening and hypothesis generation.[17][18]

PropertyPredicted ValueSignificance in Drug Development
Boiling Point 354.7 ± 35.0 °C[6]Relates to volatility and thermal stability during manufacturing and storage.
Density 1.19 ± 0.1 g/cm³[6]Important for formulation, especially for solid dosage forms.
Solubility Not explicitly found, but low predicted logP suggests moderate aqueous solubility.A critical factor for absorption and bioavailability; poor solubility is a major hurdle in development.

The Role of Computational Modeling in Property Prediction

Conclusion

This compound is a spirocyclic scaffold with physicochemical properties that warrant further investigation for applications in medicinal chemistry. The predicted high pKa and likely hydrophilic nature (inferred from related structures) suggest a profile that may favor aqueous solubility. However, these computational predictions must be rigorously validated through empirical methods. The detailed protocols for potentiometric titration and the shake-flask method provided herein offer a clear and robust pathway for researchers to establish a definitive physicochemical profile for this compound. This foundational data is essential for any subsequent efforts in rational drug design, enabling the optimization of ADME properties and the ultimate development of new therapeutic agents.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

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  • De Levie, R. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(5), 633. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

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  • PubChem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. Retrieved from [Link]

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  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, integrating synthesis, high-resolution mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. Beyond a mere listing of procedures, this guide delves into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies described herein are grounded in established principles of chemical analysis and are supported by authoritative references to provide a field-proven roadmap for the characterization of this and similar spirocyclic entities.

Introduction and Strategic Overview

The burgeoning field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced target affinity and improved pharmacokinetic profiles.[1] this compound, a unique scaffold incorporating an oxetane ring fused to a β-lactam, presents a compelling synthetic target. The β-lactam moiety is a well-established pharmacophore in antibiotic discovery, while the oxetane ring is increasingly utilized as a bioisostere to modulate physicochemical properties.[2][3]

The definitive confirmation of such a novel structure is paramount and demands a rigorous, multi-faceted analytical strategy. This guide proposes a logical workflow, commencing with a plausible synthetic route, followed by a systematic application of spectroscopic techniques to unambiguously determine the connectivity and configuration of this compound.

Proposed Synthesis of this compound

While various methods exist for the synthesis of spirocyclic β-lactams, the Staudinger [2+2] ketene-imine cycloaddition reaction remains a robust and versatile approach.[2][4] We propose a convergent synthesis pathway, as illustrated below, which is amenable to laboratory-scale production for analytical characterization.

G cluster_0 Synthesis Pathway start Commercially Available Starting Materials imine Formation of Oxetane Imine Intermediate start->imine Multi-step synthesis ketene In situ Generation of Ketene start->ketene From acyl chloride cycloaddition Staudinger [2+2] Cycloaddition imine->cycloaddition ketene->cycloaddition product This compound cycloaddition->product purification Purification (Chromatography/Crystallization) product->purification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol
  • Synthesis of the Imine Precursor: The synthesis would commence with the formation of an imine derived from an appropriately substituted oxetane amine. This intermediate is crucial as it forms one of the reactive partners in the key cycloaddition step.

  • In situ Generation of the Ketene: A suitable acyl chloride would be treated with a non-nucleophilic base, such as triethylamine, to generate the ketene in situ. This reactive species will then readily undergo cycloaddition.

  • Staudinger [2+2] Cycloaddition: The generated ketene is reacted with the oxetane imine at low temperatures to promote the [2+2] cycloaddition, forming the desired spirocyclic β-lactam ring system.[2][4]

  • Purification: The crude product would be subjected to purification by column chromatography on silica gel, followed by recrystallization to yield the analytically pure this compound.

Orthogonal Analytical Approach for Structure Elucidation

A cornerstone of robust structure elucidation is the application of multiple, independent analytical techniques. This orthogonal approach ensures that the proposed structure is consistent with all experimental data, minimizing the risk of misinterpretation.

G cluster_1 Structure Elucidation Workflow synthesis Synthesis & Purification hrms HRMS (Molecular Formula) synthesis->hrms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity & Stereochemistry) synthesis->nmr elucidation Structure Confirmed hrms->elucidation ir->elucidation nmr->elucidation

Caption: Orthogonal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is the initial and most critical step to determine the elemental composition of the synthesized molecule. By providing a highly accurate mass measurement, it validates the molecular formula and, by extension, the success of the synthesis.

Predicted Data:

ParameterPredicted Value
Molecular Formula C₆H₁₀N₂O₂
Monoisotopic Mass 142.0742 g/mol
Observed Ion (ESI+) [M+H]⁺
Predicted m/z 143.0815

Experimental Protocol:

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental composition using the instrument's software. The isotopic distribution pattern should also be compared to the theoretical pattern for C₆H₁₀N₂O₂.

Expected Fragmentation: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide structural insights.[5][6][7] Key predicted fragmentation pathways include the cleavage of the β-lactam ring and the oxetane moiety.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups present in the molecule. For this compound, the most diagnostic absorption will be the carbonyl stretch of the β-lactam ring.

Predicted Data:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
β-lactam C=O Stretch1750 - 1780Strong
N-H Stretch3200 - 3400Medium
C-O-C (oxetane) Stretch1100 - 1200Strong
C-H (aliphatic) Stretch2850 - 3000Medium

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.[8][9] The presence of a strong absorption band in the region of 1750-1780 cm⁻¹ would be highly indicative of the β-lactam carbonyl.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the molecular framework.[13]

Predicted ¹H and ¹³C NMR Data:

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. These predictions are based on typical chemical shift ranges and the use of NMR prediction software.[14][15][16][17][18]

PositionPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)MultiplicityIntegration
1, 3 ~45-55~3.0-3.5m4H
4 ~70-80~4.5-5.0t2H
6 ~40-50~3.2-3.8m2H
7 (C=O) ~170-175---
9 ~60-70 (spiro C)---

Experimental Protocols:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all carbon atoms, including the quaternary spiro-carbon.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different spin systems and the definitive placement of the carbonyl group and the spiro-carbon.

Caption: Key predicted HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of a novel chemical entity like this compound requires a meticulous and integrated analytical approach. By combining a plausible synthetic strategy with high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The workflow and protocols detailed in this guide provide a robust framework for researchers, ensuring the scientific integrity and trustworthiness of their findings. The successful characterization of this molecule will pave the way for its further investigation in medicinal chemistry and drug discovery programs.

References

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  • nmrshiftdb2. (2019, December 17). nmrshiftdb2 download. SourceForge. Retrieved January 17, 2026, from [Link]

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  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved January 17, 2026, from [Link]

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  • Popa, G., Tuchilus, C., Vlase, L., & Oniga, S. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

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  • University of Calgary. (n.d.). Typical proton and C-13 chemical shifts. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of β-lactamase inhibitors. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 17, 2026, from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

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The Emerging Biological Significance of the 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Spirocyclic systems represent a fascinating and increasingly vital area of medicinal chemistry, offering a three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat aromatic structures.[1] This guide focuses on the 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one core, a unique heterocyclic scaffold. While direct biological data on this specific molecule is nascent in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This document serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes existing knowledge from structurally related spirocyclic systems to build a predictive framework for the biological potential of the this compound scaffold and outlines a strategic workflow for its investigation.

The Spirocyclic Advantage: Why this compound Merits Investigation

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, are gaining prominence as "privileged scaffolds" in drug discovery.[2][3] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat molecules. This rigidity allows for a more precise spatial arrangement of functional groups, which can lead to highly specific and potent interactions with biological targets.[1] The this compound scaffold incorporates several key features that suggest significant biological potential:

  • Aza-spirocyclic Core: The presence of nitrogen atoms provides opportunities for hydrogen bonding and salt formation, which are critical for target binding and improving solubility.

  • Oxolane Moiety: The oxygen heteroatom can also participate in hydrogen bonding and influences the molecule's polarity and metabolic stability.

  • Lactam Ring: The integrated lactam (a cyclic amide) is a common feature in many pharmacologically active molecules, including antibiotics.

These features, combined in a rigid spirocyclic framework, create a unique chemical space ripe for exploration.

Caption: Core structure of this compound.

Extrapolating Biological Potential from Structurally Related Analogs

By examining the established biological activities of closely related spirocyclic systems, we can formulate hypotheses about the potential therapeutic applications of the this compound core.

Potential as an Anticancer Agent

The diazaspiro[3.5]nonane core, which is structurally analogous to our target scaffold, has been successfully employed as a bioisostere for the piperazine ring in analogs of Olaparib, a potent PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitor used in cancer therapy.[4] One such analog, 10e , demonstrated a PARP-1 IC50 value of 12.6 nM, indicating that the spirocyclic core is a viable surrogate for traditional heterocyclic rings in potent enzyme inhibitors.[4]

Furthermore, derivatives of a related scaffold, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, have shown potent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC50 values as low as 0.08 µM.[5]

Causality of Experimental Choice: PARP inhibitors are effective in cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations. The mechanism involves trapping PARP1 on damaged DNA, leading to replication fork collapse and synthetic lethality in tumor cells. The choice to replace the piperazine ring in Olaparib with a diazaspiro core was driven by the hypothesis that the spirocycle's rigid 3D geometry could enhance binding affinity and improve physicochemical properties.[4]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment & Activation DNA_Damage->PARP1 PAR PAR Chain Synthesis (PARylation) PARP1->PAR Trapped PARP-1 Trapped on DNA PARP1->Trapped Repair Recruitment of DNA Repair Proteins PAR->Repair Resolution DNA Repair & PARP-1 Release Repair->Resolution Inhibitor Diazaspiro-based PARP Inhibitor Inhibitor->PARP1 Binds to Active Site Replication Replication Fork Stall & Collapse Trapped->Replication Apoptosis Cell Death (Synthetic Lethality) Replication->Apoptosis

Caption: Proposed mechanism of anticancer activity via PARP-1 inhibition.

Potential in Metabolic Disorders

Derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists for G protein-coupled receptor 119 (GPR119).[6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes. Agonism of this receptor stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). One optimized compound in this series demonstrated a favorable glucose-lowering effect in diabetic rats, highlighting the utility of the azaspiro[3.5]nonane scaffold in targeting metabolic diseases.[6]

Potential in Central Nervous System (CNS) Disorders

A key challenge in developing drugs for CNS disorders is traversing the blood-brain barrier (BBB).[7] The unique lipophilicity and three-dimensional structure of spirocyclic skeletons can enhance permeability, making them attractive scaffolds for CNS-active agents.[2][7] For example, derivatives of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane have shown neuroprotective effects in models of oxidative stress, believed to be mediated through the activation of the Nrf2 pathway.[1] This suggests that the this compound core could be a valuable starting point for developing novel therapeutics for neurodegenerative diseases.

Proposed Research Workflow for Scaffold Investigation

To systematically evaluate the biological potential of this compound and its derivatives, a structured, multi-stage research workflow is proposed. This workflow is designed to be self-validating, with clear go/no-go decision points at each stage.

Protocol: Tier 1 - Primary Biological Screening

  • Objective: To perform a broad initial assessment of biological activity across multiple therapeutic areas.

  • Methodology:

    • Synthesize a small library of derivatives based on the this compound core with diverse functional groups at the nitrogen positions.

    • Anticancer Screen: Test compounds at a single high concentration (e.g., 10 µM) against a panel of cancer cell lines, such as the NCI-60 panel. Measure cell viability using a standard MTS or resazurin-based assay.

    • Metabolic Screen: Utilize a cell-based reporter assay to measure GPR119 agonism (e.g., a CRE-luciferase reporter assay in HEK293 cells expressing human GPR119).

    • Antimicrobial Screen: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution methods according to CLSI guidelines.

  • Validation & Progression Criteria: Any compound demonstrating >50% inhibition in the anticancer screen, >50% activation relative to a known agonist in the metabolic screen, or an MIC ≤ 64 µg/mL will be considered a "hit" and advanced to Tier 2 dose-response confirmation.

Caption: A tiered workflow for the initial biological evaluation of the scaffold.

Data Summary of Related Scaffolds

The following table summarizes the biological activities reported for spirocyclic scaffolds structurally related to this compound. This data provides a strong rationale for the proposed investigation.

Scaffold ClassSpecific Example / DerivativeBiological ActivityTarget(s)Reference
Diazaspiro[3.5]nonane Olaparib Analog 10e Anticancer (in vitro)PARP-1[4]
1-Oxa-4-azaspiro[4.5]decane Derivative 11d Anticancer (in vitro)Unknown (Cytotoxic)[5]
7-Azaspiro[3.5]nonane Derivative 54g Anti-diabetic (in vivo)GPR119 Agonist[6]
8-Oxa-2,5-diazaspiro[3.5]nonane Tert-butyl derivativeNeuroprotectionNrf2 Pathway[1]
6-Azaspiro[3.5]nonane Peptidomimetic InhibitorsAntiviral (in vitro)SARS-CoV-2 3CLpro[8]

Future Outlook

The this compound scaffold stands at the intersection of several successful drug discovery campaigns. While it remains an underexplored chemical entity, the potent and diverse biological activities of its structural neighbors provide a compelling argument for its investigation. The unique combination of a lactam, an oxolane, and a diazaspiro core within a rigid three-dimensional framework presents a wealth of opportunities for developing novel therapeutics.

Future research should focus on efficient synthetic routes to generate a diverse library of derivatives, followed by systematic biological screening as outlined in this guide. Elucidating the structure-activity relationships will be paramount in optimizing initial hits into lead compounds with clinical potential. The insights gathered from such studies will not only unlock the potential of this specific scaffold but also contribute to the broader understanding of spirocyclic systems in modern drug discovery.

References

  • Taylor & Francis Online. (n.d.). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. Retrieved from [Link]

  • PubMed. (n.d.). First Synthesis for Bis-Spirothiazolidine Derivatives as a Novel Heterocyclic Framework and Their Biological Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[7][9]deca-6,9-diene-3,8-dione Derivatives. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from [Link]

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An In-Depth Technical Guide to the 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Uncharted Chemical Space

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer superior physicochemical properties and biological activity is relentless. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as privileged scaffolds, providing a rigid framework that can lead to enhanced potency, selectivity, and metabolic stability.[1] This guide focuses on the 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one core, a unique heterocyclic system combining the features of an oxetane, a lactam, and a piperidine ring.

While a dedicated CAS number for this compound is not prominently cataloged as of this writing—suggesting its status as a novel entity—the principles governing its synthesis and its potential applications can be expertly extrapolated from extensive research on analogous structures. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a logical framework for the synthesis, characterization, and strategic deployment of this promising scaffold.

The Strategic Value of the Oxa-Diazaspiro[3.5]nonan-7-one Core

The convergence of three key structural motifs within a single, compact spirocycle makes this scaffold particularly compelling for drug discovery.

  • The Oxetane Ring: The 4-membered oxetane ring is a powerful tool in modern medicinal chemistry.[2] It is not merely a passive linker but an active modulator of physicochemical properties. Its high polarity and ability to act as a hydrogen bond acceptor can significantly improve aqueous solubility.[3] Furthermore, its incorporation can enhance metabolic stability by blocking sites of metabolism and reduce the basicity of adjacent amines, a crucial factor for optimizing pharmacokinetics.[2][4]

  • The Lactam Moiety: The γ-lactam ring is a cornerstone of many biologically active compounds.[5] It serves as a conformationally restricted peptide bond isostere, making it an invaluable component in the design of peptidomimetics. The carbonyl group provides a key hydrogen bond acceptor, while the overall rigidity helps lock in bioactive conformations, reducing the entropic penalty upon binding to a biological target.[5]

  • The Spirocyclic Junction: The spirocyclic nature of the core imparts a well-defined three-dimensional geometry, a significant departure from the flat, aromatic structures that have historically dominated drug discovery. This topographical complexity allows for the exploration of new, unoccupied regions of chemical space within protein binding pockets, potentially leading to novel mechanisms of action and improved selectivity.[1]

Conceptual Advantage in Drug Design

The diagram below illustrates the fundamental principle of how spirocyclic scaffolds, like the one discussed herein, provide superior exploration of three-dimensional space compared to traditional linear or planar molecules.

G cluster_0 Traditional Scaffolds (Planar/Linear) cluster_1 Spirocyclic Scaffolds Planar_Molecule Planar Drug (e.g., Benzene-based) Binding_Pocket_1 Binding Pocket (Limited Vectorial Space) Planar_Molecule->Binding_Pocket_1 Limited 3D Exploration Spiro_Molecule Spirocyclic Drug (e.g., this compound) Binding_Pocket_2 Binding Pocket (Multi-Vectorial Space) Spiro_Molecule->Binding_Pocket_2 Enhanced 3D Exploration Title Conceptual Advantage of Spirocyclic Scaffolds in Drug Design

Caption: Spirocyclic scaffolds offer multi-vectorial projection of substituents.

Physicochemical Properties and Data

Based on the analysis of its constituent parts and data from analogous structures, we can project the key physicochemical properties of the this compound core.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
Molecular Formula C₆H₁₀N₂O₂Based on core structure.
Molecular Weight 142.16 g/mol Calculated from the molecular formula.
logP / logD Low to moderateThe polar oxetane and lactam functionalities are expected to decrease lipophilicity and improve aqueous solubility, a known effect of incorporating oxetanes.[6]
Aqueous Solubility EnhancedOxetanes are well-documented to improve solubility compared to gem-dimethyl or carbonyl analogues.[3][6]
Metabolic Stability HighThe spirocyclic core and the oxetane ring can block common sites of metabolic (e.g., P450) degradation.[2]
Hydrogen Bond Donors 1 (N-H at position 8)The secondary amine in the piperidine ring.
Hydrogen Bond Acceptors 3 (Oxetane O, Lactam C=O, N at position 2)Key for interaction with biological targets.
pKa 7.5 - 8.5The secondary amine at position 8 will be basic. The presence of the adjacent oxetane can slightly reduce the pKa compared to a simple piperidine.[6]

Synthesis and Mechanistic Insights

While no direct synthesis for this compound has been published, a robust and logical synthetic route can be designed by combining established methodologies for the formation of spiro-lactams and the reactions of functionalized oxetanes. A plausible retrosynthetic analysis points to a strategy involving an intramolecular cyclization of a suitably functionalized oxetane precursor.

The proposed forward synthesis leverages a conjugate addition followed by a Dieckmann-type condensation.

Proposed Synthetic Workflow

G Start 1. N-Boc-3-amino-3-(methoxycarbonyl)oxetane Step1 2. Reduction of Ester (e.g., LiAlH4) Start->Step1 Intermediate1 3. N-Boc-3-amino-3-(hydroxymethyl)oxetane Step1->Intermediate1 Step2 4. Oxidation (e.g., DMP, PCC) Intermediate1->Step2 Intermediate2 5. N-Boc-3-amino-3-formyloxetane Step2->Intermediate2 Step3 6. Aza-Michael Addition with N-protected acrylamide Intermediate2->Step3 Intermediate3 7. Linear Precursor Step3->Intermediate3 Step4 8. Deprotection & Intramolecular Lactamization (Cyclization) Intermediate3->Step4 FinalProduct 9. This compound Step4->FinalProduct Title Proposed Synthetic Workflow

Caption: A plausible multi-step synthesis of the target scaffold.

Detailed Experimental Protocol (Projected)

Step 1 & 2: Synthesis of N-Boc-3-amino-3-formyloxetane (Intermediate 2)

This key starting material can be prepared from commercially available 3-oxo-oxetane.

  • Reaction: Horner-Wadsworth-Emmons reaction of 3-oxo-oxetane with a phosphonate ester, followed by aza-Michael addition and functional group manipulations. A similar approach has been described for related oxetane amino acids.[7]

  • Rationale: This sequence establishes the crucial 3-amino-3-substituted oxetane core. The Boc protecting group is chosen for its stability under the initial reaction conditions and its orthogonal removal later in the synthesis.[3]

  • Purification: Purification would be achieved via flash column chromatography on silica gel.

Step 3: Aza-Michael Addition (Formation of Intermediate 3)

  • Reaction: To a solution of N-Boc-3-amino-3-formyloxetane (Intermediate 2) in a suitable solvent like acetonitrile, add a protected acrylamide derivative (e.g., N-benzylacrylamide) and a non-nucleophilic base such as DBU. The reaction is stirred at room temperature.

  • Causality: The aza-Michael addition is a reliable method for forming carbon-nitrogen bonds.[8] The aldehyde on the oxetane will react with the amine of the acrylamide to form an enamine in situ, which then undergoes intramolecular cyclization. A more direct approach would be the reaction of 3-amino-oxetane with an acrylate derivative.

  • Purification: After aqueous workup, the linear precursor would be purified by column chromatography.

Step 4: Deprotection and Intramolecular Lactamization (Final Product)

  • Reaction: The linear precursor (Intermediate 3) is subjected to deprotection conditions. For instance, if a Boc group is used on the oxetane nitrogen and a Benzyl group on the amide nitrogen, a two-step deprotection is needed. First, acidic treatment (e.g., TFA in DCM) removes the Boc group. This is followed by catalytic hydrogenation (e.g., H₂, Pd/C) to remove the benzyl group, which should trigger spontaneous intramolecular cyclization to form the lactam ring.[9]

  • Self-Validation: The reaction progress can be monitored by LC-MS, watching for the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the cyclized product. The final structure is confirmed by NMR and HRMS.

  • Purification: The final compound can be purified by reverse-phase HPLC or recrystallization to yield the desired this compound.

Characterization and Analytical Profile

Comprehensive characterization is essential to confirm the structure and purity of the synthesized scaffold.

Expected Spectroscopic Data
TechniqueExpected ObservationsRationale
¹H NMR - Oxetane Protons: Distinctive triplets around 4.5-4.8 ppm. - Piperidine/Lactam Protons: Complex multiplets in the 2.5-3.8 ppm range. - NH Proton: A broad singlet, exchangeable with D₂O.The chemical shifts are predicted based on data from analogous structures like 2-Oxa-7-azaspiro[3.5]nonane and other spirocyclic lactams.[1][5] The deshielding effect of the oxetane oxygen accounts for the downfield shift of its protons.
¹³C NMR - Spiro Carbon: A quaternary signal around 70-80 ppm. - Lactam Carbonyl: A signal around 170-175 ppm. - Oxetane Carbons: Signals in the 65-80 ppm range.These predictions are based on standard chemical shift values and data from similar heterocyclic systems.[10][11]
HRMS (ESI+) Calculated m/z for C₆H₁₁N₂O₂⁺ [M+H]⁺: 143.0815High-resolution mass spectrometry provides the exact mass, confirming the elemental composition.
IR Spectroscopy - Lactam C=O Stretch: Strong absorption around 1680 cm⁻¹. - N-H Stretch: A band around 3300 cm⁻¹. - C-O-C Stretch (Oxetane): A band around 980-1000 cm⁻¹.These are characteristic vibrational frequencies for the key functional groups present in the molecule.
Mass Spectrometry Fragmentation Pathway

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation. The lactam ring and the oxetane ring are likely sites for initial cleavages.

  • Primary Fragmentation: A retro-Diels-Alder-type cleavage of the piperidine-lactam ring is a common pathway for such systems.

  • Secondary Fragmentation: Loss of small neutral molecules like CO (from the lactam carbonyl) and ethylene oxide (from the oxetane) are highly probable. The fragmentation of lactams often involves the initial loss of CO.[12][13]

Applications in Drug Development

The unique structural and physicochemical properties of the this compound scaffold make it an attractive candidate for library synthesis and lead optimization in several therapeutic areas.

  • Antimicrobial Agents: Spiro-lactams have shown promise as antimicrobial agents. The constrained geometry can mimic the transition state of bacterial enzymes, such as β-lactamases, leading to potent inhibition. Some spiro-lactams have demonstrated activity against Plasmodium with IC₅₀ values in the low micromolar range.[14]

  • Oncology: The ability of spirocycles to present functionalities in precise 3D orientations makes them ideal for targeting the complex topographies of protein-protein interactions, which are often implicated in cancer.

  • CNS Disorders: The improved solubility and potential for crossing the blood-brain barrier, conferred by the oxetane moiety, make this scaffold suitable for developing therapeutics for central nervous system disorders.

Comparative Biological Activity of Related Scaffolds
Compound ClassTarget/OrganismReported Activity (IC₅₀/Kᵢ)Reference
Spiro-γ-lactamsPlasmodium falciparum~3.5 µM[14]
Spirocyclic β-Lactamase InhibitorsTEM-1 β-Lactamase0.1 - 10 µM[15]
Spirocyclic GPR119 AgonistsGPR119 ReceptorEC₅₀ in nM range[16]
Spirocyclic SARS-CoV-2 Protease InhibitorsSARS-CoV-2 3CLproSub-micromolar IC₅₀[1]

This table illustrates the therapeutic potential inherent in the spiro-lactam framework, providing a strong rationale for the exploration of the novel this compound core.

Conclusion and Future Outlook

The this compound scaffold represents a confluence of desirable traits for modern drug discovery: three-dimensionality, metabolic stability, and modulated solubility. While it may currently reside in the realm of unexplored chemical territory, the foundational chemistry for its synthesis is well-established. By leveraging known reactions and understanding the interplay of its constituent rings, research and development teams can confidently approach the synthesis and derivatization of this scaffold. Its potential to unlock novel biological activities makes it a high-value target for inclusion in next-generation compound libraries, poised to address challenging therapeutic targets.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. Available at: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents - PubMed. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
  • Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes - ResearchGate. Available at: [Link]

  • (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

  • Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC - PubMed Central. Available at: [Link]

  • Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents.
  • Efficient synthesis of β'-amino-α,β-unsaturated ketones - PMC - NIH. Available at: [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC - NIH. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]

  • Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. Available at: [Link]

  • TABLE 4 . IC 50 values of -lactamase inhibitors Inhibitor IC 50 (M) a... - ResearchGate. Available at: [Link]

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A Strategic Guide to Unveiling the Therapeutic Potential of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modern Target Identification and Validation

Foreword: The Spirocyclic Enigma

Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, represent a fascinating and underexplored territory in medicinal chemistry. Their unique spatial arrangement offers the potential for novel interactions with biological targets, often leading to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter, aromatic counterparts.[1] The molecule at the center of this guide, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, is a novel entity with an unknown biological profile. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a multi-pronged strategy to systematically identify and validate its potential therapeutic targets. As a Senior Application Scientist, my aim is not to provide a rigid set of instructions, but to illuminate the strategic thinking and causal relationships behind each experimental choice, empowering you to navigate the complex journey from a novel compound to a validated therapeutic target.

Section 1: Hypothesis Generation - Learning from Molecular Neighbors and In Silico Predictions

Before embarking on extensive and resource-intensive experimental campaigns, it is crucial to build a foundational hypothesis about the potential biological space in which this compound might be active. This involves a synergistic approach of examining the known activities of structurally related compounds and employing computational prediction tools.

Insights from Structural Analogs

The this compound scaffold contains both a morpholine-like ether linkage and a piperidine-like amine within its spirocyclic system. Literature on related azaspiro[3.5]nonane, spiro-piperidine, and morpholine derivatives reveals a broad spectrum of biological activities, offering valuable starting points for our investigation. For instance, various 7-azaspiro[3.5]nonane derivatives have been identified as potent G-protein coupled receptor (GPCR) agonists, specifically for GPR119, which is involved in glucose homeostasis.[2] Additionally, spiro-piperidine motifs are present in compounds targeting the melanin-concentrating hormone 1 receptor (MCH-1R), another GPCR implicated in metabolic regulation.[3] Furthermore, the broader families of piperidine and morpholine derivatives are known to interact with a wide array of biological targets.[4][5] These findings suggest that GPCRs could be a high-priority target class for our initial investigations.

In Silico Target Prediction: A Computational First Look

To complement our literature-based hypotheses, we will employ in silico target prediction tools. These platforms utilize algorithms that compare the 2D and 3D structure of a query molecule to vast databases of compounds with known biological activities.[6] For this guide, we will use SwissTargetPrediction, a freely accessible and widely used web server.[6][7]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For a related compound, 7-Oxa-2-azaspiro[3.5]nonane, the SMILES string is C1COCCC12CNC2.[8] We will use this as a starting point for our analysis.

  • Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).[9]

  • Input the Molecule: Paste the SMILES string into the input box. The web interface will automatically generate a 2D structure for verification.[9]

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Click the "Predict targets" button to initiate the analysis.

  • Interpret Results: The output will be a ranked list of potential protein targets, along with a probability score. The results are categorized by protein class (e.g., enzymes, GPCRs, ion channels).

Data Presentation: Predicted Target Classes for a this compound Analog

Target ClassPredicted Targets (Examples)Probability
EnzymesCarbonic Anhydrases, KinasesHigh
G-Protein Coupled ReceptorsDopamine Receptors, Serotonin ReceptorsModerate
Ion ChannelsVoltage-gated Potassium ChannelsModerate
Nuclear ReceptorsEstrogen ReceptorsLow

Note: This table is a representative example of the type of output expected from SwissTargetPrediction. The actual results for this compound may vary.

This initial in silico screen, combined with the data from structural analogs, provides a rational basis for prioritizing our experimental efforts. The prediction of activity towards enzymes and GPCRs aligns with the known biology of related scaffolds and gives us concrete target families to investigate.

Section 2: The Unbiased Approach - Phenotypic Screening to Uncover Novel Biology

While our initial hypotheses provide a valuable starting point, a truly comprehensive target identification strategy must also embrace the unknown. Phenotypic screening allows us to assess the effect of our compound in a complex biological system, such as a cell or whole organism, without any preconceived notions about its molecular target.[10] This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[11]

Designing a Meaningful Phenotypic Screen

The success of a phenotypic screen hinges on the design of a "disease-in-a-dish" model that is both biologically relevant and amenable to high-throughput analysis.[12] The key is to select a cellular model, a stimulus, and a set of readouts that accurately recapitulate some aspect of a disease state.[3]

Experimental Protocol: Development of a Cell-Based Phenotypic Assay

  • Model Selection: Choose a human cell line relevant to a potential therapeutic area. For example, based on the known roles of related compounds in metabolic diseases, a pancreatic beta-cell line or a hepatocyte cell line could be appropriate.

  • Assay Development:

    • Stimulus: Induce a disease-relevant phenotype. This could involve treating the cells with a pro-inflammatory cytokine, a metabolic stressor, or a known toxin.

    • Readout: Select a panel of quantifiable phenotypic readouts. High-content imaging is a powerful tool for this, allowing for the simultaneous measurement of multiple parameters such as cell morphology, organelle health, protein localization, and cell viability.[11]

    • Assay Optimization: Titrate the stimulus concentration and incubation time to achieve a robust and reproducible phenotypic window.

  • Compound Screening: Screen a library of compounds, including this compound, at multiple concentrations.

  • Hit Identification and Counterscreening: Identify compounds that reverse or prevent the disease-related phenotype. It is critical to include counterscreens to eliminate compounds with undesirable activities, such as general cytotoxicity.[13]

Visualization: Phenotypic Screening Workflow

G cluster_0 Assay Development cluster_1 Screening & Hit ID cluster_2 Triage A Select Disease-Relevant Cell Model B Optimize Stimulus and Phenotypic Readouts A->B Establish 'Disease-in-a-Dish' C High-Content Screening of Compound Library B->C D Identify 'Hit' Compounds that Reverse Phenotype C->D E Counterscreens (e.g., Cytotoxicity) D->E F Prioritize Specific Phenotypic Modulators E->F G A Synthesize Biotinylated Compound Probe B Immobilize Probe on Streptavidin Beads A->B D Incubate Lysate with Beads B->D C Prepare Cellular Protein Lysate C->D E Wash Away Non-specific Binders D->E F Elute Bound Proteins E->F G Identify Proteins by LC-MS/MS F->G H Bioinformatic Analysis to Identify Specific Binders G->H G cluster_0 Observation cluster_1 Hypothesis cluster_2 Validation Experiment cluster_3 Outcome A Compound X induces Phenotype Y in cells B Compound X binds to and inhibits Protein Z A->B Inference C Create Protein Z Knockout Cells (CRISPR) B->C Test D Knockout of Protein Z also induces Phenotype Y C->D Result

Sources

A Technical Guide to the In Silico Prediction of Properties for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Early-Stage Computational Profiling

In the landscape of modern drug discovery, the cost of late-stage failure is astronomical. The ability to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles before significant resources are invested in their synthesis and testing is no longer a luxury, but a necessity. In silico modeling provides a rapid, cost-effective, and ethically sound methodology for this crucial early-stage triage. This guide presents a comprehensive, scientifically-grounded workflow for characterizing a novel chemical entity, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, using a suite of validated computational tools. Our approach emphasizes not just the "how" but the "why," providing the causal logic behind methodological choices to ensure that the generated data is not only predictive but also interpretable and trustworthy.

Foundational Step: Standardizing the Molecular Input

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of any prediction is fundamentally dependent on the accuracy of the input molecular representation. The first and most critical step is to convert the one-dimensional chemical name into a standardized, energy-minimized three-dimensional structure.

Protocol: From SMILES to Optimized 3D Structure
  • Define the Canonical Representation: The starting point is the Simplified Molecular Input Line Entry System (SMILES) string. For this compound, a canonical SMILES is O=C1NC2(CCO1)CC2.

  • Generate 3D Coordinates: This 1D string is converted into an initial 3D structure. This is not a random process; algorithms use rules based on standard bond lengths and angles. Open-source toolkits like RDKit are standard for this task.

  • Perform Energy Minimization: The initial 3D structure is a crude approximation. To achieve a chemically realistic conformation, its potential energy must be minimized. This is accomplished using a molecular mechanics force field, such as MMFF94, which treats atoms as balls and bonds as springs, iteratively adjusting coordinates to find a low-energy state. This step is vital as properties like molecular shape and surface area are conformation-dependent.

The following diagram outlines this essential preparatory workflow.

G cluster_input Input Definition cluster_processing Computational Processing cluster_output Standardized Output SMILES 1. Canonical SMILES O=C1NC2(CCO1)CC2 Convert3D 2. Generation of 3D Coordinates (e.g., RDKit) SMILES->Convert3D Input String EnergyMin 3. Energy Minimization (e.g., MMFF94 Force Field) Convert3D->EnergyMin Initial Conformation Output Optimized 3D Structure EnergyMin->Output Low-Energy Conformer

Caption: Workflow for generating a standardized molecular structure.

Physicochemical Property Profiling

With a standardized structure, we can predict the fundamental physicochemical properties that govern the molecule's behavior in both chemical and biological systems. To ensure the trustworthiness of our predictions, we will employ a consensus approach, comparing outputs from two well-regarded, free-access web tools: SwissADME and OSIRIS Property Explorer.[1][2]

Step-by-Step Prediction Protocol
  • Navigate to SwissADME: Access the login-free web tool.[3][4]

  • Input Molecule: Paste the SMILES string O=C1NC2(CCO1)CC2 into the query box and execute the analysis.

  • Navigate to OSIRIS Property Explorer: Access the tool, which calculates properties on-the-fly as the structure is drawn or pasted.[5][6][7]

  • Input Molecule: Provide the same SMILES string.

  • Collate and Compare Data: Aggregate the key predicted properties from both sources into a single table for analysis. Discrepancies can highlight areas where algorithmic approaches differ, providing a more nuanced understanding than a single prediction source.

Analysis of Predicted Physicochemical Data

The results reveal a small, polar molecule with characteristics generally favorable for drug development.

PropertySwissADME PredictionOSIRIS PredictionScientific Rationale and Importance
Molecular Weight ( g/mol )141.15141.15Well below the 500 Da guideline, favoring diffusion and transport.[8][9][10]
cLogP (Lipophilicity)-1.48-1.21The negative value indicates high hydrophilicity (water-loving), which enhances aqueous solubility but can hinder passive membrane permeability.
LogS (Aqueous Solubility)-0.99-0.85 (log mol/L)Predicted to be highly soluble, which is a major advantage for oral absorption and formulation.
H-Bond Donors11The N-H group can donate a hydrogen bond, crucial for target interaction.
H-Bond Acceptors33The two oxygen atoms and the nitrogen can accept hydrogen bonds.
TPSA (Ų)58.6958.69The Topological Polar Surface Area is below 140 Ų, suggesting good potential for cell permeability.
Rotatable Bonds00The spirocyclic core imparts high conformational rigidity, which can reduce the entropic penalty upon binding to a target, potentially increasing affinity.

Pharmacokinetic (ADME) Profile Assessment

We now move from static properties to dynamic predictions of how the molecule will be Absorbed, Distributed, Metabolized, and Excreted (ADME). These predictions are critical for estimating whether a compound can reach its biological target at a sufficient concentration and for an appropriate duration.

Conceptual Workflow for ADME Prediction

The standardized 3D structure serves as the input for a series of specialized predictive models, many of which are trained on large datasets of experimental ADME outcomes.[11][12][13]

G cluster_models ADME Predictive Models Input Optimized 3D Structure GI GI Absorption (BOILED-Egg Model) Input->GI BBB BBB Permeation (Polarity/Size Rules) Input->BBB CYP CYP450 Inhibition (Substrate-based Models) Input->CYP Efflux P-gp Substrate (Fragment/Property Models) Input->Efflux Output Predicted ADME Profile GI->Output BBB->Output CYP->Output Efflux->Output

Caption: High-level workflow for in silico ADME prediction.

Protocol and Analysis of ADME Predictions

Using the comprehensive output from the SwissADME server, we can evaluate key pharmacokinetic parameters.

  • Gastrointestinal (GI) Absorption: SwissADME predicts "High" absorption. This is consistent with the BOILED-Egg model, an intuitive graphical method that plots lipophilicity (WLOGP) vs. polarity (TPSA).[14][15][16][17][18] Our molecule falls squarely in the white part of the "egg," indicating a high probability of passive GI absorption.

  • Blood-Brain Barrier (BBB) Permeation: The prediction is "No." The molecule's high polarity (TPSA > 50 Ų) and low lipophilicity (negative cLogP) place it outside the yolk of the BOILED-Egg, making it highly unlikely to cross the BBB. This is a desirable trait for drugs targeting peripheral systems, as it minimizes the risk of central nervous system (CNS) side effects.

  • Cytochrome P450 (CYP) Inhibition: The molecule is predicted to be a non-inhibitor of the five major metabolic isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). This is a significant advantage, suggesting a low propensity for causing drug-drug interactions.

  • P-glycoprotein (P-gp) Substrate: The prediction is "No." P-gp is an efflux pump that actively removes substances from cells, including from the brain and gut wall. Not being a substrate is favorable, as it means the compound is less likely to be actively rejected from its site of action.

Summary of Predicted ADME Profile:

ADME ParameterPredicted OutcomeImplication for Drug Development
GI AbsorptionHighFavorable for oral administration.
BBB PermeationNoLow risk of CNS side effects; suitable for peripheral targets.
CYP Isoform InhibitionNo (for all 5 major isoforms)Low risk of metabolic drug-drug interactions.
P-gp SubstrateNoReduced likelihood of active efflux from target tissues.

Early-Stage Toxicological Risk Assessment

Identifying potential toxicity liabilities is a critical step in deprioritizing problematic scaffolds. In silico toxicology relies on (Quantitative) Structure-Activity Relationship, or (Q)SAR, models that have been trained to recognize molecular fragments or physicochemical profiles associated with known toxicants.[19][20][21][22]

Protocol for Toxicity Prediction

The OSIRIS Property Explorer provides a straightforward, color-coded assessment of common toxicological risks based on a fragment-based methodology.[5][7] If a structural fragment known to be associated with a specific toxicity is found within the query molecule, a risk is flagged.

  • Analyze OSIRIS Output: The previously generated OSIRIS prediction includes a "Toxicity Risks" section.

  • Review Endpoints: Check the predictions for mutagenicity, tumorigenicity, irritant effects, and reproductive toxicity.

  • Interpret the Color Code: Green indicates no risk, yellow a medium risk, and red a high risk of the undesired effect.

Predicted Toxicological Profile:

Toxicological EndpointPredicted Risk (OSIRIS)Rationale and Interpretation
MutagenicityLow (Green) The scaffold lacks common structural alerts for mutagenicity, such as aromatic nitro groups or polycyclic aromatic hydrocarbons.
TumorigenicityLow (Green) No known tumorigenic fragments are present.
Irritant EffectsLow (Green) The molecule is not predicted to be an irritant.
Reproductive EffectsLow (Green) The structure does not contain fragments associated with reproductive toxicity.

Self-Validation: The trustworthiness of this prediction comes from its foundation in large historical datasets of toxicological testing (e.g., the RTECS database).[5] The absence of any structural alerts provides a strong, albeit preliminary, indication of a clean safety profile for the core scaffold.

Overall Assessment: Druglikeness and Synthetic Feasibility

The final step is to synthesize all the predicted data into a holistic assessment of the molecule's potential as a starting point for a drug discovery program.

Druglikeness Filters and Synthetic Accessibility
  • Lipinski's Rule of Five: This is a foundational rule of thumb used to evaluate if a compound possesses physicochemical properties that would make it a likely orally active drug.[8][9][10][23][24]

  • Synthetic Accessibility (SA) Score: This score, calculated by SwissADME, estimates the difficulty of synthesizing a molecule. The score ranges from 1 (very easy) to 10 (very difficult).

Consolidated Assessment Scores:

ParameterResult/ScoreInterpretation
Lipinski's Rule of Five 0 Violations The compound fully adheres to the guidelines for oral bioavailability.[8][9][23]
Drug-likeness (OSIRIS) 0.91 A high score, indicating the molecule contains fragments commonly found in existing drugs.
Synthetic Accessibility 2.15 This very low score indicates that the molecule should be easy to synthesize, which is critical for creating analogs in a medicinal chemistry campaign.

Conclusion and Strategic Recommendations

The comprehensive in silico profiling of this compound reveals an exceptionally promising scaffold for drug discovery.

Key Strengths:

  • Favorable Physicochemical Properties: Low molecular weight, high aqueous solubility, and excellent compliance with Lipinski's Rule of Five.

  • Promising Pharmacokinetics: Predicted high GI absorption and low risk of metabolic drug-drug interactions.

  • Clean Safety Profile: No structural alerts for common toxicities and predicted inability to cross the BBB, making it ideal for peripherally-acting drug targets.

  • High Synthetic Feasibility: The rigid, simple core is predicted to be highly tractable for synthesis, facilitating rapid exploration of structure-activity relationships (SAR).

Strategic Path Forward: Based on this robust computational assessment, the this compound scaffold is strongly recommended for advancement into an experimental program. The immediate next steps should be:

  • Scaffold Synthesis: Validate the predicted high synthetic accessibility by synthesizing the core molecule.

  • Property Validation: Experimentally confirm key physicochemical properties (e.g., solubility, LogP) to validate the in silico models.

  • Biological Screening: Introduce the scaffold into relevant high-throughput screening campaigns to identify initial biological activity.

This in silico-first approach has efficiently and cost-effectively established a strong, data-driven rationale for committing laboratory resources to this novel and highly promising chemical series.

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A Technical Guide to the 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Core: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. A prevailing strategy, often termed "escaping flatland," involves shifting from planar, aromatic structures to more complex, three-dimensional, Fsp³-rich molecular architectures. Spirocycles are exemplary of this design philosophy, serving as privileged scaffolds in organic synthesis and drug design.[1][2] Their defining feature—two rings connected by a single, shared quaternary carbon—imparts a rigid, well-defined conformational arrangement. This inherent rigidity can significantly reduce the entropic penalty of binding to a biological target, often leading to improved affinity and selectivity.

Within this class, spirocyclic lactams have garnered significant attention.[2] The lactam motif, a cyclic amide, is a cornerstone of many therapeutic agents, most famously the β-lactam antibiotics.[3] When incorporated into a spirocyclic framework, the resulting structures can act as potent peptidomimetics, capable of mimicking the secondary structures of peptides, such as β-turns.[4][5]

This guide focuses on the 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one core. This novel scaffold uniquely combines three key structural motifs:

  • A spirocyclic center , providing conformational constraint.

  • An azetidin-2-one (β-lactam) ring , a four-membered lactam known for its unique chemical reactivity and role as a pharmacophore.[3]

  • A morpholinone ring , which introduces polarity and additional points for synthetic diversification.

By dissecting its synthesis, structural attributes, and potential applications, this document will serve as a technical resource for researchers aiming to leverage this promising scaffold in their drug development programs.

Part I: Proposed Synthesis and Mechanistic Rationale

While specific literature for the synthesis of this compound is not yet prevalent, a robust synthetic strategy can be engineered from established principles of β-lactam chemistry. The Staudinger [2+2] ketene-imine cycloaddition is the most logical and powerful method for constructing the core azetidin-2-one ring with high diastereoselectivity.[3][4]

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the β-lactam ring via the Staudinger reaction. This reveals a ketene precursor (an acyl chloride) and an imine embedded within a morpholinone ring. The morpholinone itself can be traced back to simpler, commercially available starting materials.

Proposed Synthetic Workflow

The forward synthesis is envisioned as a multi-step process designed for efficiency and control.

G cluster_0 Step 1: Morpholinone Formation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Staudinger [2+2] Cycloaddition cluster_3 Step 4: Deprotection A Aminoethanol Derivative C Protected Morpholin-3-one A->C Base-mediated cyclization B Ethyl Bromoacetate B->C C2 Protected Morpholin-3-one C->C2 E Exocyclic Imine Intermediate C2->E Condensation D Paraformaldehyde D->E E2 Exocyclic Imine Intermediate E->E2 G Protected Spirocyclic Core E2->G Triethylamine (Base), Dichloromethane (Solvent) F Methoxyacetyl Chloride F->G G2 Protected Spirocyclic Core G->G2 H This compound G2->H Deprotection Condition (e.g., TFA or H2/Pd-C)

Caption: Proposed Synthetic Workflow for the Spirocyclic Core.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized under laboratory conditions.

Step 3: Staudinger [2+2] Ketene-Imine Cycloaddition

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the exocyclic imine intermediate (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 0.1 M).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Anhydrous and inert conditions are critical to prevent the hydrolysis of the acyl chloride and the polymerization of the highly reactive ketene intermediate. Cooling controls the exothermic reaction and improves selectivity.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) to the stirred solution.

    • Causality: TEA is a non-nucleophilic base that scavenges the HCl byproduct generated during the in-situ formation of the ketene from the acyl chloride. A slight excess ensures the reaction goes to completion.

  • Ketene Precursor Addition: Add methoxyacetyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 1 hour via the dropping funnel.

    • Causality: Slow addition maintains a low concentration of the ketene, minimizing side reactions. Methoxyacetyl chloride is chosen as the ketene precursor for the "Oxa" component of the final structure.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Causality: The aqueous workup removes the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected spirocyclic core.

Part II: Structural Insights and Physicochemical Profile

The unique topology of the this compound core dictates its chemical personality and potential biological function.

Key Structural Attributes
  • Conformational Rigidity: The spiro-fusion locks the two rings in a rigid orientation, presenting appended functional groups in well-defined vectors. This is highly advantageous for targeted drug design, as it reduces the conformational flexibility that must be overcome for target binding.

  • β-Lactam Strain: The four-membered β-lactam ring possesses significant ring strain. While it is a key feature of the antibacterial activity of penicillins (where it acylates bacterial transpeptidases), in this context, it primarily serves as a rigid, non-planar structural element.[3]

  • Hydrogen Bonding Potential: The core contains two secondary amines (one lactam, one morpholinone), which can act as hydrogen bond donors. The two oxygen atoms (one ether, one carbonyl) act as hydrogen bond acceptors. This rich hydrogen bonding capability can facilitate crucial interactions with biological targets and improve pharmacokinetic properties.

Physicochemical Data Summary

The following table summarizes the basic properties of the core structure, available as its dihydrochloride salt.

PropertyValueSource
Chemical NameThis compound-
Molecular FormulaC₆H₁₀N₂O₂[6]
Molecular Weight142.16 g/mol [6]
Form (Commercially)Dihydrochloride Salt (C₆H₁₂Cl₂N₂O₂)[6]
Molecular Weight (Salt)215.1 g/mol [6]

Part III: Applications in Drug Discovery and Medicinal Chemistry

The this compound core is not merely a molecular curiosity; it is a platform for the generation of diverse chemical libraries aimed at a range of therapeutic targets.

Scaffold for Library Diversification

The core structure presents two distinct nitrogen atoms (N2 and N8) that serve as primary points for synthetic modification. This allows for the creation of a diverse library of compounds from a single, common intermediate.

  • N8-Functionalization: The secondary amine of the morpholinone ring can be readily functionalized via reductive amination, acylation, or sulfonation to explore the surrounding chemical space.

  • N2-Functionalization: The lactam nitrogen can be alkylated or acylated under appropriate basic conditions to further modulate the molecule's properties.

This dual-handle approach enables a comprehensive exploration of the structure-activity relationship (SAR).

Hypothetical Drug Discovery Workflow

G A Core Scaffold This compound B Parallel Synthesis (N2 and N8 Diversification) A->B Input C Compound Library (10s-100s of Analogs) B->C Output D High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) C->D Test E Hit Identification (Active Compounds) D->E Result F Hit-to-Lead Optimization (SAR Studies, ADMET Profiling) E->F Input G Lead Candidate F->G Output

Caption: Drug Discovery Workflow Utilizing the Spirocyclic Core.

Potential Therapeutic Applications

Drawing parallels from structurally related spiro-β-lactams, this core could be explored for several therapeutic areas:

  • Antiviral Agents: Chiral spiro-β-lactams have demonstrated remarkable nanomolar activity against HIV-1.[7][8]

  • Antimalarial Agents: The same class of compounds has also shown promising activity against both hepatic and blood stages of Plasmodium infection.[8]

  • Peptidomimetics: As rigid β-turn mimetics, derivatives could be designed to disrupt protein-protein interactions (PPIs) that are implicated in various diseases, including cancer.[4][5]

Part IV: Standard Analytical and Validation Workflow

The synthesis of any new chemical entity must be accompanied by a rigorous, self-validating analytical workflow to confirm its identity, purity, and structure.

Detailed Protocol for Characterization

Objective: To confirm the structure and assess the purity of a newly synthesized N8-acylated derivative of the core.

  • Initial Purification (Flash Chromatography):

    • Load the crude reaction mixture onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 70%).

    • Collect fractions and analyze by TLC to pool the pure product.

    • Rationale: This step removes unreacted starting materials, reagents, and major byproducts.

  • Purity Assessment (High-Performance Liquid Chromatography - HPLC):

    • Dissolve a small sample (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Inject onto a C18 reverse-phase column.

    • Run a standard gradient method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes).

    • Monitor the eluent with a UV detector (e.g., at 214 nm and 254 nm).

    • Validation: The goal is to observe a single major peak, ideally with >95% purity by peak area integration.

  • Identity Confirmation (Liquid Chromatography-Mass Spectrometry - LC-MS):

    • Use an instrument that couples an LC system to a mass spectrometer (e.g., ESI-QTOF).

    • Run the same or a similar LC method as in the purity assessment.

    • Validation: The mass spectrum should show a prominent ion corresponding to the calculated exact mass of the target molecule ([M+H]⁺ in positive ion mode).

  • Structural Elucidation (Nuclear Magnetic Resonance - NMR):

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Validation: The observed chemical shifts, coupling constants, and integrations in the ¹H spectrum, along with the number of signals in the ¹³C spectrum and correlations in 2D spectra, must be fully consistent with the proposed chemical structure.

Analytical Validation Workflow Diagram

G A Crude Synthetic Product B Purification (Flash Chromatography) A->B C Purified Compound B->C D Purity Check >95%? (HPLC) C->D E Mass Confirmation? (LC-MS) D->E Yes H FAIL (Re-purify or Re-synthesize) D->H No F Structure Confirmed? (NMR Spectroscopy) E->F Yes E->H No G Validated Compound (Ready for Assay) F->G Yes F->H No

Caption: A Self-Validating Analytical Workflow for New Compounds.

Conclusion and Future Outlook

The This compound core represents a compelling and strategically valuable scaffold for medicinal chemistry. Its rigid three-dimensional architecture, combined with rich hydrogen bonding potential and dual points for synthetic diversification, makes it an ideal starting point for the development of novel therapeutics. While still a relatively unexplored motif, its structural relationship to other biologically active spirocyclic lactams suggests significant potential in areas such as virology, parasitology, and oncology.

Future research should focus on developing efficient and stereoselective synthetic routes to access enantiopure versions of the core. The subsequent generation of diverse chemical libraries and their screening against a wide array of biological targets will undoubtedly unlock the full therapeutic potential of this promising molecular framework.

References

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Sources

A Strategic Approach to Unveiling the Bioactive Potential of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, with their unique three-dimensional architecture, represent a promising frontier in drug discovery, offering access to novel chemical space and improved pharmacological properties.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel spirocyclic compound, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. We will detail a logical workflow of in-vitro assays designed to efficiently probe for potential anticancer, antimicrobial, and enzyme-inhibiting activities. The causality behind the selection of each assay will be thoroughly explained, providing a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Screening this compound

The this compound core represents an intriguing structural motif. Spirocyclic compounds, in general, have demonstrated a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[3][4] The incorporation of heteroatoms such as oxygen and nitrogen within the spirocyclic framework can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness.[5] Specifically, the oxa-diaza spiro nonanone core present in our target compound suggests potential for diverse biological interactions. For instance, similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent antitumor activity.[6] Furthermore, various spirocyclic compounds have been investigated as M1 muscarinic agonists, indicating potential for neurological activity.[7]

Given the novelty of this compound, a broad-based preliminary screening approach is warranted to identify any significant biological effects. This guide proposes a tiered screening cascade, beginning with general cytotoxicity assays and progressing to more specific antimicrobial and enzyme inhibition studies. This strategy is designed to maximize the discovery of potential therapeutic applications while conserving resources.

Proposed Bioactivity Screening Workflow

The proposed screening workflow is designed as a funnel, starting with broad, high-throughput assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency Determination cluster_2 Tier 3: Mechanistic & Target Identification (Preliminary) A Compound Acquisition & Purity Assessment B General Cytotoxicity Screening (e.g., MTT/MTS Assay) A->B Initial Evaluation C Broad-Spectrum Antimicrobial Screening (e.g., Disk Diffusion) A->C Initial Evaluation D Anticancer: IC50 Determination against a panel of cancer cell lines B->D If Cytotoxic E Antimicrobial: Minimum Inhibitory Concentration (MIC) Determination C->E If Antimicrobial Activity Observed G Further Mechanistic Cell-Based Assays (e.g., Apoptosis, Cell Cycle) D->G Elucidate MOA F Enzyme Inhibition Assays (e.g., Kinase Panel) E->F Identify Potential Targets

Caption: A tiered approach for the bioactivity screening of this compound.

Tier 1: Primary Screening Methodologies

The initial tier of screening is designed to be rapid and cost-effective, providing a broad overview of the compound's biological activity.

General Cytotoxicity Screening: The MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] This assay provides a reliable indication of a compound's effect on cell proliferation and is a crucial first step in identifying potential anticancer agents.[10]

Principle: The assay is based on the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture: A panel of representative human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HeLa - cervical) and a non-cancerous control cell line (e.g., HEK293) should be cultured in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Addition: The MTT or MTS reagent is added to each well, and the plates are incubated for a further 2-4 hours.

  • Data Acquisition: If using MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength.

Broad-Spectrum Antimicrobial Screening: The Disk Diffusion Method

The disk diffusion method is a qualitative and widely used technique for preliminary antimicrobial susceptibility testing.[11][12] It allows for the rapid screening of a compound against a panel of pathogenic bacteria and fungi.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.

Experimental Protocol:

  • Microorganism Preparation: Standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains are prepared.

  • Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is evenly inoculated with the microbial suspension.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface. A solvent control disk and positive control disks (e.g., penicillin for bacteria, amphotericin B for fungi) are also applied.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each disk is measured in millimeters.

Tier 2: Secondary Screening & Potency Determination

Compounds that exhibit activity in the primary screens will be advanced to Tier 2 for quantitative assessment of their potency.

Anticancer Activity: IC50 Determination

For compounds showing significant cytotoxicity, the half-maximal inhibitory concentration (IC50) will be determined. The IC50 is a quantitative measure of the concentration of a drug that is required for 50% inhibition in vitro.

Methodology: The experimental setup is similar to the MTT/MTS assay, but with a wider and more granular range of compound concentrations. The resulting dose-response curve is then used to calculate the IC50 value.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., NCI-60 panel)
Concentration Range Typically a 10-point, 3-fold serial dilution
Incubation Time 48 or 72 hours
Readout Cell viability (absorbance)
Data Analysis Non-linear regression (log(inhibitor) vs. response)
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing a zone of inhibition in the disk diffusion assay, the Minimum Inhibitory Concentration (MIC) will be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Methodology: Broth Microdilution Method

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate.[14]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 3: Preliminary Mechanistic & Target Identification

Active compounds with potent IC50 or MIC values will be subjected to preliminary mechanistic studies to gain insights into their mode of action.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[15] Given the diverse biological activities of spirocyclic compounds, screening against a panel of common drug targets, such as kinases, is a logical next step.[9]

Methodology:

  • Kinase Inhibition Panel: The compound can be screened against a commercially available panel of kinases to identify potential targets. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Other Enzyme Assays: Depending on the observed phenotype, other enzyme inhibition assays can be employed. For example, if the compound shows antibacterial activity, it could be tested against enzymes involved in bacterial cell wall synthesis.[16]

G cluster_0 Enzyme Inhibition Assay Workflow A Enzyme, Substrate, and Test Compound Incubation B Detection of Product Formation or Substrate Depletion A->B C Data Analysis to Determine IC50 B->C

Caption: A generalized workflow for an enzyme inhibition assay.

Further Mechanistic Cell-Based Assays

For compounds with potent anticancer activity, further cell-based assays can provide insights into the mechanism of cell death.

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces apoptosis (programmed cell death).

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can be used to assess the effect of the compound on the cell cycle distribution (G1, S, G2/M phases).

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the preliminary bioactivity screening of the novel compound this compound. By employing a tiered approach, researchers can efficiently identify and characterize potential therapeutic activities. Positive results from this screening cascade will provide a strong foundation for more advanced preclinical studies, including lead optimization, in-vivo efficacy testing, and detailed mechanism of action studies. The exploration of novel chemical scaffolds like this compound is essential for the continued discovery of new and effective medicines.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Kumari, R., & Kumar, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Leber, A. L. (2016). Clinical microbiology procedures handbook. American Society for Microbiology.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Freshney, R. I. (2010).
  • Biobide. (n.d.).
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1055, 191–205.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • BellBrook Labs. (2023).
  • ResearchGate. (n.d.). Bioactive compounds with spiro N/O‐heterocyclic oxindoles architectures.
  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2018).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Naturally occurring bioactive spirocyclic oxindoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[10][12]deca-6,9-diene-3,8-dione Derivatives.

Sources

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one: A Technical Primer on a Novel Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is perpetual. Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have garnered significant attention for their inherent three-dimensionality and structural rigidity.[1] This rigid framework can pre-organize appended functional groups into well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.[1] Among these, spirocyclic lactams represent a particularly promising class of compounds, merging the desirable structural features of spirocycles with the proven biological relevance of the lactam motif, a cornerstone of many therapeutic agents.[2][3][4]

This guide introduces 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one , a novel chemical entity poised to make a significant impact in drug discovery. This scaffold uniquely combines an oxetane ring with a piperidinone (a δ-lactam) through a spirocyclic junction. The incorporation of the oxetane moiety, a known bioisostere for gem-dimethyl and carbonyl groups, can impart favorable properties such as improved metabolic stability and aqueous solubility.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, potential synthetic strategies, characterization, and prospective applications.

Physicochemical Properties and Structural Features

While empirical data for this compound is not yet widely published, its constituent parts allow for the prediction of key properties. The presence of the polar oxetane and lactam functionalities suggests good hydrogen bonding potential, which is crucial for target engagement.

PropertyPredicted Value/CharacteristicSource/Justification
Molecular Formula C₇H₁₁N₂O₂Inferred from Structure
Molecular Weight 157.17 g/mol Calculated from Formula
Topology Spirocyclic, HeterocyclicStructural analysis
Key Functional Groups Oxetane, δ-Lactam, Secondary AminesStructural analysis
Hydrogen Bond Donors 2 (two N-H groups)Structural analysis
Hydrogen Bond Acceptors 3 (two oxygen atoms, one carbonyl)Structural analysis
Predicted Solubility Likely soluble in polar organic solvents and aqueous mediaBased on polar functional groups

The spirocyclic nature of this molecule fixes the relative orientation of the oxetane and the piperidinone ring. This conformational restriction is a key attribute for designing specific interactions with protein binding pockets.

Proposed Synthetic Pathways

Given the novelty of this compound, a definitive, published synthetic route is not available. However, established methodologies for the synthesis of related spirocyclic lactams and oxetanes provide a strong foundation for a proposed synthetic strategy. A plausible retrosynthetic analysis suggests a convergent approach, building the two rings before the final cyclization and spiro-annulation steps.

Conceptual Retrosynthesis

A logical disconnection approach would involve the formation of the lactam ring in a late-stage cyclization of a linear amino acid precursor containing the pre-formed oxetane spiro-center.

G Target This compound Precursor1 Linear Amino Ester Precursor Target->Precursor1 Lactamization Precursor2 Spiro-Oxetane Diamine Intermediate Precursor1->Precursor2 Acylation Precursor3 Protected Oxetane Building Block Precursor2->Precursor3 Nucleophilic Substitution

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, pathway derived from analogous syntheses of spirocyclic systems.[5][7]

Step 1: Synthesis of a Protected Spiro-Oxetane Diamine Intermediate

  • Starting Material: Commercially available 3-amino-3-(hydroxymethyl)oxetane.

  • Protection: The primary amine is first protected, for example, with a Boc group (di-tert-butyl dicarbonate).

  • Activation of Hydroxyl: The hydroxyl group is activated for nucleophilic substitution, typically by conversion to a tosylate or mesylate.

  • Introduction of Second Nitrogen: The activated intermediate is then reacted with a protected amine nucleophile (e.g., sodium azide followed by reduction, or a protected amine like benzylamine).

  • Deprotection: Selective deprotection of one of the amino groups to allow for the next step.

Step 2: Acylation and Formation of the Linear Precursor

  • Reaction: The resulting mono-protected spiro-oxetane diamine is acylated with a suitable three-carbon electrophile that contains a masked carboxylic acid (e.g., an ester). A classic choice would be ethyl 3-bromopropionate.

  • Purification: The resulting linear amino ester is purified via column chromatography.

Step 3: Intramolecular Cyclization (Lactamization)

  • Deprotection: The remaining protecting group on the second nitrogen is removed.

  • Cyclization: The deprotected linear precursor is subjected to conditions that promote intramolecular amide bond formation. This can be achieved by heating in a high-boiling point solvent or by using peptide coupling reagents.

  • Final Product Isolation: The crude product is purified by recrystallization or chromatography to yield this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Cyclization A 3-Amino-3-(hydroxymethyl)oxetane B Protected Intermediate A->B Boc Protection C Activated Intermediate B->C Tosylation D Spiro-Oxetane Diamine C->D Nucleophilic Substitution E Linear Amino Ester D->E Acylation F Deprotected Precursor E->F Deprotection G Target Molecule F->G Lactamization

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the oxetane ring protons (typically around 4.5 ppm), methylene protons adjacent to the nitrogens and carbonyl, and N-H protons (broad singlets).Confirms proton environment and connectivity.
¹³C NMR A signal for the spiro-carbon, a carbonyl carbon signal (~170 ppm), signals for the oxetane carbons (one quaternary, two methylene), and signals for the piperidinone ring carbons.Confirms the carbon skeleton.
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the lactam (around 1650 cm⁻¹), and C-O-C stretching of the oxetane.Identifies key functional groups.[8][9]
High-Resolution Mass Spectrometry (HRMS) An exact mass measurement corresponding to the molecular formula C₇H₁₁N₂O₂.Confirms elemental composition.

Potential Applications in Drug Development

The unique structural amalgamation in this compound suggests several promising avenues for its application in medicinal chemistry.

Scaffold for CNS-Targeting Agents

Spirocyclic structures are increasingly explored for their potential to cross the blood-brain barrier.[1] The rigidity and defined three-dimensional shape of this scaffold could be leveraged to design ligands for challenging CNS targets, such as G-protein coupled receptors or ion channels.

Peptidomimetics and Enzyme Inhibitors

Spirocyclic β-lactams have been successfully used as potent inducers of β-turns in peptides, a critical secondary structure for many biological recognition events.[8][9] While this core contains a δ-lactam, the principle of using a rigid scaffold to mimic peptide conformations remains valid. This opens up possibilities for designing inhibitors of enzymes like proteases or kinases where specific conformations are required for binding.

Fragment-Based Drug Discovery (FBDD)

With a relatively low molecular weight and a high degree of three-dimensionality, this molecule is an excellent candidate for a fragment library. It presents multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a rigid core to develop potent and selective binders.

G Core This compound N-H (position 2) N-H (position 8) App1 CNS Agents Core:f0->App1 Derivatization for BBB penetration App2 Enzyme Inhibitors Core:f1->App2 Derivatization to mimic peptide side chains App3 Fragment Libraries Core->App3 Use as 3D fragment

Caption: Potential applications and derivatization points.

Conclusion and Future Outlook

This compound stands as a promising, albeit underexplored, chemical scaffold. Its unique combination of a rigid spirocyclic framework, a polar oxetane, and a versatile lactam functional group provides a rich platform for the design of next-generation therapeutic agents. The synthetic pathways proposed herein, grounded in established chemical principles, offer a clear route to accessing this novel entity. As the demand for drugs with improved properties and novel mechanisms of action continues to grow, scaffolds like this compound will be invaluable tools for medicinal chemists. Further research into its synthesis and biological evaluation is highly encouraged to unlock its full therapeutic potential.

References

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97–102. [Link]

  • PubMed. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Journal of Organic Chemistry. [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances. [Link]

  • ResearchGate. (2021). General structures of spirocyclic β‐ and δ‐lactams. [Link]

  • Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Tizzard, G. J., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]

  • AA Blocks. 5-oxa-2-azaspiro[3.5]nonan-8-one. [Link]

  • Arkivoc. (2012). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. [Link]

  • Zhu, C., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • National Institutes of Health. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • National Institutes of Health. (2017). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-dione Derivatives. [Link]

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. [Link]

  • PubMed. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. [Link]

  • National Institutes of Health. (2013). OXA β-Lactamases. [Link]

Sources

A Technical Guide to the Rational Exploration of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Exploring the Chemical Space of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Spirocyclic scaffolds are of increasing importance in modern drug discovery, offering a pathway to novel chemical entities with enhanced three-dimensionality and improved physicochemical properties.[1] This guide focuses on the this compound core, a versatile yet underexplored scaffold. We present a strategic framework for its exploration, beginning with a proposed foundational synthesis and branching into a multi-pronged strategy for analog generation. By integrating rational, synthesis-driven diversification with predictive in silico modeling and rigorous analytical validation, this document serves as a comprehensive roadmap for unlocking the therapeutic potential of this promising chemical class.

The Spirocyclic Advantage: Deconstructing the this compound Core

The pursuit of novel molecular architectures that occupy new regions of chemical space is a central theme in medicinal chemistry. Spirocycles, which feature two rings connected by a single quaternary carbon, have emerged as "privileged substructures" due to their inherent structural rigidity and rich sp³ character.[2] This three-dimensionality is a significant departure from the predominantly flat, aromatic structures that have historically dominated drug discovery, often leading to improved target binding specificity and better pharmacological profiles.[1]

The this compound scaffold is a compelling starting point for library development due to the unique combination of its constituent rings:

  • The Azetidine Ring: This 4-membered nitrogen-containing ring provides a key vector for chemical modification. Its strained nature can also influence the overall conformation of the molecule.

  • The Piperidinone Ring: A common motif in bioactive compounds, this ring contains a lactam functionality and a secondary amine, presenting two distinct points for diversification.

  • The Oxa- substitution: The oxygen atom at the 5-position introduces polarity and a potential hydrogen bond acceptor site, which can be critical for modulating solubility and target engagement.

  • The Spirocyclic Junction: The central spiro-carbon enforces a defined, rigid, and orthogonal orientation of the two rings. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.[1]

Foundational Scaffold Synthesis: A Proposed Retrosynthetic Strategy

A robust and scalable synthesis of the core scaffold is the bedrock of any chemical space exploration. While specific literature for this exact heterocycle is limited, we can propose a logical and reliable synthetic pathway based on established methodologies for related spirocyclic systems.[3][4] The proposed strategy prioritizes commercially available starting materials and employs high-yielding, well-understood chemical transformations.

The causality behind this multi-step approach is to build complexity sequentially. We begin by constructing a functionalized piperidine precursor, which is then elaborated and cyclized to form the strained azetidine ring in a controlled manner.

G cluster_0 Proposed Synthetic Workflow A 1. Starting Materials (e.g., Piperidin-4-one derivative) B 2. Azetidine Precursor Formation (e.g., Reaction with epichlorohydrin) A->B Step 1 C 3. Intramolecular Cyclization (Base-mediated ring closure) B->C Step 2 D 4. Functional Group Interconversion (Oxidation/Lactam formation) C->D Step 3 E 5. Core Scaffold (this compound) D->E Step 4 G cluster_1 Analog Diversification Strategy Core Core Scaffold 5-Oxa-2,8-diazaspiro [3.5]nonan-7-one N2 Vector 1: N-2 Derivatization (R¹) - Amide Coupling - Reductive Amination - Sulfonylation Core->N2 N8 Vector 2: N-8 Derivatization (R²) - N-Alkylation - N-Arylation (Buchwald-Hartwig) Core->N8 C6 Vector 3: C-6 Modification (R³) - α-Functionalization - Spirocyclic Modification Core->C6 Library Diverse Analog Library N2->Library N8->Library C6->Library

Caption: Key vectors for diversifying the core scaffold.

Protocol 3.1: Parallel Amide Coupling at N-2 (Vector 1)
  • Rationale: Amide coupling is a robust and versatile reaction, allowing for the introduction of a vast array of chemical functionalities from commercially available carboxylic acids. This is often a primary strategy for exploring SAR.

  • Procedure:

    • Array the core scaffold (1.0 eq) in a 96-well plate containing a suitable solvent (e.g., DMF).

    • Add a library of diverse carboxylic acids (1.1 eq) to each well.

    • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Seal the plate and agitate at room temperature for 12-18 hours.

    • Quench the reaction with water and perform liquid-liquid extraction or purify directly via mass-directed preparative HPLC.

Protocol 3.2: N-Arylation at N-8 (Vector 2)
  • Rationale: Introducing aryl groups directly onto the lactam nitrogen can profoundly impact molecular properties, including target engagement and metabolic stability. The Buchwald-Hartwig amination is the gold standard for this transformation.

  • Procedure:

    • To a reaction vial, add the N-2 protected core scaffold (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 5 mol%).

    • Add a base (e.g., Cs₂CO₃, 2.0 eq) and an anhydrous solvent (e.g., toluene or dioxane).

    • Purge the vial with argon and heat to 80-110 °C until completion (monitor by LC-MS).

    • Cool to room temperature, filter through celite, and concentrate. Purify the residue by column chromatography.

In Silico Exploration: Accelerating Discovery with Computational Chemistry

Synthesizing every possible analog is intractable. Computational chemistry provides an indispensable tool for prioritizing synthetic efforts by modeling molecular properties and predicting biological activity. [5][6]This allows for the creation of smaller, more focused libraries with a higher probability of success.

The workflow begins with the enumeration of a large virtual library, which is then filtered through a series of computational models to select the most promising candidates for synthesis.

G cluster_2 Computational Filtering Workflow Start Virtual Library Enumeration (>10^6 compounds) Filter1 Physicochemical Filtering (Lipinski's Rule of 5, pKa, Solubility) Start->Filter1 Filter 1 Filter2 ADMET Prediction (CYP Inhibition, hERG, PGP) Filter1->Filter2 Filter 2 Docking Structure-Based Screening (Docking into target active site) Filter2->Docking Filter 3 End Prioritized Hit List (~100-500 compounds for synthesis) Docking->End Selection

Caption: In silico workflow for prioritizing synthetic targets.

This computational cascade is a self-validating system; the accuracy of the predictive models can be iteratively improved as experimental data from synthesized compounds become available, creating a powerful feedback loop for future design cycles. Computational methods have been successfully used to explore the chemical space of other spirocyclic systems and guide hit identification and lead optimization. [2][6][7]

Analytical Characterization and Validation

Rigorous characterization is non-negotiable for ensuring the integrity of biological data. Every synthesized analog must be validated for identity, structure, and purity.

Table 1: Standard Analytical Profile for a Novel Analog
Technique Purpose Expected Result/Metric
LC-MS Purity assessment & mass confirmationPurity >95% by UV; observed mass [M+H]⁺ within 5 ppm of calculated mass.
¹H NMR Structural elucidationChemical shifts, coupling constants, and integrations consistent with the proposed structure.
¹³C NMR Carbon backbone confirmationNumber of unique carbon signals matches the proposed structure.
HRMS Unambiguous molecular formulaHigh-resolution mass measurement confirms the elemental composition.
Chiral HPLC (If applicable) Enantiomeric purityFor chiral compounds, enantiomeric excess (ee) >98%.
Protocol 5.1: Standard Quality Control (QC) Workflow
  • Rationale: A standardized QC process ensures that all compounds submitted for biological screening meet a minimum quality threshold, preventing costly and misleading results from impure or incorrectly identified samples.

  • Procedure:

    • Upon purification, dissolve a small sample (~0.1 mg) of the final compound in a suitable solvent (e.g., DMSO-d₆ or MeCN).

    • Acquire an initial LC-MS trace to confirm the mass and estimate purity.

    • If purity is >95%, prepare a sample (~5 mg) for NMR analysis (¹H and ¹³C).

    • Submit a sample for HRMS analysis to obtain an exact mass.

    • Only compounds that pass all checks are registered and submitted for biological evaluation.

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel chemical entities. Its unique three-dimensional structure and multiple points for diversification make it an attractive starting point for drug discovery programs targeting a wide range of diseases. By employing a synergistic strategy that combines rational synthetic design, high-throughput analog synthesis, predictive computational modeling, and rigorous analytical validation, researchers can efficiently explore the chemical space surrounding this core. The methodologies outlined in this guide provide a robust framework for systematically converting this promising scaffold into a library of well-characterized, drug-like molecules poised for biological screening and the identification of next-generation therapeutics.

References

  • SpiroChem. Computational chemistry. Available from: [Link]

  • SpiroChem. Computational Chemistry. Available from: [Link]

  • AIP Publishing. (2020). A computational study on mechanistic aspects of multicomponent synthesis of novel spiro-annulated biologically active scaffolds. Available from: [Link]

  • PubMed. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Available from: [Link]

  • Taylor & Francis Online. Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Available from: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1921021
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS Publications. (2023). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. Available from: [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • MDPI. (2007). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Available from: [Link]

  • NIH National Library of Medicine. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Available from: [Link]

  • NIH National Library of Medicine. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

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Methodological & Application

A Robust and Scalable Synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one: A Novel Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a three-dimensional architecture that can lead to improved physicochemical properties and novel intellectual property.[1] The incorporation of an oxetane ring, in particular, has been recognized as a valuable strategy to enhance metabolic stability, aqueous solubility, and target engagement, often serving as a polar equivalent to a gem-dimethyl group.[2][3] This application note presents a detailed, reliable, and scalable three-step synthetic protocol for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a novel spiro-lactam incorporating an oxetane moiety. The synthesis proceeds from commercially available oxetane-3-carbaldehyde via a Horner-Wadsworth-Emmons olefination, followed by an aza-Michael addition and a final thermal intramolecular cyclization. This guide provides in-depth procedural details, mechanistic insights, and characterization data to enable researchers to successfully synthesize this valuable building block for their drug discovery programs.

Introduction and Synthetic Strategy

The unique conformational rigidity of spirocycles provides a defined vectoral exit for substituents, making them highly attractive for probing the often-complex topology of biological targets.[1] this compound (Figure 1) merges this advantageous spirocyclic framework with an oxetane ring, a motif increasingly utilized to mitigate metabolic liabilities and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[3]

Figure 1: Structure of this compound

  • Molecular Formula: C₇H₁₁NO₂[4]

  • Molecular Weight: 141.17 g/mol [4]

  • CAS Number: 1784305-29-8[4]

Our retrosynthetic analysis identified a robust and logical pathway involving the formation of the piperidinone ring via an intramolecular lactamization. This key step is preceded by the construction of a β-amino ester precursor through an aza-Michael addition. The complete forward synthesis is designed for efficiency and scalability, utilizing well-established and high-yielding reactions.

G start_material Oxetane-3-carbaldehyde start_material->inv1 intermediate1 Intermediate 1 Methyl (E)-3-(oxetan-3-yl)acrylate intermediate1->inv2 intermediate2 Intermediate 2 Methyl 3-amino-3-(oxetan-3-yl)propanoate intermediate2->inv3 final_product Final Product This compound inv1->intermediate1 Step 1: HWE Olefination inv2->intermediate2 Step 2: Aza-Michael Addition inv3->final_product Step 3: Lactamization

Sources

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one synthetic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Abstract

The this compound scaffold represents a novel and structurally intriguing class of spirocyclic β-lactams. Its unique three-dimensional architecture, combining a constrained azetidinone (β-lactam) ring with a morpholinone moiety, makes it a compelling building block for medicinal chemistry and drug discovery.[1] The conformational rigidity imparted by the spirocyclic fusion can pre-organize appended pharmacophores, potentially enhancing binding affinity and selectivity for biological targets. This document provides a detailed guide for researchers, outlining proposed synthetic strategies, step-by-step protocols, and the underlying chemical principles for the construction of this target molecule. As this is a novel scaffold with limited directly published syntheses, the following protocols are built upon well-established and robust methodologies for the synthesis of analogous spiro-β-lactams.[2][3]

Introduction: The Rationale for Spirocyclic Scaffolds

In modern drug discovery, moving beyond flat, aromatic structures is critical for exploring new chemical space and improving physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique solution. They introduce a defined three-dimensional geometry, which can lead to improved metabolic stability, enhanced solubility, and novel intellectual property. The this compound core is particularly noteworthy as it incorporates the β-lactam pharmacophore, a privileged structure in antibiotic research and a versatile synthon for accessing diverse molecular frameworks.[4]

This guide proposes a primary synthetic approach centered on the Staudinger [2+2] ketene-imine cycloaddition, a cornerstone reaction for β-lactam synthesis, valued for its reliability and broad substrate scope.[3]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected using several approaches. Our primary strategy focuses on forming the strained four-membered β-lactam ring in the final key step, as this allows for a convergent synthesis from more readily available precursors.

The key disconnection is across the C6-C7 and N8-C9 bonds of the azetidinone ring, which points to a [2+2] cycloaddition between an imine and a ketene. The imine precursor would be derived from a suitable morpholine-based ketone, and the ketene would be generated in situ from an acetyl chloride derivative.

G target Target Molecule This compound disconnect [2+2] Cycloaddition (Staudinger Reaction) target->disconnect imine Imine Precursor (from Morpholinone Ketone) disconnect->imine ketene Ketene Precursor (e.g., Azidoacetyl Chloride) disconnect->ketene morpholinone Starting Material Protected Morpholin-3-one derivative imine->morpholinone

Caption: Retrosynthetic analysis of the target spirocycle.

Proposed Synthetic Workflow and Protocols

This section details the multi-step protocol for the proposed synthesis, starting from a protected morpholin-3-one precursor. The workflow is designed to be robust and adaptable.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Final Deprotection A Step 1: Protection N-Boc-morpholin-3-one B Step 2: Imine Formation Reaction with Benzylamine A->B Reagents: Benzylamine, TiCl4 C Step 3: Staudinger [2+2] Cycloaddition In situ Ketene Generation B->C Reagents: Azidoacetyl chloride, Triethylamine D Protected Spiro-β-Lactam C->D E Step 4: Deprotection Removal of N-Protecting Groups D->E Reagents: H2, Pd/C F Final Product This compound E->F

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol 1: Synthesis of Imine Precursor (N-benzylidenemorpholin-3-one)

Rationale: The formation of a stable imine is crucial for the subsequent cycloaddition. Titanium(IV) chloride (TiCl₄) is an effective Lewis acid that acts as a dehydrating agent, driving the reaction to completion. Dichloromethane is a standard inert solvent for this transformation.

Materials:

  • N-Boc-morpholin-3-one

  • Benzylamine

  • Titanium(IV) chloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-morpholin-3-one (1.0 eq) dissolved in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzylamine (1.1 eq) to the stirred solution.

  • Add TiCl₄ (0.6 eq, 1M solution in DCM) dropwise over 15 minutes. The reaction mixture may turn yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude imine is often used directly in the next step without further purification.

Protocol 2: Staudinger [2+2] Cycloaddition

Rationale: This is the key ring-forming step. Azidoacetyl chloride is chosen as the ketene precursor; the resulting α-azido β-lactam is a versatile intermediate. Triethylamine acts as a base to generate the highly reactive ketene in situ. The reaction is performed at low temperatures to control the reactivity and minimize side reactions. This method is a well-established route for creating spiro-β-lactams.[3]

Materials:

  • Crude imine from Protocol 1

  • Azidoacetyl chloride

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude imine (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of azidoacetyl chloride (1.5 eq) and triethylamine (1.6 eq) in anhydrous DCM.

  • Add the azidoacetyl chloride/TEA solution dropwise to the cold imine solution over 1 hour via a syringe pump.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the imine.

  • Quench the reaction with water. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected spiro-β-lactam.

Protocol 3: Final Deprotection

Rationale: The final step involves the removal of the N-benzyl group and the reduction of the azide to a primary amine, which constitutes the N2 position of the final product. Catalytic hydrogenation with palladium on carbon is an efficient method for both transformations simultaneously. The Boc group on the morpholinone nitrogen is also typically cleaved under these conditions if acidic additives are used, or it can be removed separately. For simplicity, this protocol assumes a starting material without the N-Boc group or its concomitant removal.

Materials:

  • Protected spiro-β-lactam from Protocol 2

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the purified spiro-β-lactam (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (10-20% by weight) to the solution.

  • Secure the flask to a hydrogenation apparatus. Purge the system with H₂ gas.

  • Stir the reaction under an atmosphere of H₂ (typically balloon pressure or ~50 psi) for 12-24 hours.

  • Monitor the reaction by LC-MS to confirm the loss of the starting material and the formation of the product.

  • Once complete, carefully purge the system with N₂ gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the final product, this compound. Further purification may be achieved by recrystallization or preparative HPLC if necessary.

Data and Characterization

The successful synthesis of the target compound and its intermediates should be validated through standard analytical techniques.

Expected Characterization Data for the Final Product:
  • ¹H NMR: Expect characteristic signals for the non-equivalent methylene protons of the azetidinone and morpholinone rings. The presence of NH protons should be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the characteristic β-lactam carbonyl signal around 165-175 ppm and the spiro-quaternary carbon signal.

  • IR Spectroscopy: A strong absorption band in the range of 1730-1770 cm⁻¹ is a key indicator of the strained β-lactam carbonyl group.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₇H₁₀N₂O₂).

Hypothetical Reaction Data Summary
StepStarting MaterialKey ReagentsSolventYield (Hypothetical)Purity (Hypothetical)
1 & 2N-Boc-morpholin-3-oneBenzylamine, TiCl₄DCM~85% (crude imine)>90%
3Imine PrecursorAzidoacetyl chloride, TEADCM50-65%>95%
4Protected SpirocycleH₂, 10% Pd/CMethanol80-95%>98%

Troubleshooting and Expert Insights

  • Low Yield in Staudinger Reaction: The ketene is highly reactive and can dimerize. Ensure slow addition at low temperatures. Check the quality of the triethylamine; it should be dry and freshly distilled.

  • Diastereoselectivity: The [2+2] cycloaddition can potentially form two diastereomers. The facial selectivity of the imine will determine the outcome. Products may require chiral separation (e.g., via SFC) if stereochemical control is needed.

  • Incomplete Deprotection: If the hydrogenation stalls, the catalyst may be poisoned. Filter and add fresh catalyst. Ensure the system is free of leaks and adequately purged.

Conclusion

The synthetic pathway detailed herein provides a robust and logical approach to the novel this compound scaffold. By leveraging the power of the Staudinger cycloaddition, researchers can access this valuable building block for further elaboration in drug discovery programs. The protocols are designed to be clear and reproducible, though optimization may be required depending on the specific protecting group strategy employed.

References

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance | Request PDF. Available at: [Link]

  • Semantic Scholar. (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Available at: [Link]

  • Ye, N., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Available at: [Link]

  • RSC Publishing. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. Available at: [Link]

Sources

Application Notes & Protocols for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Spirocyclic Lactams in Modern Drug Discovery

In contemporary medicinal chemistry, the mandate to "escape from flatland" has driven a profound shift away from planar, aromatic structures towards molecules with greater three-dimensionality (Fsp³ character)[1]. Azaspirocycles, rigid frameworks sharing a single carbon atom between two rings, have emerged as premier scaffolds in this pursuit[2]. Their well-defined exit vectors and conformational rigidity offer an exceptional tool for optimizing ligand-target interactions, improving physicochemical properties like solubility, and enhancing metabolic stability[1][3].

This guide focuses on a specific and promising scaffold: 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one . This molecule uniquely combines the features of a spirocycle with a γ-lactam, an oxetane ring, and two nitrogen atoms for diverse functionalization. The γ-lactam moiety is a prevalent feature in numerous bioactive compounds, while the oxetane ring serves as a polar, metabolically robust alternative to gem-dimethyl or carbonyl groups[4]. This combination makes the scaffold a highly attractive starting point for building novel chemical entities targeting a wide array of biological targets.

This document provides a detailed exploration of this scaffold, from its core synthesis and derivatization to its potential applications, offering researchers a practical guide to leveraging its unique structural attributes.

Physicochemical Properties and Structural Rationale

The this compound core provides a rigid framework that orients substituents in precise spatial arrangements. The inherent properties of this scaffold are advantageous for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyValue (Calculated)Significance in Drug Discovery
Formula C₇H₁₁NO₂Low molecular weight base for further elaboration.
Molecular Weight 141.16 g/mol [5]Excellent starting point, well within Lipinski's Rule of Five.
cLogP -1.2 to -0.8The negative value indicates high polarity and potential for good aqueous solubility.
Topological Polar Surface Area (TPSA) 49.6 ŲContributes to solubility and ability to cross cell membranes.
Hydrogen Bond Donors 1 (Amide N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (Amide C=O, Oxetane O)Multiple points for forming hydrogen bonds with biological targets.
Fsp³ 0.86High degree of saturation, contributing to improved clinical success probability[1].

Synthesis of the Core Scaffold

While multiple routes to spirocyclic lactams exist[6][7], a robust and adaptable synthesis is crucial for library generation. The following protocol outlines a plausible multi-step synthesis based on established chemical principles for constructing such frameworks.

Protocol 2.1: Synthesis of this compound

This protocol employs a key intramolecular cyclization step to form the spirocyclic lactam core.

Causality and Experimental Rationale:

  • Step 1: Begins with commercially available 3-amino-oxetan-3-carboxylic acid, which contains the pre-formed oxetane ring and the eventual spiro-carbon. The amine is protected (e.g., with a Boc group) to prevent side reactions during the subsequent amide coupling.

  • Step 2: The carboxylic acid is coupled with a protected aminoacetaldehyde equivalent. This builds the backbone required for the lactam ring.

  • Step 3: Deprotection of the aldehyde and the Boc-protected amine is followed by a reductive amination and subsequent intramolecular lactamization. This key cyclization cascade forms the desired spirocyclic system.

Materials:

  • 3-Amino-oxetan-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Aminoacetaldehyde dimethyl acetal

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Aqueous solutions: 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Boc Protection of the Starting Material:

    • Dissolve 3-amino-oxetan-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

    • Add Boc₂O (1.1 equiv.) and sodium bicarbonate (2.5 equiv.).

    • Stir vigorously at room temperature for 12-18 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-protected intermediate 1 .

  • Amide Coupling:

    • Dissolve intermediate 1 (1.0 equiv.) in anhydrous DMF.

    • Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) and stir for 15 minutes at 0 °C.

    • Add aminoacetaldehyde dimethyl acetal (1.1 equiv.) and allow the reaction to warm to room temperature, stirring for 16 hours.

    • Quench with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the coupled product 2 .

  • Deprotection and Intramolecular Cyclization:

    • Dissolve product 2 (1.0 equiv.) in a 4:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours to remove the Boc group and hydrolyze the acetal.

    • Concentrate the mixture under reduced pressure to remove all volatiles.

    • Dissolve the resulting crude amine-aldehyde intermediate in anhydrous DCM.

    • Add STAB (1.5 equiv.) and a catalytic amount of acetic acid.

    • Stir at room temperature for 24 hours. The reductive amination followed by spontaneous intramolecular lactamization occurs in this step.

    • Quench carefully with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (5x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (Silica gel, DCM:Methanol gradient) to yield the final product, This compound .

Functionalization Strategies for Library Development

The true power of this scaffold lies in its potential for diversification. The two nitrogen atoms (N2 and N8) serve as primary handles for introducing a wide range of substituents to explore structure-activity relationships (SAR).

G cluster_core Core Scaffold Synthesis cluster_n8 N8 Functionalization (Amide) cluster_n2 N2 Functionalization (Secondary Amine) Core This compound N8_product N8-Acylated Derivative Core->N8_product Step A N8_reagents R1-COOH, Coupling Agents or R1-COCl, Base N8_reagents->N8_product Amide Coupling N2_product N2-Alkylated Derivative N8_product->N2_product Step B N2_reagents R2-X (Alkyl Halide) or R2-CHO, Reductive Amination N2_reagents->N2_product Alkylation / Red. Am.

  • N8 Position (Amide): The amide nitrogen (N8) is the less reactive of the two nitrogens. It can be functionalized through standard amide bond-forming reactions if the lactam is first opened and then re-closed, or more directly, through N-arylation or N-alkylation under specific conditions, though this is less common. A more versatile approach involves starting the synthesis with a pre-functionalized amine instead of ammonia in the cyclization step.

  • N2 Position (Secondary Amine): The secondary amine (N2) is the most versatile handle. It can be readily functionalized using a vast toolkit of organic reactions:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., STAB) to install diverse alkyl groups.

    • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.

    • Arylation: Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl or heteroaryl substituents.

Application Note: A Scaffold for Bioisosteric Replacement

Case Study: A Bioisostere for Piperidine in Local Anesthetics

While not the exact title compound, a compelling validation of a closely related scaffold, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been demonstrated. This scaffold was used as a bioisosteric replacement for the piperidine fragment in the local anesthetic drug Bupivacaine[8][9].

Key Findings:

  • Comparable Activity: The spirocyclic analogue displayed comparable anesthetic activity to the parent drug, Bupivacaine.

  • Improved Safety Profile: The analogue exhibited a 5-times lower toxicity profile.

  • Enhanced Physicochemical Properties: The spirocyclic compound showed increased water solubility[9].

This case study authoritatively demonstrates the power of this class of spirocycles to replicate the biological activity of a known pharmacophore while simultaneously improving critical drug-like properties. The rigid, 3D-nature of the spirocycle likely mimics the binding conformation of the more flexible piperidine ring while altering its overall ADME and toxicity profile favorably[8][9].

Proposed Application: Kinase Inhibitor Development

The this compound scaffold is an excellent starting point for developing kinase inhibitors. The two nitrogen handles allow for the precise installation of a "hinge-binding" motif (typically directed from N2) and a "solvent-front" directed group (typically from N8, via modification of the synthetic route).

Protocol 5.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a representative, high-throughput method to screen for inhibitors of a target kinase, for example, a tyrosine kinase like EGFR.

Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay. A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP pocket. When the tracer is bound, excitation of the Eu-donor results in energy transfer to the Alexa Fluor-acceptor, producing a high FRET signal. A compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition Compound_Prep 1. Prepare serial dilution of test compounds in DMSO Dispense 3. Dispense compounds and reagents into 384-well plate Compound_Prep->Dispense Reagent_Prep 2. Prepare Kinase/Antibody and Tracer solutions in buffer Reagent_Prep->Dispense Incubate 4. Incubate for 60 min at room temperature Dispense->Incubate Read_Plate 5. Read TR-FRET signal on plate reader Incubate->Read_Plate Analyze 6. Calculate IC50 values Read_Plate->Analyze

Materials:

  • Test compounds (derivatives of the scaffold) dissolved in 100% DMSO.

  • Target Kinase (e.g., recombinant human EGFR).

  • LanthaScreen™ Eu-anti-tag Antibody.

  • Alexa Fluor™ 647-labeled Kinase Tracer (specific to the kinase family).

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Low-volume 384-well black microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compounds in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the DMSO dilutions to the 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase/Eu-Antibody complex in kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Eu-Antibody solution to each well.

    • Add 5 µL of the 2X Tracer solution to each well to initiate the reaction. The final volume is 10 µL.

  • Incubation and Reading:

    • Centrifuge the plate briefly to mix.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and donor wavelength (e.g., 620 nm) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Troubleshooting and Expert Insights

  • Synthesis: Intramolecular cyclization reactions can be sensitive to concentration. If lactam formation is slow or incomplete, consider running the reaction under more dilute conditions to favor the intramolecular process over intermolecular polymerization.

  • Purification: The polarity of the core scaffold and its derivatives can make purification challenging. Reverse-phase chromatography (C18) may be more effective than normal-phase (silica) for highly polar analogues.

  • Assay Interference: Oxetanes are generally stable, but highly acidic or basic conditions should be avoided. Some compounds can interfere with FRET assays by absorbing light or fluorescing. Always run control wells without kinase or tracer to identify such issues.

Conclusion

The this compound scaffold is a compelling and under-explored asset for medicinal chemistry. It provides a rigid, three-dimensional framework with excellent physicochemical starting points and versatile handles for chemical modification. As demonstrated by related structures, it has proven potential for bioisosteric replacement strategies that can enhance safety and solubility. Its application in areas like kinase inhibition is highly promising, offering a novel entry point for generating potent and selective drug candidates. The protocols and strategies outlined herein provide a foundational guide for researchers to unlock the potential of this valuable chemical motif.

References

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available at: [Link]

  • Mykhailiuk, P. et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. (Note: This is referenced in[8] as the source for the Bupivacaine work). Available at: [Link]

  • Zhang, L., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][10]deca-6,9-diene-3,8-dione Derivatives. Molecules, 26(21), 6682. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Spirocyclic Scaffold

The quest for novel chemical entities with drug-like properties is a cornerstone of modern therapeutic development. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target specificity and optimized physicochemical properties.[1] The 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one core represents a promising, yet underexplored, scaffold. Its unique topology, combining a lactam, an oxane, and an azetidine ring, presents multiple vectors for chemical diversification. This document provides a comprehensive guide for the derivatization of this scaffold and outlines a strategic approach for its subsequent biological evaluation. The derivatization strategies focus on the two secondary amine positions and the lactam functionality, offering a rich chemical space for exploration. The proposed biological screening cascade is designed to efficiently identify potential therapeutic applications, ranging from oncology to metabolic disorders.

Derivatization Strategies: A Multi-pronged Approach to Library Synthesis

The this compound scaffold offers three primary points for derivatization: the secondary amines at positions N-2 and N-8, and the lactam moiety. The following protocols detail robust methods for selectively functionalizing these positions.

N-Alkylation of Secondary Amines (N-2 and N-8)

N-alkylation is a fundamental transformation for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. Reductive amination is a preferred method due to its high selectivity and avoidance of over-alkylation.

Protocol 1: Reductive Amination

  • Rationale: This method involves the in-situ formation of an iminium ion from the secondary amine and an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This approach is highly efficient and chemoselective.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reagent/ConditionPurposeTypical Values
SolventAnhydrous DCM or DCE0.1 M
Aldehyde/KetoneAlkylating agent1.1 eq
Reducing AgentNaBH(OAc)₃1.5 eq
TemperatureRoom Temperature20-25 °C
Reaction Time-2-4 hours
N-Acylation of Secondary Amines (N-2 and N-8)

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly influencing the biological activity of the compound.

Protocol 2: Acylation with Acyl Chlorides

  • Rationale: Acyl chlorides are highly reactive acylating agents that readily react with secondary amines in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Reagent/ConditionPurposeTypical Values
SolventAnhydrous DCM or THF0.1 M
BaseTriethylamine or DIPEA1.2 eq
Acylating AgentAcyl Chloride1.1 eq
Temperature0 °C to Room Temperature-
Reaction Time-1-3 hours
N-Functionalization of the Lactam (N-8)

The lactam nitrogen can also be a target for derivatization, although it is generally less nucleophilic than the secondary amines. N-arylation or N-alkylation can be achieved under specific conditions.

Protocol 3: N-Arylation of the Lactam

  • Rationale: Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, enabling the introduction of aryl or heteroaryl substituents on the lactam nitrogen.

  • Procedure:

    • In a flame-dried Schlenk tube, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add anhydrous toluene or dioxane (0.1 M).

    • Heat the reaction mixture at 80-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Reagent/ConditionPurposeTypical Values
SolventAnhydrous Toluene or Dioxane0.1 M
CatalystPd₂(dba)₃2 mol%
LigandXantphos4 mol%
BaseCs₂CO₃2.0 eq
Temperature-80-110 °C
Reaction Time-12-24 hours
Lactam Ring-Opening

Under certain conditions, the lactam ring can be opened to yield amino acid derivatives, providing another avenue for structural diversification.

Protocol 4: Acid-Catalyzed Lactam Ring-Opening/Recyclization

  • Rationale: Strong acids can catalyze the ring-opening of the lactam, which can then be trapped by a nucleophile or undergo rearrangement. This can lead to the formation of novel heterocyclic systems.[2]

  • Procedure:

    • Dissolve the N-aryl derivatized this compound (1.0 eq) in a suitable solvent (e.g., trifluoroacetic acid or a mixture of a Lewis acid and a Brønsted acid).

    • Heat the reaction mixture and monitor for the formation of the ring-opened product or a rearranged product by LC-MS.

    • Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) at 0 °C.

    • Extract the product with an organic solvent.

    • Dry, concentrate, and purify by chromatography.

Note: The conditions for this reaction are harsh and may require significant optimization depending on the substrate.

Derivatization_Workflow cluster_N2_N8 N-2 and N-8 Derivatization cluster_N8_Lactam N-8 (Lactam) Derivatization Scaffold 5-Oxa-2,8-diazaspiro [3.5]nonan-7-one N_Alkylation N-Alkylation (Reductive Amination) Scaffold->N_Alkylation R-CHO/R₂CO NaBH(OAc)₃ N_Acylation N-Acylation (Acyl Halides) Scaffold->N_Acylation R-COCl Base N_Arylation N-Arylation (Buchwald-Hartwig) Scaffold->N_Arylation Ar-X, Pd catalyst Ligand, Base Library Diverse Compound Library N_Alkylation->Library N_Acylation->Library Ring_Opening Lactam Ring-Opening (Acid Catalyzed) N_Arylation->Ring_Opening Strong Acid N_Arylation->Library Ring_Opening->Library

Figure 1: Derivatization workflow for this compound.

Biological Screening Cascade: A Tiered Approach to Hit Identification

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compound library. This cascade begins with broad phenotypic screening to identify general activity, followed by more focused target-based assays.

Tier 1: Phenotypic Screening

Phenotypic screening is a powerful strategy for identifying compounds with a desired biological effect without a priori knowledge of the molecular target.[3][4] A cell proliferation assay against a panel of cancer cell lines is an excellent starting point, given the known cytotoxic activity of some diazaspiro compounds.[5]

Protocol 5: MTT Cell Proliferation Assay

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cancer cells (e.g., K562, CEM, HepG-2, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[5][6]

    • Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each active compound.

Tier 2: Target-Based Screening

Compounds that exhibit significant activity in the phenotypic screen can be further evaluated in target-based assays. Based on the known activities of similar scaffolds, kinases and G-protein coupled receptors (GPCRs) are high-priority target classes.[7][8][9][10]

A. Kinase Inhibitor Screening

  • Rationale: Protein kinases are a major class of drug targets, and numerous high-throughput screening (HTS) assays are available to identify inhibitors.[7][11][12][13][14] A fluorescence-based assay is a cost-effective and robust method for primary screening.

  • Protocol 6: Generic ADP-Glo™ Kinase Assay

    • In a 384-well plate, add the kinase, substrate, ATP, and the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • A decrease in luminescence indicates inhibition of the kinase.

B. GPCR Ligand Screening

  • Rationale: GPCRs are another major drug target class. A common HTS approach is to measure the downstream signaling events, such as changes in intracellular calcium or β-arrestin recruitment.[8][9][10][15]

  • Protocol 7: Calcium Mobilization Assay

    • Plate cells expressing the target GPCR in a 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

    • An increase in fluorescence indicates that the compound is an agonist, while a compound that blocks the effect of a known agonist is an antagonist.

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target Deconvolution & Profiling Start Synthesized Compound Library Phenotypic_Screen Phenotypic Screen (e.g., MTT Assay on Cancer Cell Lines) Start->Phenotypic_Screen Inactive Inactive Compounds Phenotypic_Screen->Inactive No significant activity Active_Hits Active Hits (IC₅₀ < 10 µM) Phenotypic_Screen->Active_Hits Identify Hits Kinase_Panel Kinase Panel Screen (e.g., ADP-Glo™) Active_Hits->Kinase_Panel GPCR_Panel GPCR Panel Screen (e.g., Ca²⁺ Mobilization) Active_Hits->GPCR_Panel Lead_Candidates Lead Candidates for Optimization Kinase_Panel->Lead_Candidates Potent & Selective Kinase Inhibitors GPCR_Panel->Lead_Candidates Potent & Selective GPCR Modulators

Figure 2: Proposed biological screening cascade.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. The derivatization protocols and the tiered biological screening cascade outlined in this document provide a clear and efficient pathway for exploring the chemical space and biological potential of this promising heterocyclic system. By systematically applying these methods, researchers can generate diverse compound libraries and identify novel hits for a range of therapeutic targets.

References

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  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. [Link]

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experimental protocols for working with 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one is a novel chemical entity with limited publicly available data. The following protocols and notes are based on established principles of organic synthesis, medicinal chemistry, and laboratory safety, drawing parallels from structurally related compounds. Researchers must exercise caution and adapt these guidelines as necessary based on their own experimental observations and analytical data. All operations should be performed by trained personnel in a controlled laboratory setting.

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and efficient interaction with the complex topographies of biological targets such as enzymes and receptors.[1][2] The rigid nature of many spirocyclic scaffolds can also reduce the entropic penalty upon binding and improve metabolic stability, making them attractive motifs in drug design.[3]

This compound belongs to this promising class of compounds. Its structure, featuring an oxetane ring fused to a piperidinone, presents a unique combination of polarity, rigidity, and hydrogen bonding capabilities. While specific biological data for this exact molecule is scarce, its structural alerts suggest potential applications in areas where related diazaspiro[3.5]nonane derivatives have shown activity, such as in oncology and inflammatory diseases.[4][5]

This guide provides a comprehensive overview of the essential experimental protocols for researchers working with this compound, from its synthesis and characterization to its handling and potential biological evaluation.

Part 1: Physicochemical Properties and Handling

Compound Properties

A summary of the key physicochemical properties for the parent compound and its dihydrochloride salt is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and formulation.

PropertyThis compoundThis compound dihydrochloride
CAS Number Not available2361644-54-2[6]
Molecular Formula C₆H₁₀N₂O₂C₆H₁₂Cl₂N₂O₂
Molecular Weight 142.16 g/mol [2]215.08 g/mol
Appearance Predicted: Solid[7]Solid
Purity ≥95% (typical for commercial samples)[7]≥95% (typical for commercial samples)
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Expected to be soluble in aqueous solutions and polar organic solvents
Storage and Stability

Proper storage is paramount to maintain the integrity of the compound.

  • Short-term Storage: Store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.

  • Long-term Storage: For extended periods, store at -20 °C or lower in a tightly sealed container. The use of a desiccator is recommended.[8]

  • Solution Stability: If stored in solution (e.g., DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store solutions at -20 °C or -80 °C.

Safety and Handling

As a novel compound, this compound should be treated as a potentially hazardous substance.[8][9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene are generally suitable).[8]

  • Engineering Controls: All handling of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[9]

  • Spill Response: In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Part 2: Synthesis and Characterization

Proposed Synthetic Protocol

This proposed synthesis involves the construction of the spirocyclic core through a key cyclization step.

Synthetic Workflow A Starting Material (e.g., N-Boc-3-amino-oxetane-3-carboxylic acid) B Amide Coupling (with a protected amino acid) A->B Coupling Reagents (e.g., HATU, DIPEA) C Deprotection B->C Acidic Conditions (e.g., TFA) D Intramolecular Cyclization C->D Base-mediated Lactamization E Final Product (this compound) D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Amide Coupling:

    • To a solution of N-Boc-3-amino-oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add a protected amino acid (e.g., N-Fmoc-glycine, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.

  • Fmoc Deprotection and Intramolecular Cyclization:

    • Dissolve the crude amine salt in DMF.

    • Add a non-nucleophilic base such as piperidine (20% v/v in DMF) to effect Fmoc deprotection, which will be followed by spontaneous or base-promoted intramolecular cyclization to form the desired lactam.

    • Stir at room temperature for 2-4 hours.

    • Monitor the formation of the spiro-lactam by LC-MS.

    • Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final compound by preparative HPLC or crystallization to yield this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the proton environment of the spirocyclic structure.

    • ¹³C NMR will verify the number of unique carbon atoms, including the characteristic spiro-carbon and carbonyl carbon signals.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition and exact mass of the molecule.[12]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can identify key functional groups, such as the lactam carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection should be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 3: Application Notes - Exploring Biological Activity

Given the novelty of this compound, its biological functions are yet to be defined. However, the activities of structurally similar compounds provide a logical starting point for investigation.

Potential_Applications cluster_core This compound cluster_apps Potential Therapeutic Areas cluster_targets Hypothesized Molecular Targets Core Core Scaffold Oncology Oncology Core->Oncology Analogy to KRAS inhibitors Inflammation Inflammation Core->Inflammation Analogy to MMP inhibitors CNS_Disorders CNS Disorders Core->CNS_Disorders Scaffold for CNS-active agents KRAS KRAS G12C Oncology->KRAS MMP MMPs (e.g., MMP9) Inflammation->MMP GPCRs GPCRs CNS_Disorders->GPCRs

Caption: Hypothesized therapeutic applications and molecular targets.

Potential as an Anticancer Agent

Derivatives of 2,7-diazaspiro[3.5]nonane have been successfully developed as covalent inhibitors of KRAS G12C, a critical mutation in several cancers, including non-small cell lung cancer.[4] The spirocyclic core serves to correctly orient the pharmacophores for optimal binding.

Experimental Protocol: KRAS G12C Inhibition Assay (Biochemical)

  • Reagents: Recombinant KRAS G12C protein, fluorescently labeled GTP analog (e.g., mant-GTP), GDP, and a nucleotide exchange factor (e.g., SOS1).

  • Procedure:

    • Prepare a solution of KRAS G12C in assay buffer.

    • Add varying concentrations of this compound (typically from a DMSO stock, ensuring the final DMSO concentration is <1%).

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for potential covalent modification.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and mant-GTP.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of nucleotide exchange for each compound concentration.

    • Determine the IC₅₀ value by plotting the exchange rate against the logarithm of the inhibitor concentration.

Potential as an Anti-Inflammatory Agent

Certain 2,7-diazaspiro[3.5]nonane derivatives have been identified as inhibitors of matrix metalloproteinase 9 (MMP9), an enzyme implicated in inflammatory conditions such as dry eye disease.[5]

Experimental Protocol: MMP9 Inhibition Assay (Fluorogenic)

  • Reagents: Recombinant human MMP9, a fluorogenic MMP9 substrate, and APMA (a chemical activator for the pro-enzyme form of MMP9).

  • Procedure:

    • Activate pro-MMP9 with APMA according to the manufacturer's protocol.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the activated MMP9 enzyme.

    • Incubate for 10-15 minutes at 37 °C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes.

    • Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.

Conclusion

This compound represents a novel and intriguing scaffold for chemical and biological exploration. While its specific properties are still under investigation, the protocols and insights provided in this guide offer a robust framework for researchers to begin their work. By leveraging knowledge from structurally related compounds, scientists can unlock the potential of this unique molecule in the pursuit of new therapeutic agents. As with any novel chemical, a commitment to safety and rigorous analytical validation is the cornerstone of successful research.

References

  • Zhu, B.-H., Guo, W.-T., Sun, Q., Qian, P.-C., Ye, L.-W., & Li, L. (2021). Auxiliary-Free Remote Dearomatizative Nitrenoid Transfer for Enantioselective Construction of Spirolactams.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Azaspiro[3.
  • Kim, D., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • CymitQuimica. 5-oxa-8-azaspiro[3.5]nonan-7-one. CymitQuimica.
  • Royal Society of Chemistry. (2021).
  • UNC Charlotte Environmental Health and Safety. Novel Chemicals With Unknown Hazards.
  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Vasilev, I. S., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(15), 4988.
  • ACS Medicinal Chemistry Letters. (2025). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease.
  • Mondal, P., & Banerjee, B. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Royal Society of Chemistry. (2018). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters.
  • BLD Pharm. 2361644-54-2|this compound dihydrochloride.
  • AiFChem. 1784305-29-8 | 5-Oxa-8-azaspiro[3.5]nonan-7-one.
  • BLDpharm. 1784305-29-8|5-Oxa-8-azaspiro[3.5]nonan-7-one.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ChemBridge Corpor
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. (n.d.).
  • Salami, S. A., Smith, V. J., & Krause, R. W. M. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. International Journal of Molecular Sciences, 24(3), 2307.
  • Salami, S. A., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole-Pyrrolidine] Derivatives.
  • Ding, A., Meazza, M., Guo, H., Yang, J. W., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5946-5996.
  • BLDpharm. (7S,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol.

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analytical techniques for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Abstract

This application note provides a comprehensive guide to the analytical techniques required for the definitive characterization of this compound, a novel heterocyclic scaffold with significant potential in medicinal chemistry. As a spirocyclic compound incorporating a strained β-lactam ring fused to a morpholinone system, its structural verification demands a multi-faceted analytical approach. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the strategic rationale behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Single-Crystal X-ray Diffraction (XRD), and Chiral High-Performance Liquid Chromatography (HPLC). We present detailed protocols, data interpretation guides, and an integrated workflow to ensure structural integrity, purity, and stereochemical fidelity.

Introduction: The Structural Challenge and Importance

The this compound core represents a unique convergence of pharmacologically relevant motifs. The β-lactam moiety is the cornerstone of a major class of antibiotics, while the spirocyclic architecture imparts a rigid, three-dimensional conformation that can be exploited for precise receptor targeting. The characterization of such molecules is non-trivial. The quaternary spiro-carbon, the strained four-membered ring, and potential stereoisomerism necessitate a suite of orthogonal analytical techniques to build an unassailable body of evidence for the proposed structure.

This guide moves beyond a simple listing of methods. It provides the causality behind experimental choices, enabling scientists to not only replicate protocols but also to adapt them for analogous molecular systems.

Foundational Structural Elucidation

The initial phase of characterization focuses on confirming the molecular formula, identifying key functional groups, and assembling the core atomic framework.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first-line technique to confirm that the synthesized molecule has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose.

Causality & Rationale: For a novel compound, confirming the exact mass to within a few parts per million (ppm) provides strong evidence for a specific elemental formula, ruling out numerous alternative structures. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. The sample must be fully dissolved to prevent clogging of the ESI needle.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Set to a high-resolution mode (e.g., Orbitrap or TOF).

    • Scan Range: Set a range appropriate for the target mass (e.g., m/z 50-500). The expected mass for C₆H₁₀N₂O₂ is 142.0742 Da.

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition & Analysis:

    • Acquire the spectrum, ensuring a stable signal.

    • Identify the peak corresponding to the protonated molecule, [C₆H₁₀N₂O₂ + H]⁺.

    • Compare the measured exact mass to the theoretical mass. The mass error should be < 5 ppm.

Parameter Theoretical Value Expected Observation
Molecular FormulaC₆H₁₀N₂O₂-
Exact Mass142.07423-
[M+H]⁺ (Monoisotopic)143.08150A high-intensity peak at m/z ≈ 143.0815
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. For this compound, the most diagnostic absorption is that of the β-lactam carbonyl group.

Causality & Rationale: The carbonyl stretching frequency is highly sensitive to its electronic environment. The ring strain in the four-membered β-lactam ring causes the C=O bond to have more s-character, resulting in a significantly higher absorption frequency (typically >1750 cm⁻¹) compared to a standard amide or ketone. This high-frequency peak is a hallmark of the β-lactam motif.[1][2][3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

  • Data Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction).

    • Identify and label the characteristic absorption bands.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Rationale
β-Lactam AmideC=O stretch1750 - 1780High frequency due to ring strain.
N-H (Amine/Amide)N-H stretch3200 - 3400Broad peak indicating hydrogen bonding.
EtherC-O-C stretch1150 - 1085Asymmetric stretch of the morpholinone ring ether.
MethyleneC-H stretch2850 - 2960Aliphatic C-H bonds.

Definitive Structural Assembly via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons in this compound.[4][5][6][7]

Causality & Rationale: ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom. ¹³C NMR reveals the number of unique carbon atoms. 2D experiments like COSY (Correlation Spectroscopy) establish H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) H-C correlations, which are critical for piecing together the molecular skeleton, especially around non-protonated quaternary centers like the spiro-carbon.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and avoids obscuring exchangeable N-H protons.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a ¹H-¹H COSY spectrum to identify coupled proton networks.

    • Acquire a ¹H-¹³C HSQC spectrum to assign carbons with attached protons.

    • Acquire a ¹H-¹³C HMBC spectrum to establish long-range connectivities.

Table of Predicted NMR Assignments (in DMSO-d₆) (Note: Exact chemical shifts are predictive and may vary. The key is the relative position, multiplicity, and 2D correlations.)

Position Predicted ¹H Shift (ppm), Mult. Predicted ¹³C Shift (ppm) Key HMBC Correlations (H to C)
C1/C3~3.0-3.5, m~45-50H1/H3 -> C2, C4, C9
C2-~170H1/H3 -> C2
C4~3.6-4.0, m~65-70H1/H3 -> C4, H9 -> C4
C6~4.2-4.5, s~55-60H6 -> C5, C7
C7-~80-90 (Spiro Carbon)H6, H8 -> C7
C8~3.2-3.6, m~40-45H9 -> C8
C9~3.5-3.8, m~60-65H8 -> C9, H4 -> C9
N-H (Amide)~7.5-8.5, br s--
N-H (Amine)~2.0-3.0, br s--

Stereochemistry and Absolute Confirmation

Chiral HPLC: Quantifying Enantiomeric Purity

The spiro-carbon (C7) is a chiral center, meaning this compound is chiral and can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a synthetic sample.[8][9][10]

Causality & Rationale: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral Stationary Phases (CSPs) create a chiral environment within the column. One enantiomer will interact more strongly with the CSP than the other, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for method development.[11]

Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a set of chiral columns. A good starting point would be columns with coated or immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Start with a Hexane/Isopropanol or Hexane/Ethanol mobile phase system. Screen gradients from 95:5 to 80:20. Additives like 0.1% trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

    • Reversed-Phase: If the compound is more polar, screen Acetonitrile/Water or Methanol/Water systems.

  • Optimization: Once baseline separation is achieved, optimize the flow rate (typically 0.5-1.0 mL/min) and isocratic mobile phase composition to improve resolution and reduce run time.

  • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., ~210 nm for the amide chromophore).

  • Quantification: Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers:

    • % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

When suitable single crystals can be grown, XRD provides the ultimate, unambiguous proof of structure. It reveals the precise 3D arrangement of atoms, bond lengths, bond angles, and the relative and absolute stereochemistry.[12][13]

Causality & Rationale: XRD works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, from which the atomic positions can be determined with extremely high precision.[14] For chiral molecules, techniques utilizing anomalous dispersion can determine the absolute configuration, definitively distinguishing between the (R) and (S) enantiomers.

Workflow: From Powder to Structure

  • Crystallization: This is often the most challenging step. Screen various solvents and solvent/anti-solvent systems (e.g., methanol/ether, acetone/hexane) using slow evaporation, vapor diffusion, or cooling methods.

  • Crystal Selection: Mount a high-quality, single crystal (clear, with no visible fractures) on the diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam while the diffraction data are collected on a detector.[13]

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem, build a molecular model into the electron density map, and refine the atomic positions to achieve the best fit with the experimental data.

Integrated Characterization Workflow

A logical and efficient workflow ensures that all necessary data is collected to confirm the identity, purity, and structure of the target compound. The following diagram illustrates a recommended pathway.

G synthesis Synthesis of This compound initial_char Initial Confirmation (HRMS & FTIR) synthesis->initial_char Crude Product struct_elucid Structural Elucidation (1D & 2D NMR) initial_char->struct_elucid Mass & Functional Groups Confirmed purity_check Purity & Stereochemistry Check (Chiral HPLC) initial_char->purity_check Quick Purity Screen struct_elucid->purity_check Connectivity Established final_confirm Absolute Structure Confirmation (Single-Crystal XRD) purity_check->final_confirm Purity & e.e. Determined Attempt Crystal Growth final_report Final Report: Structure Confirmed purity_check->final_report No Suitable Crystals Structure Confirmed by all orthogonal methods final_confirm->final_report 3D Structure Solved

Sources

Application Note: Comprehensive Structural Characterization of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Spirocyclic scaffolds, in particular, are of growing interest due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1][2] This application note provides a detailed guide to the comprehensive characterization of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a heterocyclic spiro-lactam, using a suite of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. We present not only step-by-step protocols for data acquisition but also delve into the theoretical underpinnings and interpretive logic required for unambiguous structure confirmation. This document is intended for researchers and scientists in pharmaceutical and chemical development, offering a robust framework for the analysis of similar spirocyclic systems.

Molecular Overview and Physicochemical Properties

This compound is a unique bicyclic system containing a morpholinone ring fused via a spirocyclic carbon to a cyclobutane ring. The presence of a lactam, an ether, and a secondary amine imparts specific chemical characteristics that are key to its analysis.

Chemical Structure and Atom Numbering

A standardized atom numbering system is essential for unambiguous assignment of spectral data. The following structure will be used as the reference throughout this note.

Caption: Numbering scheme for this compound.

Physicochemical Data Summary

The fundamental properties of the molecule are summarized below. This information is critical for selecting appropriate analytical conditions, such as solvent systems for NMR and ionization techniques for mass spectrometry.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂[3][4][5]
Molecular Weight141.17 g/mol [3][5]
Monoisotopic Mass141.07898 u[3]
Topological Polar Surface Area38.3 Ų[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution.[6] For a spirocyclic system like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for complete and confident assignment.[7][8]

Expertise & Causality: Experimental Design
  • Solvent Selection: DMSO-d₆ is the preferred solvent. Its polarity ensures good sample solubility, and its non-protic nature allows for the direct observation of the N8-H amide proton, which would otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) serves as a convenient internal reference.

  • 1D NMR (¹H & ¹³C): The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments, including the quaternary spiro-carbon, which is a key structural feature.

  • 2D NMR (COSY & HSQC): For complex molecules, 1D spectra can have overlapping signals.[6] 2D NMR is essential for resolving ambiguities.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of spin systems within the molecule.[9]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H connectivity.

Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[10] Cotton wool should be avoided as it can introduce contaminants.[10]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.[11]

B. Instrument Setup & 1D Acquisition (500 MHz Spectrometer)

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to optimize homogeneity. Poor shimming results in broad, distorted peaks.

  • ¹H NMR: Acquire data with a 90° pulse, a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

C. 2D NMR Acquisition

  • Using the same sample, load standard parameter sets for COSY and HSQC experiments.

  • gCOSY: Acquire a gradient-enhanced COSY spectrum. Typically, 2-4 scans per increment with 256-512 increments in the F1 dimension are sufficient.

  • gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz. Typically, 4-8 scans per increment with 256 increments in the F1 dimension are required.

Predicted Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR data based on the chemical structure and known chemical shift ranges for similar functional groups.

Atom(s)Predicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale / Interpretation
C1-H₂, C3-H₂2.8 - 3.2, t (J ≈ 7 Hz)45 - 50Protons on the cyclobutane ring adjacent to a nitrogen (N2). Expected to be triplets due to coupling with C4-H₂.
C4-H₂2.0 - 2.4, p30 - 35Protons on the cyclobutane ring, coupled to both C1-H₂ and C3-H₂. Expected to be a pentet.
C4a (spiro)-85 - 95Quaternary spiro-carbon, a highly deshielded environment due to being bonded to two nitrogens and an oxygen (via C-O-C). Will show no signal in a DEPT-135 experiment.
C6-H₂4.2 - 4.5, s65 - 70Protons adjacent to both the ether oxygen (O5) and the carbonyl group (C7), leading to significant deshielding. Expected to be a singlet as there are no adjacent protons.
C7 (C=O)-165 - 175Carbonyl carbon of the lactam functionality, appearing far downfield.
N8-H7.5 - 8.5, br s-Amide proton. Its chemical shift can be concentration and temperature-dependent. Expected to be a broad singlet.
2D NMR Workflow for Structural Validation

The relationship between different NMR experiments for structural confirmation can be visualized as a logical workflow.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Correlates C & H signals Structure Final Structure Confirmation COSY->Structure HSQC->Structure Confirms assignments

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides precise mass information, confirming the elemental composition, and offers structural insights through the analysis of fragmentation patterns.[12]

Expertise & Causality: Method Selection
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this compound. The molecule's polarity and the presence of basic nitrogen atoms make it highly amenable to protonation in the positive ion mode, leading to the formation of a strong [M+H]⁺ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF (Time-of-Flight) analyzer, is crucial. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula (C₇H₁₁NO₂).

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions reveal the weakest bonds and most stable substructures, providing a fingerprint of the molecule's architecture.[13]

Protocol: LC-MS Analysis

A. Sample Preparation

  • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

  • Perform a serial dilution to a final concentration of ~1 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid aids in protonation for ESI+.

B. LC-MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (HRMS):

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1) Range: m/z 50-500.

    • MS/MS (MS2): Data-dependent acquisition (DDA) targeting the [M+H]⁺ ion at m/z 142.0863.

    • Collision Energy: Ramped collision energy (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

Predicted Fragmentation Pathway and Data

The fragmentation of heterocyclic compounds in MS/MS is governed by the stability of the resulting ions and neutral losses.[14][15] For this compound, key fragmentation events are expected to involve the lactam ring.

M [M+H]⁺ m/z 142.0863 F1 Fragment 1 m/z 114.0913 M->F1 - CO (loss of carbonyl) F3 Fragment 3 m/z 70.0651 M->F3 - C₃H₄O₂ (lactam ring opening) F2 Fragment 2 m/z 86.0600 F1->F2 - C₂H₄ (ethylene loss)

Caption: Predicted major fragmentation pathway for [M+H]⁺.

m/z (Predicted)FormulaDescription
142.0863C₇H₁₂NO₂⁺Protonated molecular ion [M+H]⁺
114.0913C₆H₁₂NO⁺Loss of carbon monoxide (-27.995 u) from the lactam ring. This is a very common fragmentation for lactams.
86.0600C₄H₈NO⁺Subsequent loss of ethylene from the cyclobutane portion after ring rearrangement.
70.0651C₄H₈N⁺Fragment corresponding to the protonated cyclobutane-amine portion after cleavage of the morpholinone ring.

Trustworthiness: Principles of Method Validation

For use in regulated environments, such as drug development, these analytical methods must be validated to ensure they are fit for purpose.[16][17] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16]

Conclusion

The structural characterization of this compound requires a multi-technique analytical approach. The protocols and interpretive guidelines presented in this application note provide a robust framework for its unambiguous identification. High-field NMR, including 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, confirms the molecular skeleton and atom connectivity. High-resolution mass spectrometry with MS/MS fragmentation validates the elemental composition and provides corroborating structural evidence. By integrating these powerful analytical tools, researchers can confidently characterize this and other novel spirocyclic scaffolds, accelerating the drug discovery and development process.

References

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  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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  • Ahmad, W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2D NMR Introduction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

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  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compound NMR challenge. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]

  • ResearchGate. (2013). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

  • PubMed. (2004). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]

  • ACS Publications. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). OXA β-Lactamases. Retrieved from [Link]

  • A-Z Tech. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Analytical method validation: A brief review. Retrieved from [Link]

  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

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Application Notes and Protocols for Determining the Biological Activity of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

Spirocyclic scaffolds are of increasing interest in drug discovery due to their unique three-dimensional structures, which can lead to improved target specificity and optimized pharmacokinetic profiles.[1][2] The novel compound, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, represents a promising yet uncharacterized chemical entity. This guide provides a comprehensive, multi-phased approach for researchers, scientists, and drug development professionals to systematically elucidate the biological activity of this molecule. Our methodology is designed to be a self-validating system, beginning with broad screening to identify a biological effect and progressing to detailed mechanistic studies to define its mode of action.

Phase 1: High-Throughput Screening (HTS) for Initial Hit Identification

The initial step in characterizing a novel compound is to cast a wide net to identify any potential biological activity. High-throughput screening (HTS) is a scalable and efficient method to test a compound against a large number of targets or in various cellular contexts simultaneously.[3][4][5]

Rationale for a Dual HTS Approach

Given that the biological target of this compound is unknown, a dual screening approach is recommended: a target-based screen and a phenotypic screen. This parallel strategy maximizes the probability of identifying a relevant biological effect.

  • Target-Based HTS: This approach involves screening the compound against a panel of known biological targets, such as enzymes or receptors. This is a direct method to identify molecular interactions.[6] A broad panel of assays covering different enzyme classes (e.g., kinases, proteases, phosphatases) and receptor types would be appropriate.

  • Phenotypic HTS: This method assesses the effect of the compound on whole cells, looking for changes in cell health, morphology, or a specific cellular process.[7][8] This approach is advantageous as it doesn't require prior knowledge of the compound's target and can reveal unexpected mechanisms of action.

Experimental Workflow: HTS Funnel

HTS_Workflow cluster_0 Phase 1: HTS cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound This compound Primary_Screen Primary Screen (Single Concentration) Compound->Primary_Screen Target-Based & Phenotypic Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identified Hits Secondary_Assays Secondary Assays (Orthogonal & Counter-Screens) Hit_Confirmation->Secondary_Assays Target_ID Target Deconvolution (If Phenotypic Hit) Secondary_Assays->Target_ID Cell_Based_Assays Cell-Based Assays (Signaling Pathways, MoA) Secondary_Assays->Cell_Based_Assays Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Binding Affinity) Target_ID->Biochemical_Assays Biochemical_Assays->Cell_Based_Assays

Caption: Overall workflow for characterizing the biological activity of a novel compound.

Phase 2: Hit-to-Lead - Target Deconvolution and Initial Characterization

Once initial "hits" are identified from the HTS, the next crucial phase is to confirm these findings and begin to understand the compound's mechanism of action.

Protocol 1: Dose-Response and Cytotoxicity Profiling

This protocol is essential for confirming the activity of the initial hits and determining the compound's therapeutic window.

Objective: To determine the potency (IC50 or EC50) of this compound in the primary assay and to assess its general cytotoxicity.

Materials:

  • This compound

  • Relevant cell line(s) from HTS

  • Cell culture medium and supplements

  • MTT or other viability reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration is 100 µM with 1:3 serial dilutions.

  • Treatment: Remove the old medium from the cells and add the diluted compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance on a plate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Example Data Presentation:

Compound Concentration (µM)% Cell Viability
1005.2
33.315.8
11.145.3
3.785.1
1.298.7
0.4100
0 (Vehicle)100

Phase 3: Lead Optimization - In-depth Mechanistic Studies

This phase involves detailed biochemical and cell-based assays to elucidate the precise mechanism of action of this compound. The choice of assays will depend on the results from the previous phases. Below are example protocols for hypothetical scenarios.

Scenario A: The Compound is an Enzyme Inhibitor

If the HTS and secondary assays suggest that this compound inhibits a specific enzyme, the following biochemical assays would be appropriate.[6][9][10]

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add varying concentrations of the substrate to initiate the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation over time using a plate reader. The detection method will depend on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition.

Scenario B: The Compound Affects a Cellular Signaling Pathway

If the phenotypic screen indicates a change in a specific cellular process, the next step is to investigate the underlying signaling pathway.[4][11]

Objective: To determine if this compound modulates the expression or post-translational modification of key proteins in a suspected signaling pathway.

Materials:

  • Relevant cell line

  • This compound

  • Lysis buffer

  • Primary and secondary antibodies for target proteins

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with different concentrations of the compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with specific primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or modification.

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway Compound 5-Oxa-2,8-diazaspiro [3.5]nonan-7-one Receptor Receptor Compound->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway modulated by the test compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol must include appropriate controls:

  • Positive Controls: A known active compound for the specific assay to ensure the assay is performing as expected.

  • Negative Controls: A vehicle (e.g., DMSO) control to determine the baseline response.

  • Counter-Screens: Assays designed to identify off-target effects or artifacts, such as compound autofluorescence or non-specific inhibition.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the biological activity of this compound. By progressing from broad, high-throughput screening to detailed mechanistic studies, researchers can confidently identify and validate the compound's mode of action, paving the way for its potential development as a novel therapeutic agent. The inclusion of rigorous controls and orthogonal assays at each stage is paramount for generating reliable and reproducible data.

References

  • Mitchison, T. J., & Kapoor, T. M. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Retrieved from [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Mitchison, T. J., & Kapoor, T. M. (2007). Biochemical suppression of small-molecule inhibitors: a strategy to identify inhibitor targets and signaling pathway components. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biochemical Assays. Retrieved from [Link]

  • SpiroChem. (n.d.). Fully Integrated Services. Retrieved from [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • PubChem. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). High-Throughput Screening Service. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this unique spirocyclic β-lactam scaffold. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of spiro-β-lactams is known for its challenges, including steric hindrance and the inherent strain of the four-membered ring, which can lead to issues with yield, purity, and stability.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have compiled based on common challenges encountered in the field.

Part 1: Foundational Concepts & General FAQs

This section addresses high-level questions regarding the synthetic strategy and reaction setup.

Question 1: What is the most common and effective strategy for synthesizing the this compound core?

Answer: The most robust and widely adopted method for constructing the β-lactam ring in this spirocyclic system is the Staudinger [2+2] ketene-imine cycloaddition .[1][2] This reaction involves the in-situ generation of a ketene from an appropriate acid chloride, which then undergoes a cycloaddition with a cyclic imine precursor. The spirocyclic nature of your target means that one of the reacting partners must already contain a ring that will form part of the final spiro-scaffold.

The general synthetic approach is visualized below. The key challenge lies in the successful execution of the cycloaddition step (Step 2), which is highly sensitive to reaction conditions.

G cluster_0 Synthetic Pathway A Precursor Synthesis (e.g., N-Boc-3-aminooxetane) B Imine Formation (Reaction with Aldehyde/Ketone) A->B Step 1 C Staudinger [2+2] Cycloaddition (Ketene + Imine) B->C Step 2 (Key Step) D Deprotection & Final Product C->D Step 3

Caption: General workflow for spiro-β-lactam synthesis.

Question 2: Why are anhydrous conditions so critical for the Staudinger reaction?

Answer: The cornerstone of the Staudinger reaction is the generation of a highly reactive ketene intermediate (R₂C=C=O) from an acyl chloride and a tertiary amine base (like triethylamine, Et₃N). Ketenes are potent electrophiles and will readily react with any nucleophiles present. Water is a common nucleophile that will rapidly hydrolyze the ketene back to a carboxylic acid, quenching the desired cycloaddition pathway and drastically reducing your yield. Furthermore, moisture can also hydrolyze the starting acyl chloride. Therefore, using anhydrous solvents (e.g., freshly distilled dichloromethane or toluene), oven-dried glassware, and maintaining an inert atmosphere (N₂ or Ar) are non-negotiable for success.

Question 3: How do I choose the appropriate base for ketene generation?

Answer: Triethylamine (Et₃N) is the most commonly used base for this transformation.[3] Its primary role is to deprotonate the α-carbon of the acid chloride, facilitating the elimination of HCl to form the ketene. Its pKa is sufficiently high to effect this deprotonation but generally not high enough to cause unwanted side reactions with the solvent or product. For sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can be advantageous to minimize potential N-acylation side reactions.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues you may encounter during the synthesis.

Scenario 1: Low or No Product Yield

Question: I've run the reaction, but my TLC/LC-MS analysis shows only starting materials or a complex mixture of byproducts. What went wrong?

Answer: This is a classic issue that can be traced back to several root causes. A systematic approach is the best way to diagnose the problem.

G Start Low / No Yield Detected Check1 Problem: Inefficient Ketene Formation? Start->Check1 Check2 Problem: Imine Instability or Low Reactivity? Start->Check2 Check3 Problem: Incorrect Reaction Conditions? Start->Check3 Sol1a Solution: Verify Acyl Chloride Quality (Is it fresh? Was it stored properly?) Check1->Sol1a Sol1b Solution: Ensure Base is Anhydrous & Pure (Use fresh, high-purity Et3N or DIPEA) Check1->Sol1b Sol2a Solution: Use Imine Immediately After Formation (Is it freshly prepared?) Check2->Sol2a Sol2b Solution: Consider Electronic Effects (Are substituents on the imine too withdrawing?) Check2->Sol2b Sol3a Solution: Check Temperature Control (Was addition of base/acyl chloride done at 0°C or lower?) Check3->Sol3a Sol3b Solution: Review Order of Addition (Typically, base is added slowly to a solution of imine and acyl chloride) Check3->Sol3b

Caption: Troubleshooting flowchart for low yield issues.

Causality Explained:

  • Inefficient Ketene Formation: The ketene is a transient species. If your acyl chloride (e.g., chloroacetyl chloride) has degraded or your base is wet, the ketene will not form efficiently. The base should be added slowly at low temperatures (e.g., 0 °C to -78 °C) to control the exothermic reaction and prevent ketene dimerization.[4]

  • Imine Instability: The cyclic imine precursor derived from 3-aminooxetane can be unstable. It's best practice to generate it and use it in the subsequent cycloaddition step without prolonged storage or purification.

  • Steric Hindrance: Synthesizing spiro compounds is inherently challenging due to steric crowding around the quaternary spiro-carbon.[1] This can slow down the reaction, sometimes requiring longer reaction times (24-72 hours) or slightly elevated temperatures after the initial low-temperature addition. However, increasing temperature can also promote decomposition, so this must be optimized carefully.

Scenario 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)

Question: I've successfully formed the spiro-β-lactam, but I'm getting a mixture of cis and trans isomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer: Diastereoselectivity in the Staudinger cycloaddition is a well-documented challenge and is highly dependent on the reaction mechanism and conditions.[3][5] The stereochemical outcome is often determined at the point of ring closure of a zwitterionic intermediate.

ParameterEffect on SelectivityRationale & Expert Insight
Solvent Polarity HighGenerally, more polar solvents (like CH₃CN or DMF) can stabilize the zwitterionic intermediate, allowing for bond rotation before ring closure. This often leads to the thermodynamically more stable trans isomer. Non-polar solvents (like toluene or CH₂Cl₂) restrict this rotation, favoring the kinetically formed cis isomer.[5]
Temperature HighIncreasing the reaction temperature provides more energy for the zwitterionic intermediate to overcome the rotational barrier, typically favoring the formation of the more stable trans product. Running the reaction at very low temperatures (-78 °C) can "lock in" the kinetic cis geometry.
Base VariesWhile the base's primary role is ketene formation, its salt (e.g., Et₃N·HCl) can influence the polarity of the reaction medium and potentially coordinate with intermediates, subtly affecting the stereochemical outcome.
Imine Substituents HighElectron-donating or withdrawing groups on the imine nitrogen or carbon can influence the stability and geometry of the zwitterionic intermediate, thereby directing the stereochemistry.[3] This is a key area for substrate design and optimization.

Recommendation: To favor a specific diastereomer, start by screening solvents. For the kinetic cis product, attempt the reaction in toluene at -20 °C to 0 °C. For the thermodynamic trans product, consider a more polar solvent like acetonitrile, but be aware that this may also increase the risk of side reactions.

Scenario 3: Product Decomposition During Workup or Purification

Question: I can see my product by crude LC-MS, but it decomposes upon concentration or during silica gel chromatography. How can I isolate my compound?

Answer: The β-lactam ring is highly strained and susceptible to cleavage by nucleophiles (including water, alcohols) and under acidic or strongly basic conditions. Silica gel itself is acidic and can catalyze the hydrolysis of sensitive β-lactams.

Troubleshooting Steps:

  • Neutralize the Workup: During the aqueous workup, ensure the pH remains near neutral. Use a saturated NaHCO₃ wash to remove acidic byproducts, followed by a brine wash to remove excess water.

  • Avoid Harsh Conditions: Concentrate the product in vacuo at low temperatures (< 30 °C). Avoid using a rotovap with high heat.

  • Modify Your Chromatography:

    • Deactivate Silica: Pre-treat your silica gel by flushing the packed column with your eluent system containing 0.5-1% triethylamine or DIPEA. This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic phase like Florisil for purification.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). Do not let the product sit on the column for extended periods.

  • Consider Non-Chromatographic Purification: If the compound is crystalline, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) is a much milder alternative to chromatography.

Part 3: Experimental Protocols

The following is a representative, detailed protocol for the synthesis of a protected this compound derivative.

Protocol 1: Synthesis of N-Boc-5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Step A: Imine Formation (Exemplary)

  • To a solution of N-Boc-3-aminooxetane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under N₂, add anhydrous MgSO₄ (2.0 eq).

  • Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC or ¹H NMR for the disappearance of the starting amine.

  • Filter off the MgSO₄ and wash with anhydrous DCM. The resulting filtrate contains the crude imine and should be used immediately in the next step without concentration.

Step B: Staudinger [2+2] Cycloaddition

  • Transfer the crude imine solution from Step A to a flame-dried, three-neck flask equipped with a dropping funnel and an N₂ inlet.

  • Add chloroacetyl chloride (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Charge the dropping funnel with a solution of triethylamine (1.5 eq) in anhydrous DCM (0.5 M).

  • Add the triethylamine solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by LC-MS.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.

Step C: Purification

  • Prepare a silica gel column and slurry-pack using a Hexanes/Ethyl Acetate eluent system.

  • Pre-treat the column by flushing with 2-3 column volumes of the eluent containing 1% triethylamine.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute using a gradient of Ethyl Acetate in Hexanes to isolate the target spiro-β-lactam.

  • Combine pure fractions (as determined by TLC) and concentrate in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(13), 1154-1176.
  • Kaur, N., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]

  • Borah, J. C., et al. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Google Patents. (2019). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6033. [Link]

  • ResearchGate. (2024). Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. Request PDF. [Link]

  • RSC Publishing. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances, 12(50), 32549-32557. [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Tetrahedron, 67(12), 2175-2197.
  • MDPI. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2018(4), M1017. [Link]

  • ACS Publications. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22839-22849. [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC, 2018(6), 314-347.

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Technical Support Center: Purification of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic lactam. The unique structure of this compound, featuring a polar lactam, an ether linkage, and a secondary amine, presents specific challenges and considerations for achieving high purity. This guide synthesizes established principles for heterocyclic compound purification with insights tailored to the specific functionalities of our target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to rapidly resolve common purification challenges.

Question 1: My compound is streaking badly or showing poor separation on a standard silica gel column. What's happening and how do I fix it?

Answer: This is a classic issue when purifying basic heterocyclic compounds on standard silica gel. The acidic nature of silica gel (due to surface silanol groups) can lead to strong, non-specific binding with the basic secondary amine in your spirocycle. This interaction causes the streaking (tailing) you observe on TLC and results in broad, poorly resolved peaks during column chromatography.

Root Cause Analysis & Solution Pathway:

  • Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[1]

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).

    • Causality: The modifier competitively binds to the acidic silanol groups, preventing your compound from sticking and allowing it to elute symmetrically.

  • Switch the Stationary Phase: If modifying the mobile phase is insufficient, the interaction is too strong, or your compound is sensitive to base, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[1] A patent for a related compound specifically mentions purification using a neutral alumina column.[2] Choose neutral or basic alumina to avoid strong acidic interactions.

    • Reversed-Phase Silica (C18): Given the compound's polarity, reversed-phase chromatography is a powerful option. Here, a nonpolar stationary phase (C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate). Polar compounds like yours will elute earlier.

Question 2: My compound won't elute from the silica column, even with highly polar solvents like 20% Methanol in Dichloromethane. Am I doing something wrong?

Answer: This indicates that your compound is extremely polar and has a very high affinity for the stationary phase, a common characteristic of molecules with multiple hydrogen bond donors and acceptors. Pushing the mobile phase polarity too high with silica gel can also lead to problems, such as dissolving the stationary phase ("bleeding") and poor separation.

Recommended Actions:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase.[3] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This technique can provide excellent retention and separation for compounds that are intractable in normal or reversed-phase.

  • Sample Loading Technique: Ensure you are not overloading the column, which should typically be 1-5% of the stationary phase mass by weight.[1] Also, ensure your crude product is fully dissolved in a minimum amount of solvent for loading. If it crashes out at the top of the column, it will not elute properly.

  • Stability Check: Verify that your compound is not decomposing on the silica gel.[4] You can test this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is occurring, and an alternative stationary phase like alumina is necessary.[4]

Question 3: I managed to crystallize my compound, but the recovery is very low. How can I improve my yield?

Answer: Low recovery during crystallization is typically due to two main factors: using too much solvent or the compound having significant solubility even in the cold solvent.

Optimization Steps:

  • Minimize Solvent Volume: The goal is to create a supersaturated solution upon cooling. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1] Adding solvent dropwise at its boiling point is a good technique.

  • Employ a Solvent/Anti-Solvent System: This is a powerful technique for compounds with moderate solubility. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This controlled precipitation often yields high-quality crystals.

  • Cooling Protocol: Do not rush the cooling process. Cooling too quickly can trap impurities and lead to the formation of small, difficult-to-filter crystals. Allow the flask to cool slowly to room temperature, and then move it to a 0-4 °C refrigerator for several hours or overnight to maximize crystal formation.

  • Mother Liquor Analysis: After filtration, concentrate the remaining solution (the mother liquor) and analyze it by TLC or LC-MS. If a significant amount of product remains, you can perform a second crystallization or purify it via chromatography to improve your overall yield.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification strategy for this compound? A: For lab-scale purification (<1g), flash column chromatography is the most versatile and recommended starting point. Given the compound's basic and polar nature, using neutral alumina with a gradient of Methanol in Dichloromethane (DCM) or Methanol in Ethyl Acetate (EtOAc) is an excellent first approach. For larger scales, developing a robust crystallization protocol is more economical.

Q: How do I develop a solvent system for column chromatography? A: Thin Layer Chromatography (TLC) is your primary tool.

  • Start with a moderately polar system: A good starting point is 5% Methanol in DCM.

  • Analyze the Rf: The ideal Rf (retention factor) for your target compound on a TLC plate is between 0.25 and 0.40.[5]

  • Adjust Polarity:

    • If the Rf is too low (<0.2), increase the mobile phase polarity (e.g., increase the percentage of Methanol).

    • If the Rf is too high (>0.5), decrease the polarity (e.g., decrease the percentage of Methanol).

  • Add a Modifier: As discussed in the troubleshooting section, always include ~0.5-1% triethylamine or ammonium hydroxide in your TLC and column solvent systems if you are using silica gel.[1]

Q: What analytical methods should I use to confirm the purity of my final product? A: A combination of methods is essential for confirming purity and structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It will show you the percentage of your main peak and detect any impurities. The mass spectrometer will confirm the molecular weight of your compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Melting Point: A sharp melting point range (within 1-2 °C) is characteristic of a pure crystalline solid.

Data & Protocols

Table 1: Comparison of Purification Strategies
Purification MethodStationary PhaseTypical Mobile PhaseProsCons
Normal Phase Chromatography Silica Gel (with Et₃N) or Neutral AluminaGradients of MeOH in DCM or EtOAc in HexanesGood for resolving less polar impurities; widely available.Can cause streaking/decomposition of basic compounds on silica; requires organic solvents.
Reversed-Phase HPLC C18 SilicaGradients of Acetonitrile or MeOH in Water (with buffer/modifier)Excellent for highly polar compounds; high resolution.Requires specialized equipment (HPLC); may be expensive for large scale.
HILIC Silica, Diol, or Zwitterionic PhasesHigh % Acetonitrile with aqueous bufferIdeal for very polar compounds that are not retained in RP-HPLC.[6]Column equilibration can be slow; sensitive to water content.
Crystallization N/ASolvent/Anti-solvent pairs (e.g., Methanol/Ether, Ethanol/Water)Highly scalable; yields very pure material; cost-effective.Requires trial-and-error to find suitable solvents; may result in low yield if not optimized.
Detailed Protocol: Flash Column Chromatography on Neutral Alumina

This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.

1. Preparation of the Column:

  • Select a column size appropriate for your sample amount (aim for a sample load of 1-2% of the alumina mass).

  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of neutral alumina (Activity Grade I-III) in the initial, least polar eluent (e.g., 100% Dichloromethane).

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add another thin layer of sand on top of the packed alumina.

2. Sample Loading:

  • Dissolve your crude material in a minimal amount of the mobile phase (e.g., 2-5% Methanol in DCM). If solubility is poor, use a stronger solvent like pure Methanol, but keep the volume to an absolute minimum.

  • To this solution, add a small amount of dry alumina (a few grams) to create a dry powder after solvent evaporation on a rotary evaporator. This "dry loading" technique prevents band broadening and improves separation.

  • Carefully add the dry-loaded sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent (e.g., 100% DCM or 1% MeOH/DCM).

  • Collect fractions in an organized array of test tubes.

  • Gradually increase the polarity of the mobile phase (e.g., move from 1% to 2% to 5% MeOH in DCM). A stepwise gradient is often effective.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain.

4. Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Place the product under high vacuum to remove any residual solvent.

Visualized Workflow

Troubleshooting Chromatography Separation

This decision tree illustrates a logical workflow for optimizing the purification of a polar, basic compound like this compound.

Purification_Workflow start Start: Crude Product tlc Run TLC (e.g., 5% MeOH/DCM) start->tlc streaking Is there streaking? tlc->streaking check_rf Is Rf between 0.25 and 0.40? low_rf Increase Polarity (e.g., 7-10% MeOH) check_rf->low_rf No (Rf < 0.25) high_rf Decrease Polarity (e.g., 2-3% MeOH) check_rf->high_rf No (Rf > 0.40) run_column Run Column with Optimized System check_rf->run_column Yes streaking->check_rf No add_base Add 1% Et3N to Mobile Phase streaking->add_base Yes add_base->tlc Re-run TLC low_rf->tlc Re-run TLC high_rf->tlc Re-run TLC no_resolution Still Poor Separation? run_column->no_resolution switch_sp Switch Stationary Phase: - Neutral Alumina - Reversed-Phase (C18) no_resolution->switch_sp Yes success Pure Product no_resolution->success No

Caption: A decision tree for optimizing chromatographic purification.

References

  • Singh, G. S., & D'hooghe, M. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 17, 2026, from [Link]

  • A practical synthesis of spirocyclic 2-azetidinones or β–lactams (rotamers) starting from natural proline. (2014). Trade Science Inc. - INDIA. Retrieved from [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 17, 2026, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. Retrieved from [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Process for the production of beta lactam crystals. (2009). Google Patents.
  • Alajarín, M., et al. (2003). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Journal of Organic Chemistry, 68(11), 4306-4318. Retrieved from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules, 20(8), 13863-13875. Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2021). Google Patents.

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Technical Support Center: Overcoming Solubility Challenges with 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during experimentation. As a spirocyclic compound incorporating both lactam and ether functionalities, this compound presents a unique solubility profile that can be challenging to navigate. This document provides a framework for systematically addressing these challenges, ensuring reproducible and successful experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the key structural features of this compound that influence its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₇H₁₁NO₂[1][2]Indicates a relatively small molecule with a balance of hydrophobic (carbon backbone) and hydrophilic (N, O atoms) character.
Molecular Weight 141.17 g/mol [2]Low molecular weight generally favors solubility.[3][4]
Structure Spirocyclic lactamThe rigid, three-dimensional spirocyclic structure can impact crystal lattice energy and, consequently, solubility.[5][6] The presence of hydrogen bond donors and acceptors (amine and carbonyl groups) suggests potential for interaction with polar solvents.
Form Solid[1]As a solid, the energy required to overcome crystal lattice forces is a key factor in dissolution.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and solubilization of this compound.

Q1: What are the recommended starting solvents for dissolving this compound?

Given its structure, a logical starting point is to screen a panel of solvents with varying polarities. We recommend beginning with polar aprotic solvents, as they are likely to interact with the lactam and ether functionalities.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Rationale: These solvents can disrupt the intermolecular forces within the crystal lattice of the solid compound without the complexities of proton exchange that can occur with protic solvents.

Q2: My compound is intended for a biological assay and I need to use an aqueous buffer. How should I approach this?

Direct dissolution in aqueous buffers is often challenging for organic compounds. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous medium.

  • Protocol for Aqueous Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Serially dilute the stock solution into your aqueous buffer to the final desired concentration.

    • Critical Step: Ensure vigorous mixing during dilution to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting the biological system.

Q3: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. What are my options?

This is a common issue known as "crashing out." It occurs when the compound's solubility in the final mixed-solvent system is exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in the aqueous buffer.

  • pH Adjustment: The presence of a basic nitrogen atom in the spiro-ring suggests that the compound's solubility may be pH-dependent. Lowering the pH of the aqueous buffer could protonate this nitrogen, forming a more soluble salt.[4][]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) into your aqueous buffer can increase the solubility of your compound.[8][9][10][11] Common co-solvents for biological assays include ethanol and polyethylene glycols (PEGs).[8][11]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a structured workflow for systematically addressing solubility issues.

Workflow for Troubleshooting Solubility

Caption: A decision-making workflow for troubleshooting solubility issues with this compound.

In-Depth Protocols and Explanations

pH Adjustment

The secondary amine within the spiro-ring system is a basic center. By lowering the pH, this amine can be protonated, forming a cationic species. This charged species will have significantly enhanced solubility in aqueous media.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Co-solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of hydrophobic compounds.[10]

Table: Common Co-solvents and Their Properties

Co-solventTypical Concentration Range in Aqueous Solutions for AssaysKey Considerations
Ethanol 1-10%Can affect enzyme activity and cell viability at higher concentrations.
Propylene Glycol 1-20%Generally considered safe for many biological systems.
Polyethylene Glycol (PEG 300/400) 1-20%Can also improve compound stability in solution.[12]
Glycerol 1-20%Increases viscosity, which may impact some automated liquid handling systems.

Experimental Protocol: Co-solvent Screening

  • Prepare your primary aqueous buffer.

  • Create a series of buffer-co-solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 15%, 20%).

  • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the co-solvent mixtures to the desired final concentration.

  • Visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour).

  • Quantify the amount of dissolved compound using an appropriate analytical technique if necessary.

Temperature Modification

For most solid organic compounds, solubility increases with temperature.[3][13][14][15] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy.[15]

Experimental Protocol: Temperature-Dependent Solubility

  • Choose a suitable solvent or solvent system identified from previous screening.

  • Prepare saturated solutions of this compound at different temperatures (e.g., room temperature, 37°C, 50°C).

  • Ensure the solutions are equilibrated at each temperature.

  • Filter the solutions at the respective temperatures to remove undissolved solid.

  • Allow the filtrates to cool to room temperature and observe for any precipitation.

  • Quantify the concentration of the dissolved compound.

Note: While heating can increase solubility, be mindful of the thermal stability of the compound. It is advisable to perform a preliminary stability assessment if elevated temperatures are used for extended periods.

Particle Size Reduction

Reducing the particle size of a solid can increase its dissolution rate by increasing the surface area available for solvent interaction.[16][17][18]

  • Micronization: This technique reduces particle size to the micrometer range and can be achieved through methods like milling.

  • Nanosuspensions: Creating a nanosuspension involves reducing the particle size to the nanometer range, which can dramatically increase the dissolution rate and saturation solubility.[17]

These are advanced techniques that are typically employed in later stages of drug development but can be considered if other methods fail to achieve the desired solubility.[19]

Concluding Remarks

Overcoming the solubility challenges of this compound requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and methodically exploring the strategies outlined in this guide—from solvent screening and pH adjustment to the use of co-solvents and temperature modification—researchers can successfully develop robust and reproducible experimental protocols.

References

  • Cosolvent. (n.d.). In Google Vertex AI Search. Retrieved January 17, 2026.
  • Co-solvent: Significance and symbolism. (2025, December 23). In Google Vertex AI Search. Retrieved January 17, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. In Taylor & Francis. Retrieved January 17, 2026.
  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved January 17, 2026.
  • CymitQuimica. (n.d.). 5-oxa-8-azaspiro[3.5]nonan-7-one. In CymitQuimica. Retrieved January 17, 2026.
  • ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. In Chemistry LibreTexts. Retrieved January 17, 2026.
  • Benchchem. (n.d.). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. In Benchchem. Retrieved January 17, 2026.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems. In Pharma Excipients. Retrieved January 17, 2026.
  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate. In Benchchem. Retrieved January 17, 2026.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. In Chemistry LibreTexts. Retrieved January 17, 2026.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available. In Royal Society of Chemistry. Retrieved January 17, 2026.
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.). In Google Vertex AI Search. Retrieved January 17, 2026.
  • Poorly Soluble Drugs Dissolution And Drug Release. (n.d.). In Google Vertex AI Search. Retrieved January 17, 2026.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. In Drug Discovery Online. Retrieved January 17, 2026.
  • PubChem. (2025, December 27). 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. In PubChem. Retrieved January 17, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. In Ascendia Pharmaceutical Solutions. Retrieved January 17, 2026.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. In Longdom Publishing. Retrieved January 17, 2026.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. In International Journal of Medical Science and Dental Research. Retrieved January 17, 2026.
  • BLD Pharm. (n.d.). 2361644-54-2|this compound dihydrochloride|BLD Pharm. In BLD Pharm. Retrieved January 17, 2026.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. In PMC. Retrieved January 17, 2026.
  • Royal Society of Chemistry. (2022, October 28). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. In RSC Publishing. Retrieved January 17, 2026.
  • Royal Society of Chemistry. (2023, April 6). Stereoselective synthesis of β-lactams: recent examples. In Organic & Biomolecular Chemistry. Retrieved January 17, 2026.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. In MDPI. Retrieved January 17, 2026.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. In BOC Sciences. Retrieved January 17, 2026.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. In Asian Journal of Pharmacy and Technology. Retrieved January 17, 2026.
  • AiFChem. (n.d.). 1784305-29-8 | 5-Oxa-8-azaspiro[3.5]nonan-7-one. In AiFChem. Retrieved January 17, 2026.
  • ResearchGate. (2025, August 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • Wikipedia. (n.d.). Spiro compound. In Wikipedia. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Spiro Compounds: A Brief History.

Sources

Technical Support Center: Troubleshooting Spirocyclization Reactions in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions in lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spiro-lactam scaffolds. Spirocyclic lactams are vital structural motifs in medicinal chemistry, but their synthesis can be challenging due to steric hindrance and the need for precise stereochemical control.[1][2] This resource provides in-depth, experience-driven answers to common problems encountered in the lab.

FAQs: Quick Navigation

Reaction Failure & Low Yield
Stereoselectivity Issues
Reaction Optimization & Control
Analysis & Purification
Q1: My spirocyclization reaction is not working, or the yield is very low. What are the first things I should check?

A1: Initial Troubleshooting Checklist

When a spirocyclization fails or gives poor yields, a systematic approach is crucial. The formation of the spirocyclic core, especially those with quaternary carbon centers, is often challenging.[3] Here’s what to investigate first:

  • Reagent Purity and Stoichiometry: Impurities in starting materials can poison catalysts or lead to unwanted side reactions.[4] Ensure all substrates, reagents, and solvents are pure and dry. Re-purify starting materials if necessary. Also, carefully check the stoichiometry; sometimes an excess of one reagent is needed to drive the reaction to completion.[4]

  • Catalyst Activity: If you are using a catalyst, its activity is paramount.

    • Catalyst/Ligand Screening: The choice of catalyst and ligand can dramatically affect the outcome. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands have been shown to significantly impact both yield and enantioselectivity.[3][4] A screening of various catalysts and ligands is often a necessary first step.

    • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities. Ensure you are using appropriate inert atmosphere techniques (e.g., Schlenk line, glovebox).

  • Reaction Conditions:

    • Temperature: Some reactions are highly sensitive to temperature. Determine if your reaction is under kinetic or thermodynamic control. Lower temperatures might favor a kinetic product, while higher temperatures could lead to a more stable thermodynamic product or, conversely, decomposition.[5]

    • Reaction Time: Monitor the reaction over time using techniques like TLC or LC-MS.[6] The desired product might be forming and then decomposing under the reaction conditions.[4]

  • Mechanistic Dead-Ends: The reaction may be stalling at an intermediate step. Computational studies, like DFT analysis of palladium-catalyzed spirocyclization, have shown that certain substrates can lead to high-energy barriers for key steps like C-H bond activation or migratory insertion, preventing product formation.[7] While you may not run DFT calculations yourself, understanding the mechanism can help you hypothesize where the reaction is failing.

Q2: I suspect my starting materials are decomposing. How can I confirm this and prevent it?

A2: Diagnosing and Preventing Starting Material Decomposition

Decomposition of starting materials is a common reason for failed reactions. Here's how to address it:

Confirmation:

  • ¹H NMR of Starting Materials: Before starting the reaction, take a high-quality ¹H NMR of your starting materials to ensure their integrity.

  • TLC Analysis: Run a TLC of your starting materials alongside a sample from the reaction mixture at an early time point. The appearance of new, unidentified spots that are not the product could indicate decomposition.

  • Control Experiments: Run the reaction without a key reagent (e.g., the catalyst or the coupling partner) to see if the starting material remains stable under the reaction conditions (solvent, temperature).

Prevention:

  • Purification: Rigorously purify your starting materials immediately before use. Techniques like recrystallization, column chromatography, or distillation are essential.

  • Protecting Groups: Sensitive functional groups on your starting materials might be susceptible to the reaction conditions. The use of protecting groups can prevent unwanted side reactions.[8][9] For example, protecting an amine as a carbamate reduces its nucleophilicity.[8][9]

  • Milder Reaction Conditions: If possible, explore milder reaction conditions. This could involve using a more active catalyst that operates at a lower temperature or using a non-nucleophilic base.

Q3: I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?

A3: Strategies for Controlling Diastereoselectivity

Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis.[4] The spatial arrangement of the newly formed stereocenters is influenced by several factors:

  • Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in controlling stereoselectivity.[4] For example, in copper-catalyzed enantioconvergent cross-coupling reactions to form α-quaternary β-lactams, the choice of a chiral N,N,N-ligand was crucial for achieving high enantioselectivity, which often correlates with diastereoselectivity in related transformations.[10]

  • Substrate Control: The existing stereochemistry in your starting material can direct the stereochemical outcome. Introducing bulky substituents or directing groups can block one face of the molecule, favoring the approach of reagents from the less hindered side.[5] This is a common strategy in Staudinger reactions for β-lactam synthesis, where chiral auxiliaries on the imine or ketene can lead to high diastereoselectivity.[11]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state, thereby affecting diastereoselectivity.[4][12] A systematic screening of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is highly recommended.

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

Troubleshooting Workflow for Diastereoselectivity

Caption: Decision workflow for improving diastereoselectivity.

Q4: Can solvent choice really invert the stereochemical outcome?

A4: The Profound Impact of Solvents on Stereoselectivity

Yes, solvent choice can, in some cases, completely reverse the diastereoselectivity of a reaction.[4] This occurs because solvents are not merely inert media; they actively participate in the reaction by solvating and stabilizing reactants, intermediates, and transition states.[12][13]

How it Works:

The stereochemical outcome of a reaction is determined by the relative energies of the competing diastereomeric transition states. A change in solvent can differentially stabilize these transition states. For instance, a polar protic solvent might stabilize a more charge-separated transition state through hydrogen bonding, favoring one diastereomer. In contrast, a nonpolar aprotic solvent would not offer this stabilization, potentially making an alternative, less polar transition state more favorable, leading to the opposite diastereomer.[14]

Practical Example:

Solvent Property Potential Effect on Spirocyclization
Polar Protic (e.g., H₂O, EtOH)Can stabilize charged intermediates or transition states through hydrogen bonding.[13]
Polar Aprotic (e.g., DMSO, MeCN)Can stabilize charge separation via dipole-dipole interactions.[13]
Nonpolar (e.g., Toluene, Hexane)Minimally solvates charged species, may favor less polar transition states.
Q5: How do I choose the right catalyst and ligands for my spirocyclization?

A5: A Systematic Approach to Catalyst and Ligand Selection

Choosing the right catalyst system is often the most critical factor for a successful spirocyclization. The ideal choice depends heavily on the specific reaction mechanism.

  • Review the Literature: Start by searching for similar transformations. For example, palladium-catalyzed spirocyclizations of acrylamides often proceed via oxidative addition, intramolecular carbopalladation, and C-H activation.[7] Copper salts have been used effectively for the oxidative coupling synthesis of spirocyclic β-keto-lactams.[15]

  • Consider the Key Bond Formation:

    • For C-C bond formation: Catalysts based on Pd, Ni, Rh, and Cu are common. Nickel catalysis, for example, has been used for the enantioselective α-spirocyclization of lactones to form β-keto lactone products.[3]

    • For [3+2] or [2+2] cycloadditions: These reactions can sometimes be catalyzed by Lewis acids or proceed thermally. Some rhodium-catalyzed approaches have been developed for the assembly of spirocyclic β-lactams.[10]

  • Ligand Selection for Stereocontrol: If stereochemistry is a concern, chiral ligands are essential.

    • Bidentate Phosphine Ligands: Ligands like Mandyphos have proven effective in nickel-catalyzed reactions.[3]

    • N,N,N-Ligands: These have been used in copper-catalyzed reactions to achieve high enantioselectivity.[10]

    • Screening: It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate.

  • Catalyst-Free Alternatives: Don't overlook catalyst-free methods. Strain-enabled radical spirocyclization cascades using bicyclobutanes can proceed with high chemoselectivity under simple blue light irradiation without a catalyst.[16]

Q6: What is the role of protecting groups in spiro-lactam synthesis, and how do I choose the right one?

A6: The Strategic Use of Protecting Groups

A protecting group is a molecular "scaffold" that temporarily blocks a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule.[8][9] In spiro-lactam synthesis, they are crucial for:

  • Preventing Side Reactions: Amines, hydroxyls, and carboxylic acids can all participate in unwanted side reactions. For instance, an unprotected amine is nucleophilic and can react with electrophiles intended for another part of the molecule.[8][9]

  • Directing Cyclization: A bulky protecting group can influence the stereochemical outcome of the cyclization by sterically hindering one face of the molecule.

  • Improving Solubility and Stability: Some protecting groups can alter the physical properties of a substrate or intermediate, making it easier to handle.

Choosing the Right Protecting Group:

The key is to select a group that is:

  • Easy to install in high yield.

  • Stable to the conditions of your spirocyclization reaction.

  • Easy to remove in high yield under conditions that do not affect the rest of the molecule (orthogonality).

Common Protecting Groups in Lactam Chemistry:

Functional Group Common Protecting Groups Cleavage Conditions
Amine (-NH) Boc (tert-butyloxycarbonyl)Acidic (e.g., TFA)
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)
Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)
Hydroxyl (-OH) TBDMS (tert-butyldimethylsilyl)Fluoride source (e.g., TBAF)
PMB (p-methoxybenzyl)Oxidative (e.g., DDQ, CAN)
Carboxyl (-COOH) Methyl/Ethyl EstersSaponification (e.g., LiOH, NaOH)
t-Butyl EstersAcidic (e.g., TFA)

The choice of protecting group strategy is critical. For instance, using a Boc group (acid-labile) and an Fmoc group (base-labile) in the same molecule allows for the selective deprotection of one amine while the other remains protected.[9]

Q7: What are the best analytical techniques for monitoring the progress of my spirocyclization reaction?

A7: Real-Time Reaction Monitoring for Better Outcomes

Effective reaction monitoring is key to optimization and troubleshooting. It allows you to determine the optimal reaction time, identify the formation of byproducts, and detect product decomposition.[4]

  • Thin-Layer Chromatography (TLC): The quickest and most common method. It's excellent for qualitatively tracking the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can confirm the mass of the desired product and help identify byproducts. This is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative data on the conversion of starting material to product.[6] ¹⁹F NMR can be useful if your substrates contain fluorine.[6]

  • Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS): A more advanced technique that allows for real-time analysis of catalytic intermediates, providing deep mechanistic insights.[6]

Workflow for Reaction Monitoring

Caption: A typical workflow for monitoring reaction progress.

Q8: My spirocyclic product is difficult to purify. What strategies can I employ?

A8: Purification Strategies for Challenging Spirocycles

The purification of spirocyclic compounds can be complicated by the presence of closely related isomers or byproducts.[5]

  • Flash Column Chromatography: This is the workhorse of purification.

    • Solvent System Optimization: Carefully screen solvent systems using TLC to achieve the best possible separation between your product and impurities.

    • Gradient Elution: A solvent gradient is often more effective than an isocratic (constant) solvent system for separating complex mixtures.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations, prep-HPLC offers much higher resolution.[5] You can use either normal-phase or reversed-phase columns depending on the polarity of your compound.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Screen various solvents and solvent mixtures to induce crystallization.

  • Derivatization: In some cases, it may be easier to purify a derivative of your product. You could, for example, protect a free hydroxyl group to change the polarity of the molecule, purify the protected compound, and then deprotect it in a final step.

References

  • Xu, Z., Huang, K., Liu, T., Xie, M., & Zhang, H. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). Organic Letters. Available at: [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing).
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. (n.d.). Chemical Science (RSC Publishing).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society.
  • Solvent effects. (n.d.). Wikipedia. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting common issues in spirocyclic compound synthesis. (n.d.). Benchchem.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Available at: [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
  • Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews (RSC Publishing).

Sources

Technical Support Center: Synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this novel spirocyclic β-lactam. The content is structured in a question-and-answer format to provide direct and actionable solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound core?

A1: A prevalent and logical approach for the synthesis of spiro-β-lactams, including this compound, is through an intramolecular cyclization of a suitable acyclic precursor. A plausible precursor for this target molecule is a haloacetamide derivative of a morpholine-containing diamine. For instance, the synthesis could involve the initial acylation of a protected aminoethylmorpholine derivative with a haloacetyl halide, followed by a base-mediated intramolecular cyclization to form the β-lactam ring.

Q2: What are the critical reaction parameters to control during the intramolecular cyclization?

A2: The success of the intramolecular cyclization is highly dependent on several key parameters:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to facilitate deprotonation and initiate cyclization without competing nucleophilic attack on the haloacetamide.

  • Solvent: The solvent can influence reaction rates and selectivity. Aprotic polar solvents are typically used to dissolve the reactants and facilitate the ionic intermediates.

  • Temperature: Temperature control is crucial to balance the rate of the desired intramolecular cyclization against potential side reactions, such as decomposition or intermolecular reactions.

  • Concentration: The reaction should be conducted under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Q3: How does the presence of the morpholine ring influence the synthesis?

A3: The morpholine moiety can influence the reaction in several ways. The nitrogen atom in the morpholine ring is a potential site for side reactions, such as quaternization, if not appropriately protected. Electronically, the morpholine ring can affect the nucleophilicity of the reacting amine and the overall conformation of the precursor, which can impact the ease of cyclization.

Troubleshooting Guide: Side Reactions and Optimization

This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side-products.

Problem 1: Low or No Yield of the Desired this compound

Potential Cause 1: Intermolecular Polymerization

  • Observation: Formation of a significant amount of insoluble, high molecular weight material. The desired product is not observed or is present in trace amounts in the soluble fraction.

  • Causality: At high concentrations, the deprotonated amine of one molecule can react with the haloacetamide of another molecule, leading to a chain of intermolecular reactions and the formation of a polyamide.

  • Troubleshooting Protocol:

    • High-Dilution Conditions: Perform the cyclization reaction at a very low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the precursor and base to a large volume of solvent.

    • Syringe Pump Addition: Utilize a syringe pump for the slow and controlled addition of the reactants over an extended period (e.g., several hours). This maintains a low instantaneous concentration of the reactive species.

Potential Cause 2: Ineffective Cyclization

  • Observation: The starting material remains largely unreacted, even after prolonged reaction times.

  • Causality: The chosen base may not be strong enough to efficiently deprotonate the amide nitrogen, or the reaction temperature may be too low for the cyclization to proceed at a reasonable rate.

  • Troubleshooting Protocol:

    • Stronger Base: Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at higher temperatures.

Problem 2: Presence of Unexpected Byproducts in the Reaction Mixture

Potential Cause 1: Formation of a Dimer or Other Cyclic Oligomers

  • Observation: Mass spectrometry analysis reveals peaks corresponding to masses that are multiples of the monomeric unit, minus the elements of the eliminated salt.

  • Causality: Even under dilution, if the rate of intermolecular reaction is competitive with the intramolecular cyclization, the formation of cyclic dimers or other oligomers can occur.

  • Troubleshooting Protocol:

    • Further Dilution: Decrease the concentration of the reactants even further.

    • Solvent Effect: Investigate the effect of different aprotic polar solvents (e.g., DMF, DMSO, acetonitrile). The solvent can influence the conformation of the precursor and the solvation of the transition state, thereby affecting the relative rates of intra- and intermolecular reactions.

Potential Cause 2: Hydrolysis of the β-Lactam Ring

  • Observation: The desired product is initially formed but disappears over time, with the concurrent appearance of a more polar spot on TLC and a mass corresponding to the hydrolyzed product in LC-MS.

  • Causality: The four-membered β-lactam ring is strained and susceptible to hydrolysis, especially in the presence of water and acid or base.[1]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Aqueous Work-up: During the work-up, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid and minimize the contact time of the product with the aqueous phase.

    • Purification: Purify the product promptly after the reaction is complete.

Problem 3: Difficulty in Product Purification

Potential Cause: Co-elution with Starting Material or Byproducts

  • Observation: The desired product is difficult to separate from impurities by column chromatography.

  • Causality: The polarity of the spirocyclic product may be very similar to that of the starting material or certain byproducts.

  • Troubleshooting Protocol:

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography, including the use of ternary solvent mixtures to fine-tune the polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Crystallization: Attempt to purify the product by crystallization from a suitable solvent or solvent mixture.

    • Salt Formation: If the product is stable to acidic conditions, consider forming a salt (e.g., hydrochloride or oxalate) to facilitate purification by crystallization.

Data Summary and Experimental Protocols

Table 1: Troubleshooting Summary for Low Yield
Observation Potential Cause Recommended Action
High MW polymerIntermolecular PolymerizationHigh dilution, slow addition
Unreacted starting materialIneffective CyclizationStronger base, higher temperature
Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution
  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add a large volume of anhydrous solvent (e.g., THF or DMF) to the flask.

  • In a separate flask, dissolve the haloacetamide precursor in the same anhydrous solvent.

  • In another container, prepare a solution or suspension of the base (e.g., NaH) in the anhydrous solvent.

  • Simultaneously add the precursor solution and the base suspension dropwise to the reaction flask over a period of 4-8 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Proceed with the work-up and purification as quickly as possible to minimize product degradation.

Visualizing Reaction Pathways

Diagram 1: Proposed Synthesis and Major Side Reaction

cluster_0 Desired Pathway (Intramolecular) cluster_1 Side Reaction (Intermolecular) A Precursor (N-(2-(morpholino)ethyl)-2-chloroacetamide) B This compound A->B Base, High Dilution C Polyamide A->C Base, High Concentration

Caption: Plausible synthetic pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

A Low Yield of Product B Analyze Crude Mixture (TLC, LC-MS, NMR) A->B C Main Component is Starting Material B->C D Main Component is Polymer B->D E Increase Temperature / Use Stronger Base C->E F Implement High Dilution / Slow Addition D->F G Re-run Reaction E->G F->G

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2, pp. 1-103). John Wiley & Sons, Ltd.
  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). β-Lactams as versatile synthetic intermediates for the preparation of non-β-lactam structures. European Journal of Organic Chemistry, 2001(19), 3223-3235.
  • Wikipedia. (2023). β-Lactam. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to overcome common challenges in the derivatization of this unique spirocyclic β-lactam scaffold. The synthesis of such sterically demanding structures can be challenging, but a systematic approach to optimization will pave the way for success.[1]

This guide is structured to help you diagnose issues, optimize reaction conditions, and successfully purify your target compounds.

Diagram 1: Core Scaffold and Derivatization Sites

To begin, let's visualize the core structure and the primary sites for derivatization. The most common derivatization occurs at the secondary amine (N8) due to its higher nucleophilicity compared to the amide nitrogen (N2) within the strained β-lactam ring.

Scaffold cluster_scaffold This compound cluster_labels Potential Derivatization Sites scaffold N8 N8: Primary site for alkylation & acylation (Higher Nucleophilicity) N2 N2: Secondary site (Lower Reactivity, risk of β-lactam ring opening)

Caption: Structure of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during the derivatization of the this compound core.

Q1: My N8-alkylation/acylation reaction shows low conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent issue, often stemming from a few key factors:

  • Insufficient Basicity: The secondary amine at N8 requires a suitable base to be deprotonated for efficient reaction with electrophiles. If using a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base (e.g., NaH) for alkylations, particularly with less reactive alkyl halides.

  • Steric Hindrance: The spirocyclic nature of the scaffold creates significant steric bulk around the N8 nitrogen.[1] This can hinder the approach of large electrophiles. Ensure your reaction is run at an appropriate temperature (sometimes requiring heating) and for a sufficient duration (24-48 hours is not uncommon) to overcome this steric barrier.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the reactants and any ionic intermediates effectively. For reactions with organometallic reagents or strong bases, anhydrous THF or Dioxane is essential.

  • Reagent Quality: Ensure your electrophile (alkyl halide, acyl chloride) is fresh and has not been degraded by moisture. The starting spirocycle should also be pure and dry.

Q2: I am observing a significant side product that appears to be a ring-opened species. What causes this and how can I prevent it?

A2: The β-lactam ring is susceptible to nucleophilic attack and hydrolysis, especially under harsh basic or acidic conditions.

  • Cause: Strong nucleophilic bases (e.g., NaOH, KOH, or excess alkoxides) or even the deprotonated N8 amine under certain conditions can attack the carbonyl carbon of the β-lactam, leading to ring cleavage. This is a known reactivity pathway for β-lactams.[2]

  • Prevention:

    • Use Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases like DIPEA or proton sponges for acylations. For alkylations requiring stronger bases, use hydrides (NaH) or lithium amides (LDA) at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

    • Control Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of your base and electrophile. A large excess of base can promote ring-opening.

    • Temperature Control: Maintain low temperatures, especially during the addition of strong bases, to control reactivity.

Q3: The purification of my final product is proving difficult, with streaking on TLC and poor separation on silica gel columns. What strategies can I use?

A3: Spirocyclic compounds, especially those with polar functional groups, can be challenging to purify.[3]

  • Tailing on Silica: The amine functionality often causes tailing on standard silica gel. To mitigate this, you can pre-treat your silica with a small amount of triethylamine (0.5-1% v/v) in your eluent system or use commercially available deactivated silica gel.

  • Alternative Chromatography: If silica gel fails, consider alternative stationary phases. Alumina (neutral or basic) can be effective for purifying basic compounds. Reversed-phase chromatography (C18) is also an excellent option if your compound has sufficient organic character.

  • Crystallization: Do not underestimate the power of crystallization. The rigid structure of spirocycles can sometimes lead to good crystallinity.[3] Experiment with various solvent systems (e.g., DCM/hexanes, Ethyl Acetate/heptane, Methanol/ether) to induce crystallization.

  • High-Speed Counter-Current Chromatography (HSCCC): For particularly challenging separations, HSCCC is a powerful liquid-liquid chromatography technique that avoids solid stationary phases, making it ideal for polar or sensitive compounds.[4]

Part 2: Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving specific experimental failures.

Troubleshooting Scenario 1: No Reaction or Trace Product Formation
Potential Cause Diagnostic Check Proposed Solution
Inactive Reagents Check TLC of starting materials. Run a control reaction with a known reactive amine (e.g., benzylamine).Use fresh, high-purity electrophiles and starting materials. Ensure solvents are anhydrous.
Insufficient Activation Reaction is being run at room temperature with a weak base.Increase reaction temperature in increments of 20°C. Switch to a stronger base (see Table 1).
Poor Solubility Starting material is not fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).
Incorrect Stoichiometry Review calculation of molar equivalents.Accurately weigh all reagents and re-calculate stoichiometry. Use a slight excess (1.2 eq) of the limiting reagent's partner.
Table 1: Recommended Conditions for N8-Derivatization
Reaction Type Electrophile Recommended Base (select one) Solvent Typical Temp.
Acylation Acyl Chloride / AnhydrideDIPEA, TEA, PyridineDCM, THF0 °C to RT
Sulfonylation Sulfonyl ChlorideDIPEA, TEADCM, THF0 °C to RT
Alkylation (Activated) Benzyl-Br, Allyl-BrK₂CO₃, Cs₂CO₃Acetonitrile, DMFRT to 60 °C
Alkylation (Unactivated) Alkyl-I, Alkyl-BrNaH, KHMDSTHF, DMF (anhydrous)0 °C to 80 °C
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃, NaBH₃CNDCE, MeOHRT

Part 3: Experimental Protocols

These protocols provide a validated starting point. Remember to adapt them based on the specific reactivity of your substrates.

Protocol 1: General Procedure for N8-Acylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Stir for 10 minutes.

  • Electrophile Addition: Add the acyl chloride or anhydride (1.2 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent if necessary).

Diagram 2: N8-Acylation Workflow

G A 1. Dissolve Spirocycle in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DIPEA (1.5 eq) B->C D 4. Add Acyl Chloride (1.2 eq) C->D E 5. Stir 12-24h at RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup (NaHCO3, Brine) F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Purify by Chromatography H->I

Caption: A standard workflow for the N8-acylation of the spirocycle.

Part 4: Advanced Troubleshooting & Mechanistic Considerations

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM Complex_Mixture Complex Mixture of Products? Check_SM->Complex_Mixture Yes No_Reaction Cause: Insufficient Reactivity Check_SM->No_Reaction No Degradation Cause: Degradation/Side Rxns Complex_Mixture->Degradation Yes Purification_Issue Purification Challenge Complex_Mixture->Purification_Issue No Sol_NR_1 Increase Temperature No_Reaction->Sol_NR_1 Sol_NR_2 Use Stronger Base No_Reaction->Sol_NR_2 Sol_NR_3 Change Solvent (e.g., to DMF) No_Reaction->Sol_NR_3 Sol_D_1 Lower Temperature Degradation->Sol_D_1 Sol_D_2 Use Milder/Non-Nucleophilic Base Degradation->Sol_D_2 Sol_D_3 Check for β-Lactam Ring Opening Degradation->Sol_D_3 Sol_P_1 Use Deactivated Silica Purification_Issue->Sol_P_1 Sol_P_2 Attempt Crystallization Purification_Issue->Sol_P_2 Sol_P_3 Try Reversed-Phase HPLC Purification_Issue->Sol_P_3

Caption: A decision tree for systematically troubleshooting low-yield reactions.

This guide provides a foundational framework for optimizing the derivatization of this compound. Spirocyclic chemistry often requires patience and methodical optimization.[5][6] By understanding the core reactivity and potential pitfalls, you can navigate these challenges effectively.

References

  • Overcoming challenges in the purification of spirocyclic alcohols - Benchchem.
  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. Available at: [Link]

  • Bandyopadhyay, D., et al. Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Yadav, P., et al. Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 2023.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org, 2023.
  • (5-Oxa-2-azaspiro[3.5]nonan-8-yl)methanol | ChemScene.
  • Ninja technique to purify organic compounds- synthetic chemist must watch it. - YouTube. (2022). Available at: [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
  • Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 2010. Available at: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

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Technical Support Center: Analytical Method Development for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical method development and purity assessment of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS: 1784305-29-8). This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the development of robust, reliable, and compliant analytical methods.

The unique spirocyclic structure of this compound, which contains a lactam, an ether, and two secondary amine functionalities, presents specific challenges for analytical method development.[1] Its polarity and potential for multiple protonation states require careful consideration of chromatographic conditions to achieve optimal separation and peak shape. This guide is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: Primary Purity Assessment by Stability-Indicating RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs).[4] For regulatory submissions, a validated stability-indicating method (SIM) is required. A SIM is a quantitative analytical procedure that can accurately detect changes in the properties of the drug substance over time and unequivocally separate the intact API from its potential degradation products and process-related impurities.[5][6] This is achieved through forced degradation (stress testing) studies, which expose the API to harsh conditions to generate potential degradants.[7]

Workflow for Stability-Indicating Method Development

The following diagram outlines the logical workflow from initial method development to final validation, ensuring a comprehensive and robust analytical procedure.

MethodDevWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Info Compound Characterization pKa, logP, Solubility, UV Spectra Screen Initial Screening Column Chemistry (C18, Polar-Embedded) Mobile Phase pH (2.5, 6.8) Organic Modifier (ACN, MeOH) Info->Screen Input Optimize Method Optimization Gradient Profile Flow Rate & Temperature Buffer Concentration Screen->Optimize Refine Stress Stress Studies Acid/Base Hydrolysis Oxidation (H2O2) Thermal & Photolytic Optimize->Stress Test Track Peak Tracking Diode Array Detector (DAD) LC-MS for Mass Identification Stress->Track Analyze Specificity Demonstrate Specificity Resolution of API from all degradants and impurities Track->Specificity Confirm Validation Formal Validation Accuracy, Precision, Linearity LOD/LOQ, Range, Robustness Specificity->Validation Validate Final Final Method Documented & Approved Validation->Final Finalize

Caption: Workflow for HPLC Stability-Indicating Method Development.

Detailed Experimental Protocol: RP-HPLC Method Development

This protocol provides a systematic approach to developing a stability-indicating reversed-phase HPLC method for this compound.

Step 1: Analyte Characterization & Preparation

  • Determine the UV spectrum of the analyte (approx. 10 µg/mL in 50:50 acetonitrile:water) to identify the optimal detection wavelength (λmax). For compounds with limited chromophores, detection in the low UV range (e.g., 200-220 nm) may be necessary.

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). The diluent should be chosen for its ability to fully dissolve the sample and its compatibility with the mobile phase.

  • Prepare a working standard and sample solution at a concentration of approximately 0.5 mg/mL.

Step 2: Initial Chromatographic Conditions The goal of the initial screening is to find a set of conditions that provides retention and a reasonable peak shape for the main compound. Given the polar and basic nature of the analyte, a low pH mobile phase is often a good starting point to ensure consistent protonation of the amine groups and minimize interactions with column silanols.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18)A standard C18 provides a good starting point for most small molecules. If retention is poor, consider a polar-embedded or "AQ" type C18 column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 20 mM Potassium Phosphate in Water, pH 2.5Low pH suppresses the ionization of residual silanols on the silica packing, significantly improving the peak shape for basic compounds. TFA also acts as an ion-pairing agent, which can improve peak shape but may suppress MS signals if used with LC-MS.[8]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute any potential impurities with a wide range of polarities and establishes the approximate elution conditions for the main peak.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times compared to ambient temperature.
Detection UV Diode Array Detector (DAD) at λmax or 210 nmDAD allows for peak purity analysis and identification of co-eluting peaks.
Injection Vol. 10 µLA typical starting volume to avoid column overload.

Step 3: System Suitability Test (SST) Before analyzing any samples, the chromatographic system must be verified to be performing correctly. This is done by injecting a standard solution (e.g., five replicate injections) and evaluating the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. A value > 2 indicates significant tailing, often due to secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for 5 injections)Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0% (for 5 injections)Indicates the stability of the pump and mobile phase composition.

Step 4: Method Optimization and Forced Degradation

  • Optimize the Gradient: Based on the initial screening run, adjust the gradient to provide a retention factor (k) between 2 and 10 for the main peak and ensure adequate resolution from any observed impurities.

  • Conduct Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5] A typical goal is 5-20% degradation of the parent compound.

  • Analyze Stressed Samples: Inject the stressed samples using the optimized method. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in all stressed samples.[9]

Part 2: HPLC Troubleshooting Guide (Q&A Format)

Even with a well-developed method, issues can arise during routine use. This section addresses common problems encountered when analyzing polar, basic compounds like this compound.

Peak Shape & Retention Issues

  • Q1: My main peak is showing significant tailing (Tf > 2.0). What is the cause and how can I fix it?

    • A1: Peak tailing for basic compounds is most often caused by strong, unwanted ionic interactions between the protonated amine groups on your molecule and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.

      • Causality: At mid-range pH, a small fraction of silanols are ionized. The basic analyte interacts with these sites via a secondary mechanism, slowing down a portion of the analyte molecules and causing the peak to tail.

      • Solutions:

        • Lower the Mobile Phase pH: Adjust the pH to between 2.5 and 3.0. At this pH, the silanol groups are fully protonated (neutral), eliminating the ionic interaction site. This is often the most effective solution.[10]

        • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped column.

        • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) can saturate the active silanol sites, preventing your analyte from interacting with them. Note: TEA has a high UV cutoff and can be difficult to flush from a column.

  • Q2: The analyte peak elutes very early, close to the solvent front (low retention). How can I increase its retention time?

    • A2: This is a common issue for polar compounds on traditional reversed-phase (C18) columns. The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.

      • Causality: Reversed-phase chromatography separates based on hydrophobicity. Highly polar compounds are not "sticky" enough to the non-polar C18 chains.

      • Solutions:

        • Decrease Mobile Phase Strength: Reduce the initial percentage of organic solvent (acetonitrile or methanol) in your gradient. Start at a very low organic concentration (e.g., 1-2%).

        • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows the use of highly aqueous mobile phases without the risk of "phase collapse" and provides an alternative interaction mechanism for polar analytes.[8]

        • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (like bare silica or a diol column) and a high organic mobile phase. It is specifically designed for retaining and separating very polar compounds.[11]

Baseline & Quantitation Problems

  • Q3: My retention times are shifting from one injection to the next. What should I check?

    • A3: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase.

      • Causality: The column's surface chemistry and the mobile phase composition must be constant for reproducible retention.

      • Solutions:

        • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.

        • Mobile Phase Preparation: If you are using a buffer, ensure it is prepared accurately and consistently. A small change in pH can cause significant shifts for ionizable compounds.[10] If you are mixing solvents online, check that the pump's proportioning valve is working correctly.[11]

        • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as a change of even a few degrees can alter retention times.

  • Q4: I am seeing "ghost peaks," especially during the gradient. What are they?

    • A4: Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample. They are typically contaminants that have accumulated on the column and are eluted as the organic concentration increases during the gradient.

      • Causality: Impurities in your mobile phase solvents, buffers, or sample diluent can stick to the column head under weak mobile phase conditions and then be released by the stronger mobile phase.

      • Solutions:

        • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and fresh, high-purity water.

        • Check Your Diluent: If the sample diluent is stronger than the initial mobile phase, components from the diluent can cause baseline disturbances. Whenever possible, dissolve the sample in the initial mobile phase.

        • Run a Blank Gradient: Inject your diluent and run the full gradient. If you see the ghost peaks, the contamination is in your mobile phase or diluent, not your sample.

Part 3: FAQs on Orthogonal & Confirmatory Techniques

While HPLC-UV is the primary tool for purity, orthogonal methods are essential for a complete analytical picture.

  • Q: When is Liquid Chromatography-Mass Spectrometry (LC-MS) necessary?

    • A: LC-MS is a powerful tool used throughout the development process.[12] Its primary roles are:

      • Peak Identification: During forced degradation studies, LC-MS provides the molecular weight of unknown impurity and degradant peaks, which is the first step in structural identification.[13]

      • Specificity Confirmation: It can confirm that a single chromatographic peak corresponds to a single mass, providing a higher level of confidence in peak purity.

      • Trace-Level Quantitation: For impurities that lack a UV chromophore or are present at very low levels, MS can be a more sensitive and specific detector.

  • Q: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in this context?

    • A: NMR spectroscopy is the definitive technique for structural elucidation.[14] Its role in purity assessment is to:

      • Confirm API Structure: Unambiguously confirms the chemical structure of your reference standard.

      • Characterize Major Impurities: If a significant impurity or degradation product (>0.1%) is detected and can be isolated (e.g., by preparative HPLC), NMR is used to determine its complete structure.[15] This is a critical step in understanding degradation pathways.

  • Q: Is Gas Chromatography (GC) a suitable technique for this compound?

    • A: For the analysis of this compound itself, GC is generally unsuitable. The compound has a relatively high molecular weight (141.17 g/mol ) and multiple polar functional groups, making it non-volatile and likely to decompose at the high temperatures required for GC analysis. However, GC is the standard method for analyzing residual solvents, which is a required purity test for all APIs as per ICH Q3C guidelines.[16]

Part 4: Formal Method Validation

Once a stability-indicating method is developed, it must be formally validated to demonstrate that it is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[2][17]

Validation ParameterDescriptionTypical Acceptance Criteria for an API Purity Method
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[9]Peak for the main compound is pure (by DAD and/or MS) and resolved from all other peaks (Resolution > 2.0).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For API assay: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[3]
Accuracy The closeness of test results to the true value. Often assessed by spike recovery.Recovery of 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Typically a signal-to-noise ratio of 10:1; must be at or below the reporting threshold for impurities.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C, Flow Rate ±10%).[9]System suitability parameters remain within acceptance criteria.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • LCGC North America. HPLC Troubleshooting Guide. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • IJSDR. (2020). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R1) Guideline on Validation of Analytical Procedures. [Link]

  • Cadelis, M. M., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach. Journal of Applied Pharmaceutical Science. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • El-Elimat, T., et al. (2013). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotic Discovery and Development. Springer. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Chemical Bulletin. [Link]

  • Google Patents. HPLC method for purifying organic compounds.
  • Korfmacher, W. A. (2005). Mass Spectrometry and Drug Discovery. Current Opinion in Drug Discovery & Development. [Link]

  • ResearchGate. NMR Structure Elucidation. [Link]

  • Urban, J., & Dusek, M. (2003). The Molecular and Crystal Structure of (±)-1-methyl-7-oxa-norborn-5-ene-2exo,3exo-dicarboxylic Acid-Anhydride and its Enantiodifferentiation in 1H NMR Spectroscopy. Collection of Czechoslovak Chemical Communications. [Link]

  • ResearchGate. NMR Structure Elucidation Publications. [Link]

  • Urban, S., & de Almeida Leone, P. (2015). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Journal of Natural Products. [Link]

  • Springer Nature Experiments. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of this valuable spirocyclic scaffold.

I. Overview of the Synthetic Strategy

The scalable synthesis of this compound is most effectively approached through a two-step process:

  • Formation of the N-Boc Protected Spirocycle: A base-mediated cyclization of N-Boc-3-piperidone with a suitable bis-electrophile to construct the spirocyclic core.

  • Deprotection: Acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, typically as a hydrochloride salt to improve stability and handling.

This strategy allows for purification of the less polar intermediate, which is often more amenable to standard chromatography, before proceeding to the final, more polar compound.

Synthesis_Overview start N-Boc-3-piperidone intermediate tert-Butyl this compound-8-carboxylate start->intermediate Cyclization deprotection Acidic Deprotection intermediate->deprotection final_product This compound bis_electrophile Bis(2-chloroethyl) ether bis_electrophile->intermediate deprotection->final_product caption Overall synthetic workflow.

A high-level overview of the synthetic workflow.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl this compound-8-carboxylate

This procedure is adapted from methodologies reported for analogous spirocyclic systems.[1]

Materials:

  • N-Boc-3-piperidone

  • Bis(2-chloroethyl) ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-3-piperidone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-8-carboxylate as a solid.

Protocol 2: Synthesis of this compound Dihydrochloride

This protocol outlines the acidic deprotection of the N-Boc intermediate.

Materials:

  • tert-Butyl this compound-8-carboxylate

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve tert-butyl this compound-8-carboxylate (1.0 eq) in a minimal amount of methanol.

  • To this solution, add 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a white to off-white solid.[2]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Troubleshooting_Guide cluster_cyclization Step 1: Cyclization cluster_deprotection Step 2: Deprotection issue1 Low or no conversion of N-Boc-3-piperidone solution1a Ensure anhydrous conditions. Moisture will quench the base. issue1->solution1a solution1b Increase reaction temperature or time. Monitor for decomposition. issue1->solution1b solution1c Verify the quality of bis(2-chloroethyl) ether. Consider using an iodide catalyst (e.g., NaI, KI) to promote reactivity. issue1->solution1c issue2 Formation of multiple byproducts solution2a Side reactions like self-condensation of the piperidone may occur. Add bis(2-chloroethyl) ether at a lower temperature before heating. issue2->solution2a solution2b Oligomerization can be an issue. Consider using higher dilution. issue2->solution2b issue3 Incomplete Boc deprotection solution3a Increase the equivalents of acid or the reaction time. Monitor carefully to avoid degradation of the product. issue3->solution3a solution3b Ensure the absence of residual base from the previous step. issue3->solution3b issue4 Product is difficult to isolate/purify solution4a The hydrochloride salt is hygroscopic. Handle and store under inert atmosphere. issue4->solution4a solution4b If the product oils out, try precipitation from a different solvent system (e.g., methanol/acetonitrile). issue4->solution4b solution4c For high purity, recrystallization from an alcohol/ether mixture can be effective. issue4->solution4c caption Troubleshooting common issues.

A guide to troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in the cyclization step?

A1: Potassium carbonate acts as a base to deprotonate the alpha-carbon of the N-Boc-3-piperidone, forming an enolate. This enolate then acts as a nucleophile, attacking the bis(2-chloroethyl) ether in a tandem alkylation reaction to form the spirocyclic ring system. It is crucial to use an anhydrous base to prevent side reactions.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of N-Boc-3-piperidone. How can I minimize this?

A2: This suggests that the self-condensation of N-Boc-3-piperidone is competing with the desired cyclization. To mitigate this, you can try adding the bis(2-chloroethyl) ether to the mixture of N-Boc-3-piperidone and base at a lower temperature (e.g., 0 °C or room temperature) and allowing it to stir for a short period before heating. This ensures the electrophile is present to react with the enolate as it is formed.

Q3: The Boc deprotection with HCl in dioxane is sluggish. Can I use a stronger acid?

A3: While stronger acids like trifluoroacetic acid (TFA) can be used for Boc deprotection, they may lead to degradation of the spirocyclic lactam, especially at elevated temperatures. It is generally recommended to first try increasing the reaction time or the equivalents of HCl in dioxane. If TFA is used, it should be done at low temperatures (0 °C) and monitored closely.[3][4]

Q4: My final product, the dihydrochloride salt, is a sticky solid and difficult to handle. What can I do?

A4: The hydrochloride salts of amines, particularly polyamines, can be hygroscopic. Ensure all solvents used for workup and precipitation are anhydrous and that the final product is dried under high vacuum. Storing the material under an inert atmosphere (nitrogen or argon) is also recommended. If it remains difficult to handle, co-evaporation with an anhydrous solvent like toluene can sometimes help to produce a more crystalline solid.

Q5: How can I confirm the structure of the final product?

A5: The structure of this compound dihydrochloride can be confirmed using a combination of analytical techniques:

  • ¹H NMR: Expect to see characteristic shifts for the protons on the azetidine and tetrahydropyran rings. The number of protons and their splitting patterns will be indicative of the spirocyclic structure.

  • ¹³C NMR: The number of carbon signals should correspond to the number of unique carbons in the molecule. Key signals to look for are the carbonyl carbon of the lactam and the spirocyclic carbon.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the free base or the protonated molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the lactam carbonyl group.

V. Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
tert-Butyl this compound-8-carboxylateC₁₂H₂₀N₂O₄256.30White to off-white solid
This compound dihydrochlorideC₇H₁₄Cl₂N₂O₂215.10White to off-white solid

VI. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from BenchChem Technical Support.

  • PubMed Central. (n.d.). Nitrenium Ion Azaspirocyclization-Spirodienone Cleavage: A New Synthetic Strategy for the Stereocontrolled Preparation of Highly Substituted Lactams and N-Hydroxy Lactams.

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. Retrieved from BenchChem Technical Support.

  • CymitQuimica. (n.d.). This compound dihydrochloride.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

  • Amadis Chemical. (n.d.). Tert-Butyl 8-Hydroxy-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate,1779396-21-2.

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

  • ChemicalBook. (n.d.). 1-Boc-3-piperidone synthesis.

  • ResearchGate. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids.

  • PubChemLite. (n.d.). tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate.

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE.

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

  • BLDpharm. (n.d.). 1250999-73-5|tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate.

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

  • Echemi. (n.d.). tert-butyl8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate.

  • PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • ChemScene. (n.d.). 1779396-21-2 | Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]Nonane-2-carboxylate.

  • Sigma-Aldrich. (n.d.). tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate.

  • The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m.

  • PubChem. (n.d.). Tert-Butyl 8-oxo-5-azaspiro[2.5] acetane-5-carboxylate.

  • CymitQuimica. (n.d.). CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-Carboxylate.

  • BLDpharm. (n.d.). (7S,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol.

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • PubMed. (2023). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography.

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Validation & Comparative

Comparative Bioactivity Analysis: A Methodological Guide for Evaluating 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical scaffolds that can overcome the limitations of current therapeutics is a central theme in drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling avenue for exploration by providing rigid structures that can enhance target binding affinity and selectivity while improving physicochemical properties.[1][2][3] This guide focuses on 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one , a novel spirocyclic compound for which no public bioactivity data currently exists. We present a comprehensive methodological framework for its evaluation, hypothetically positioning it as an anticancer candidate. This document outlines the rationale and detailed protocols for a head-to-head comparison against two well-established chemotherapeutic agents, Cisplatin and Doxorubicin , providing researchers with a robust template for assessing the bioactivity of novel chemical entities.

Introduction: The Rationale for Investigating Spirocyclic Scaffolds

Medicinal chemistry has witnessed a significant shift from planar, aromatic structures towards more complex, three-dimensional molecules in an effort to improve drug efficacy and overcome challenges like off-target effects and metabolic instability.[2] Spirocyclic scaffolds are at the forefront of this evolution.[4] The fusion of two rings through a single quaternary carbon atom creates a rigidified conformation.[3] This structural constraint can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial orientation of functional groups, potentially leading to enhanced potency and selectivity.[2][5]

Numerous approved drugs, such as Griseofulvin and Drospirenone, incorporate spirocyclic motifs, validating their utility in clinical applications.[6][7] The subject of this guide, this compound, represents an unexplored chemical entity within this promising class. Its unique arrangement of oxygen and nitrogen heteroatoms within a compact spiro[3.5]nonane framework suggests potential for forming key hydrogen bond interactions within a protein binding pocket.

This guide, therefore, serves as a blueprint for the initial biological characterization of this molecule, focusing on the context of oncology—a field where novel mechanisms of action are urgently needed. We will compare its hypothetical performance against Cisplatin, a DNA alkylating agent, and Doxorubicin, a topoisomerase II inhibitor, to benchmark its potential cytotoxicity and selectivity.[8][9]

Caption: 2D Structure of this compound.

Comparative Framework: Selection of Benchmark Drugs

To contextualize the potential bioactivity of a novel compound, it is essential to compare it against established drugs with well-understood mechanisms of action.

  • Cisplatin: A platinum-based drug that forms intra-strand crosslinks in DNA, triggering apoptosis.[10] It is a cell cycle non-specific agent used broadly across numerous solid tumors.[9] Its utility is often limited by significant nephrotoxicity and acquired resistance.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, preventing the re-ligation of DNA strands during replication and transcription.[9] It is also known to generate reactive oxygen species, contributing to its cardiotoxicity.

These drugs represent two distinct, fundamental mechanisms of cytotoxicity. A favorable outcome for our novel compound would be high potency against cancer cells coupled with a superior selectivity profile, suggesting a potentially wider therapeutic window.

Experimental Design: A Step-by-Step Workflow for Bioactivity Assessment

The following workflow is designed to systematically evaluate the anticancer potential of this compound. This tiered approach begins with broad screening and progresses toward more specific mechanistic insights.[11][12]

G A Phase 1: In Vitro Cytotoxicity Screening B Select Panel of Cell Lines (e.g., MCF-7, A549, HCT116, and non-malignant MRC-5) A->B C Protocol 1: MTT Assay for Cell Viability B->C D Determine IC50 Values for Test Compound & Known Drugs C->D E Phase 2: Selectivity Assessment D->E F Calculate Selectivity Index (SI) SI = IC50 (Non-malignant) / IC50 (Cancer) E->F G Compare SI of Test Compound vs. Cisplatin & Doxorubicin F->G H Phase 3: Mechanistic Investigation (for promising candidates) G->H

Caption: Experimental workflow for assessing anticancer activity.

Phase 1: In Vitro Cytotoxicity Screening

The primary goal is to determine the concentration at which the test compound inhibits cancer cell growth by 50% (IC50).

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-malignant control cell line (e.g., MRC-5 normal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound, Cisplatin, and Doxorubicin in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a final concentration range (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Phase 2: Selectivity Assessment

A clinically valuable anticancer agent should be more toxic to cancer cells than to normal cells.[11][13] The Selectivity Index (SI) provides a quantitative measure of this property.

Calculation: SI = IC50 in non-malignant cells (MRC-5) / IC50 in cancer cells

A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[14]

Hypothetical Data Presentation and Interpretation

To illustrate the output of these protocols, the following tables present hypothetical data for our novel compound against the benchmarks.

Table 1: Hypothetical IC50 Values (µM) after 48-hour treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MRC-5 (Normal Lung)
This compound 2.54.13.328.5
Cisplatin8.210.57.515.0
Doxorubicin0.50.90.72.0

Table 2: Calculated Selectivity Indices (SI)

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HCT116)
This compound 11.46.958.64
Cisplatin1.831.432.0
Doxorubicin4.02.222.86

Interpretation of Hypothetical Results:

In this simulated scenario, this compound demonstrates moderate potency (low micromolar IC50 values), which is less potent than Doxorubicin but more potent than Cisplatin against the tested cancer cell lines. Critically, its key advantage lies in its superior selectivity. With SI values ranging from 6.95 to 11.4, it shows a significantly better therapeutic window in this in vitro model compared to both Cisplatin and Doxorubicin. Such a result would strongly justify advancing the compound to the next phase of investigation.

Phase 3: Potential Mechanistic Pathways to Investigate

Should the initial screening yield promising results, the next logical step is to elucidate the mechanism of action. Anticancer drugs typically function by disrupting key cellular processes.[15]

G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Pathway Growth Factor Signal Growth Factor Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor Signal->Receptor Tyrosine Kinase Signaling Cascade\n(e.g., PI3K/Akt, MAPK) Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinase->Signaling Cascade\n(e.g., PI3K/Akt, MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation & Survival DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest->Cell Proliferation & Survival Apoptosis->Cell Proliferation & Survival Novel_Compound This compound Novel_Compound->Signaling Cascade\n(e.g., PI3K/Akt, MAPK) Inhibition? Novel_Compound->DNA Damage Induction?

Caption: Potential targets in cancer cell signaling pathways.

Based on the hypothetical selectivity, one might hypothesize that this compound does not act as a non-specific DNA damaging agent like Cisplatin. Potential avenues for investigation would include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M).[10]

  • Apoptosis Assays: Employing techniques like Annexin V/PI staining to confirm if cell death occurs via programmed apoptosis.

  • Target-Based Screening: If the structure suggests an affinity for certain enzyme classes (e.g., kinases, proteases), targeted enzymatic assays could be performed.

Conclusion

While the biological activity of this compound remains to be determined, its spirocyclic nature makes it a molecule of significant interest for drug discovery.[16] This guide provides a scientifically rigorous and logically structured framework for its initial evaluation as a potential anticancer agent. By systematically applying the described protocols for cytotoxicity and selectivity and comparing the results to well-defined clinical benchmarks, researchers can effectively assess the therapeutic potential of this and other novel chemical entities, paving the way for the development of safer and more effective cancer treatments.

References

  • Anti-cancers and their mechanism of action. Slideshare. [Link]

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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Spirocyclic Compounds: A Case Study with 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Assay Validation Maze for Novel Chemical Entities

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. For compounds like 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a member of the increasingly important class of spirocyclic scaffolds in medicinal chemistry, establishing robust and reliable in vitro assays is a critical first step.[1] This guide provides a comprehensive framework for the validation of in vitro assays for such novel compounds, where the biological target may not be fully elucidated. We will explore a tiered approach, beginning with foundational cytotoxicity assays and progressing to more complex mechanistic studies, ensuring that the generated data is both accurate and meaningful for downstream decision-making in drug development.

The principles of assay validation are universally critical to ensure the reliability and reproducibility of data.[2][3] Regulatory bodies such as the FDA and international guidelines like the ICH Q2(R1) provide a framework for validating analytical procedures, which can be adapted to the nuances of in vitro biological assays.[4][5][6][7][8] The core objective is to demonstrate that an assay is suitable for its intended purpose, a concept that is paramount when dealing with the inherent variability of biological systems.[6][9]

This guide will compare and contrast two fundamental types of in vitro assays: a cell viability assay essential for determining the cytotoxic profile of a compound, and a target engagement assay, which provides insights into the direct interaction of the compound with its putative cellular target(s). By understanding the strengths and limitations of each, and by adhering to a stringent validation protocol, researchers can build a solid foundation for the preclinical development of novel spirocyclic compounds.

Tier 1: Foundational Cytotoxicity Assays - Establishing a Therapeutic Window

Before delving into specific mechanisms of action, it is crucial to determine the concentration range at which a novel compound exhibits biological activity without causing overt cellular toxicity. Cytotoxicity assays are a fundamental tool for this purpose.[10] Here, we compare two widely used methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology Comparison: MTT vs. CellTiter-Glo®

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11][12] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

The CellTiter-Glo® Luminescent Cell Viability Assay , on the other hand, quantifies the amount of ATP present, which is an indicator of metabolically active cells.[13][14] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. This "glow-type" assay provides a stable signal and is generally considered more sensitive than colorimetric assays.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} A simplified workflow comparing the MTT and CellTiter-Glo® assays.

Experimental Protocol: Validation of the CellTiter-Glo® Assay

Given its higher sensitivity and simpler workflow, we will focus on the validation of the CellTiter-Glo® assay.

Objective: To validate the CellTiter-Glo® assay for determining the cytotoxicity of this compound in a relevant cancer cell line (e.g., HCT116).

Materials:

  • HCT116 human colon carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5%. Add the compound dilutions to the cells and incubate for a defined period (e.g., 72 hours). Include vehicle control (DMSO) and untreated control wells.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

Validation Parameters:

Parameter Purpose Acceptance Criteria
Linearity To ensure the signal is proportional to the number of viable cells.R² > 0.98 for a plot of luminescence vs. cell number.
Precision To assess the repeatability of the assay (intra- and inter-assay).Coefficient of Variation (CV) < 15%.
Accuracy To determine the closeness of the measured value to the true value.Recovery of a known concentration of ATP should be within 85-115%.
Z'-factor To evaluate the robustness and dynamic range of the assay.Z' > 0.5 for positive (e.g., staurosporine) and negative (vehicle) controls.

Tier 2: Mechanistic Insights - Target Engagement Assays

Once a non-toxic concentration range has been established, the next step is to investigate whether the compound directly interacts with its intended biological target(s) within the cell. Target engagement assays are crucial for confirming the mechanism of action and for establishing a structure-activity relationship.[15][16] We will compare a biochemical enzyme inhibition assay with a cell-based target engagement assay.

Methodology Comparison: Biochemical vs. Cell-Based Assays

Biochemical assays , such as enzyme inhibition assays, are performed in a cell-free system using purified proteins.[17][18] These assays are highly amenable to high-throughput screening and provide direct evidence of a compound's effect on its target.[19] However, they do not provide information on cell permeability or off-target effects in a cellular context.[9]

Cell-based target engagement assays measure the interaction of a compound with its target within a living cell.[15] These assays are more physiologically relevant as they account for factors such as cell permeability and the presence of endogenous substrates and binding partners.[20] Examples include the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

dot graph { layout=neato; node [shape=ellipse, style=filled]; edge [color="#34A853"];

} Conceptual comparison of biochemical and cell-based target engagement assays.

Experimental Protocol: Validation of a Biochemical Enzyme Inhibition Assay

Let's assume, based on its structure, that this compound is a putative inhibitor of a specific kinase.

Objective: To validate a biochemical assay to determine the IC₅₀ of this compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the kinase and substrate in assay buffer.

  • Compound Dilution: Perform a serial dilution of this compound in assay buffer.

  • Reaction Initiation: In a 384-well plate, combine the kinase, substrate, and compound dilutions. Initiate the kinase reaction by adding ATP. Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme).

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Validation Parameters:

Parameter Purpose Acceptance Criteria
Substrate Kₘ Determination To ensure the assay is run under appropriate substrate concentrations.The ATP concentration used in the assay should be at or near its Kₘ value.[17]
Linearity of Reaction To confirm that the reaction rate is linear with time and enzyme concentration.R² > 0.98 for plots of signal vs. time and signal vs. enzyme concentration.
IC₅₀ Reproducibility To assess the consistency of the IC₅₀ value.The fold difference between independent IC₅₀ determinations should be less than 3.
Z'-factor To evaluate the assay's suitability for high-throughput screening.Z' > 0.5 for high and low controls.

Comparative Data Summary

The following table summarizes the key performance characteristics of the discussed assays, providing a clear comparison for researchers to select the most appropriate method for their needs.

Assay Type Assay Name Principle Throughput Physiological Relevance Key Validation Parameters
Cytotoxicity MTTColorimetric (metabolic activity)HighModerateLinearity, Precision, Z'-factor
Cytotoxicity CellTiter-Glo®Luminescent (ATP levels)HighModerateLinearity, Precision, Accuracy, Z'-factor
Target Engagement Biochemical Kinase AssayLuminescent (enzyme activity)Very HighLowSubstrate Kₘ, Linearity, IC₅₀ Reproducibility, Z'-factor
Target Engagement Cell-Based (e.g., CETSA)Thermal stability of target proteinMediumHighSpecificity, Dose-response, Reproducibility

Conclusion: A Validated Path Forward

The validation of in vitro assays is a cornerstone of preclinical drug discovery. For novel spirocyclic compounds like this compound, a systematic and tiered approach to assay validation is essential. By first establishing a therapeutic window through robust cytotoxicity assays and then confirming the mechanism of action with validated target engagement assays, researchers can generate high-quality, reliable data. This data is not only crucial for advancing a compound through the drug development pipeline but also for meeting the stringent requirements of regulatory agencies. The principles and protocols outlined in this guide provide a solid framework for achieving these goals, ensuring that the journey from a novel compound to a potential therapeutic is built on a foundation of scientific integrity and validated evidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation of Assays for the Bioanalysis of Novel Biomarkers. ResearchGate. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. [Link]

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  • Quantitating drug-target engagement in single cells in vitro and in vivo. DASH (Harvard). [Link]

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  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

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Navigating the SAR Landscape of Oxa-Azaspiro Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design

In the quest for novel therapeutics, the exploration of unique three-dimensional scaffolds is paramount. Among these, oxa-azaspiro compounds have emerged as a promising class of molecules, offering structural rigidity and diverse biological activities. While a comprehensive structure-activity relationship (SAR) study on the specific 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold remains to be publicly detailed, a wealth of knowledge can be gleaned from the SAR of closely related oxa-azaspiro analogs. This guide provides a comparative analysis of several key oxa-azaspiro scaffolds, offering insights into their therapeutic potential and the experimental methodologies used to unlock their secrets.

This guide will navigate the SAR of three distinct, yet related, oxa-azaspiro scaffolds that have shown significant promise in different therapeutic areas:

  • 1-Oxa-4-azaspironenone Derivatives: Exhibiting potent antitumor activity.

  • 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs: Investigated as M1 muscarinic agonists for neurodegenerative diseases.

  • 1-Oxa-8-azaspiro[4.5]decane Derivatives: Developed as selective ligands for sigma-1 receptors, relevant for neurological disorders.

By comparing the SAR of these analogs, we can discern patterns in how subtle structural modifications influence biological targets and overall activity, providing a valuable roadmap for researchers in the field of medicinal chemistry and drug development.

Comparative SAR Analysis of Oxa-Azaspiro Scaffolds

The strategic modification of the oxa-azaspiro core allows for the fine-tuning of activity against various biological targets. Below, we compare the key SAR findings for the three highlighted scaffolds.

1-Oxa-4-azaspironenone Derivatives as Antitumor Agents

Recent studies have focused on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives as potent anticancer agents. A key design strategy involved mitigating the toxicity associated with Michael addition reactions by eliminating the α,β-unsaturated olefinic bond.[1]

Key SAR Insights:

  • Substitution on the Azaspiro Nitrogen: The nature of the substituent on the nitrogen atom at position 4 is crucial for cytotoxicity. Aromatic and heteroaromatic substitutions have been explored, with varying effects on different cancer cell lines.

  • Modifications to the Dienone System: Elimination of the conjugated dienone system through Michael addition or cyclopropanation was undertaken to reduce off-target effects. While this modification decreased the activity of some compounds, specific analogs showed increased potency against certain cell lines. For instance, compound 8b demonstrated enhanced activity against MDA-MB-231 breast cancer cells.[1]

  • Introduction of Heteroatoms: The incorporation of additional heteroatoms was explored to improve hydrophilicity and potential target interactions.

Illustrative SAR Diagram:

SAR_Antitumor cluster_scaffold 1-Oxa-4-azaspironenone Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 1-Oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione N4_Sub N4-Substitution (R group) Core->N4_Sub Influences potency & selectivity Dienone_Mod Dienone Modification (Michael Addition/Cyclopropanation) Core->Dienone_Mod Reduces toxicity Activity Antitumor Activity (A549, MDA-MB-231, HeLa) N4_Sub->Activity Dienone_Mod->Activity Toxicity Cytotoxicity (HUVEC) Dienone_Mod->Toxicity Decreases Synthesis_Workflow Start p-Aminophenol + Glycolic Acid Step1 Amide Formation Start->Step1 Step2 Cyclization Step1->Step2 Step3 Michael Addition / Cyclopropanation Step2->Step3 Product 1-Oxa-4-azaspironenone Analogs Step3->Product

Caption: Synthetic workflow for 1-Oxa-4-azaspironenone analogs.

Step-by-Step Protocol:

  • Amide Formation: React p-aminophenol with glycolic acid to form the corresponding amide.

  • Cyclization: The resulting amide undergoes a cyclization reaction to form the spirocyclic core.

  • Modification: The core structure is then subjected to Michael addition or cyclopropanation to modify the dienone system.

  • Purification: The final products are purified using standard techniques such as column chromatography.

In Vitro Cytotoxicity Assay

The antitumor activity of the synthesized compounds is typically evaluated using a standard MTT assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates.

  • Compound Treatment: After cell attachment, various concentrations of the test compounds are added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Conclusion and Future Directions

The comparative analysis of these oxa-azaspiro scaffolds reveals the remarkable versatility of this structural motif in medicinal chemistry. The 1-oxa-4-azaspironenone core shows significant promise for the development of novel antitumor agents, with clear SAR trends guiding further optimization. The 1-oxa-2,8-diazaspiro[4.5]decan-3-one and 1-oxa-8-azaspiro[4.5]decane scaffolds have demonstrated their utility in targeting CNS receptors, highlighting the potential of this compound class for neurological disorders.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on the core scaffolds to further delineate the SAR.

  • Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the insights gained from these related scaffolds, the path is paved for the rational design and discovery of novel therapeutics based on the broader class of oxa-azaspiro compounds.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PubMed. [Link]

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A Senior Application Scientist's Guide to the Stereochemical Nuances of Spiro-Lactams: A Comparative Analysis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: Publicly available experimental data for the specific molecule, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS: 1784305-29-8), is limited. Therefore, this guide will utilize this molecule as a representative scaffold to explore the critical principles of enantiomeric comparison. The experimental protocols, data, and analyses presented are based on established methodologies for the broader class of chiral spiro-β-lactams, a pharmacologically significant group of molecules known for their diverse biological activities, including antimicrobial and enzyme-inhibiting properties.[1][2][3] This approach provides a robust framework for researchers engaged in the discovery and development of novel spirocyclic drug candidates.

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency and specificity is relentless. Spirocyclic compounds, characterized by two rings connected by a single, shared sp³-hybridized carbon, have emerged as a privileged scaffold.[4] This unique arrangement forces the two rings into largely perpendicular planes, creating a rigid, three-dimensional architecture that is profoundly different from traditional flat, aromatic systems.[5][6] This inherent 3D nature allows for the precise projection of functional groups into space, offering new ways to interact with complex biological targets and explore previously inaccessible chemical space.[4]

The molecule this compound, a member of the spiro-lactam family, embodies this structural paradigm. The central spiro-carbon atom is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. It is a fundamental principle of pharmacology that enantiomers can, and often do, exhibit vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.

This guide provides a comparative framework for analyzing this compound and its constituent enantiomers. We will delve into the synthetic and analytical strategies for their separation, present a model for comparing their biological activities, and provide detailed, field-proven experimental protocols to empower researchers in their own drug discovery efforts.

cluster_racemate Racemic Mixture cluster_enantiomers Enantiomers racemate racemate p1 racemate->p1 enantiomer_S (S)-enantiomer enantiomer_R (R)-enantiomer p2 p1->p2 p3 p1->p3 label_S Chiral Separation label_R Chiral Separation

Figure 1: Racemic this compound and its constituent enantiomers.

Part 1: Synthesis and Chiral Separation

The synthesis of spiro-β-lactams is a challenging yet critical endeavor due to the steric hindrance around the quaternary spiro-carbon.[3] A common and effective strategy is the Staudinger [2+2] ketene-imine cycloaddition reaction.[3] This approach typically yields a racemic mixture, containing equal amounts of both enantiomers.

Causality in Experimental Choice: Why is chiral separation necessary? Treating a racemic mixture as a single entity in drug development is a flawed approach. The presence of a less active or potentially harmful distomer can confound dose-response studies and introduce unnecessary metabolic load or off-target effects. Therefore, resolving the racemate into its individual enantiomers is not just an analytical exercise but a prerequisite for accurate pharmacological characterization. Preparative Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose, offering high resolution and purity.

G cluster_prep Preparation & Synthesis cluster_hplc Chiral HPLC Separation cluster_analysis Collection & Analysis SYNTH Synthesize Racemic This compound DISSOLVE Dissolve Racemate in Mobile Phase SYNTH->DISSOLVE INJECT Inject Sample onto Chiral Column DISSOLVE->INJECT SEPARATE Differential Adsorption (Mobile/Stationary Phase) INJECT->SEPARATE ELUTE Sequential Elution of Enantiomers SEPARATE->ELUTE COLLECT Collect Fractions (Enantiomer A, Enantiomer B) ELUTE->COLLECT ANALYZE Analyze Purity & Concentration (Analytical HPLC, UV-Vis) COLLECT->ANALYZE EVAP Evaporate Solvent ANALYZE->EVAP BIOASSAY BIOASSAY EVAP->BIOASSAY Proceed to Bioassay

Figure 2: Workflow for the chiral separation of spiro-lactam enantiomers.

Experimental Protocol 1: Preparative Chiral HPLC Separation

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable and reproducible separation.

  • System Preparation & Equilibration:

    • Instrumentation: Preparative HPLC system with a quaternary pump, autosampler, UV detector, and fraction collector.

    • Chiral Stationary Phase (CSP): Select a suitable CSP, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC). The choice is critical and often requires initial screening.

    • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation (Resolution > 1.5). For this example, we use 80:20 n-Hexane:Isopropanol.

    • Equilibration: Purge the system and equilibrate the column with the mobile phase at a constant flow rate (e.g., 5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 220 nm).

  • System Suitability Test (SST):

    • Objective: To verify that the chromatographic system is performing adequately for the intended analysis.

    • Procedure: Inject a small, known concentration of the racemic mixture (e.g., 1 mg/mL).

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

      • Tailing Factor (T): Tailing factor for each peak should be between 0.8 and 1.5.

      • Reproducibility: Relative standard deviation (RSD) of retention times for five consecutive injections should be ≤ 2%.

    • Trustworthiness: The SST ensures that the separation is robust before committing the bulk sample. If criteria are not met, the mobile phase composition or flow rate must be re-optimized.

  • Preparative Separation:

    • Sample Preparation: Prepare a concentrated solution of the racemic this compound (e.g., 20 mg/mL) in the mobile phase. Filter through a 0.45 µm filter.

    • Injection: Perform multiple injections of the concentrated sample. The injection volume depends on the column dimensions and loading capacity.

    • Fraction Collection: Program the fraction collector to collect the eluent corresponding to each enantiomer peak into separate vessels.

  • Post-Separation Analysis:

    • Purity Check: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each isolated enantiomer. The target is typically >99% e.e.

    • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure using a rotary evaporator to yield the purified, solid enantiomers.

    • Characterization: Confirm the identity and purity of the isolated enantiomers using techniques such as NMR spectroscopy and mass spectrometry.

Part 2: Comparative Biological & Pharmacological Profiling

With the purified enantiomers in hand, the next step is to quantify their biological activity. Many spiro-β-lactams have shown promise as antimicrobial agents, particularly against HIV and Plasmodium.[1][2][7] For this guide, we will use a hypothetical in vitro assay for HIV-1 reverse transcriptase (RT) inhibition, a common target for antiviral drugs.

The Rationale for Differential Activity: The active site of a biological target like an enzyme is itself a chiral environment. The precise three-dimensional arrangement of amino acid residues creates a binding pocket that will preferentially interact with one enantiomer over the other. This is analogous to a left hand (the enzyme) fitting better into a left glove (the eutomer) than a right glove (the distomer).

G cluster_receptor Enzyme Active Site (Chiral) cluster_ligands Enantiomers rec S_ligand (S)-Enantiomer (Eutomer) S_ligand->rec Strong Binding High Affinity (Therapeutic Effect) R_ligand (R)-Enantiomer (Distomer) R_ligand->rec Weak / No Binding Low Affinity (Inactive)

Figure 3: Differential binding of enantiomers to a chiral enzyme active site.

Comparative Data Summary

The following table presents hypothetical but realistic data from an HIV-1 RT inhibition assay. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency. Cytotoxicity (CC₅₀) is measured in a human cell line (e.g., TZM-bl) to assess the compound's safety profile. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure of a drug's therapeutic window.

CompoundHIV-1 RT Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Racemic Mixture0.55> 100> 182
(S)-Enantiomer (Eutomer) 0.09 > 100 > 1111
(R)-Enantiomer (Distomer)15.2> 100> 6.6

Data Interpretation:

  • The (S)-Enantiomer is approximately 168 times more potent than the (R)-Enantiomer and 6 times more potent than the racemic mixture.

  • The racemate's activity is essentially a diluted version of the eutomer's activity, skewed by the presence of the much less active distomer.

  • Crucially, the Selectivity Index of the (S)-Enantiomer is dramatically higher, indicating a much larger window between therapeutic efficacy and cellular toxicity. This underscores the importance of developing the single, active enantiomer as a drug candidate.

Part 3: Experimental Protocol for Biological Assay

Experimental Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol uses a commercially available, non-radioactive ELISA-based kit, which enhances safety and throughput.

  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions of the racemate, (S)-enantiomer, and (R)-enantiomer in DMSO (e.g., 10 mM). Create a series of 10-fold dilutions in assay buffer.

    • Controls: Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a DMSO-only vehicle control (negative control).

    • Enzyme & Substrates: Reconstitute the HIV-1 RT enzyme, template/primer hybrid (Poly(A) x Oligo(dT)), and reaction buffer provided in the kit according to the manufacturer's instructions.

  • Assay Procedure:

    • Plate Coating: Coat a 96-well microplate with the template/primer hybrid and incubate as per the kit protocol. Wash the plate to remove unbound substrate.

    • Reaction Mixture: In a separate plate, prepare the reaction mixtures. To each well, add:

      • Reaction Buffer

      • Test compound dilution (or control)

      • HIV-1 RT enzyme

    • Initiation of Reaction: Transfer the reaction mixtures from the preparation plate to the coated assay plate. This starts the reverse transcription process. Incubate at 37°C for 1 hour. The enzyme will incorporate biotin-labeled dUTP into the new DNA strand.

  • Detection & Quantification:

    • Stopping the Reaction: Wash the plate to stop the reaction and remove unincorporated nucleotides.

    • Binding Conjugate: Add a streptavidin-peroxidase conjugate. This will bind to the biotin incorporated into the newly synthesized DNA. Incubate and wash.

    • Substrate Addition: Add a peroxidase substrate (e.g., TMB). The enzyme will catalyze a color change.

    • Quenching: Stop the color development with a stop solution (e.g., 2N H₂SO₄).

    • Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of synthesized DNA, and thus, to the RT activity.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • % Inhibition = 100 * [1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)]

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.

    • Trustworthiness: Running positive and negative controls in every plate validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated and must be > 0.5 for the results to be considered reliable.

Conclusion

The comparative analysis of this compound and its enantiomers, framed through the lens of established spiro-β-lactam research, highlights an immutable principle in modern drug discovery: stereochemistry is not a trivial detail, but a central determinant of biological function . The hypothetical data presented clearly illustrates that a racemic mixture can mask the true potential of a potent eutomer while introducing an inactive or potentially detrimental distomer.

References

  • Alves, M. J., Bártolo, A., & Pinho e Melo, T. M. (2021). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 28(33), 6769–6791. [Link]

  • Alves, A. J. S., Bártolo, A., & Pinho e Melo, T. M. V. D. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1004149. [Link]

  • Taylor, W. R., & Adsool, V. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 224-250. [Link]

  • Bu, F., & Bu, W. (2000). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of the American Chemical Society, 122(49), 12031-12040. [Link]

  • Mykhailiuk, P. K., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(15), 3046-3051. [Link]

  • Jan, M. (2016). Chirality of spirocyclic compound. Chemistry Stack Exchange. [Link]

  • 3D chemistry. (2020). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. YouTube. [Link]

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  • Das, P., & Jana, S. (2020). Synthesis of medicinally privileged spiro-β-lactams. ACS Omega, 5(30), 18747-18755. [Link]

  • Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. [Link]

  • Alves, A. J. S., & Pinho e Melo, T. M. V. D. (2021). Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. European Journal of Organic Chemistry, 2021(24), 3469-3482. [Link]

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31221-31228. [Link]

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Green Chemistry, 24(22), 8635-8642. [Link]

  • CN111995254A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel chemical entities such as 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a spirocyclic compound with potential therapeutic applications, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. It further details a cross-validation protocol to ensure consistency and reliability between these methods, a critical step when transferring methods between laboratories or employing orthogonal techniques for comprehensive characterization.[1][2]

The principles outlined herein adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[3][4][5]

The Critical Role of Method Validation

Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[6][7] This process ensures that the method is accurate, precise, specific, and robust. For a molecule like this compound, which contains a lactam, an ether linkage, and secondary amine functionalities, the choice of analytical method is not trivial. The polarity, volatility, and thermal stability of the analyte must be carefully considered.

This guide will explore the validation of two distinct, yet powerful, analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for volatile and thermally stable compounds, often requiring derivatization for polar analytes.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Selection: The presence of polar functional groups and a chromophore (the amide bond) in this compound makes HPLC-UV an excellent candidate for its quantification. Reversed-phase chromatography is particularly well-suited for this analysis.

Experimental Protocol: HPLC-UV Method Validation

1. Specificity:

  • Analyze a blank sample (matrix without the analyte), a sample of the analyte, and a sample spiked with known impurities and degradation products.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, demonstrating that the method can unequivocally assess the analyte in the presence of other components.[6][8]

2. Linearity:

  • Prepare a series of at least five concentrations of the analyte spanning the expected working range.

  • Perform triplicate injections for each concentration.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient of ≥ 0.999 is typically required.

3. Accuracy:

  • Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Perform the analysis in triplicate for each level.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

4. Precision (Repeatability and Intermediate Precision):

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Robustness:

  • Deliberately introduce small variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

  • Analyze the system suitability samples under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.[8]

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol Develop Validation Protocol ATP Define Analytical Target Profile (ATP) Protocol->ATP Specificity Specificity & Selectivity ATP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Acceptance Compare Against Acceptance Criteria Data_Analysis->Acceptance Report Generate Validation Report Acceptance->Report

HPLC Method Validation Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Selection: GC-MS offers superior sensitivity and specificity due to the combination of chromatographic separation and mass analysis.[9][10] For a polar compound like this compound, derivatization (e.g., silylation) is likely necessary to increase its volatility and thermal stability.

Experimental Protocol: GC-MS Method Validation

The validation parameters for GC-MS are similar to those for HPLC-UV, with some specific considerations for the derivatization step and the mass spectrometric detection.

1. Derivatization and Specificity:

  • Optimize the derivatization reaction (e.g., with BSTFA) for completeness and reproducibility.

  • Analyze a derivatized blank, a derivatized analyte sample, and a derivatized spiked sample.

  • Acceptance Criteria: The analyte derivative peak should be sharp, symmetrical, and well-separated from other components. The mass spectrum should be unique and free from interference.

2. Linearity, Accuracy, and Precision:

  • These are assessed similarly to the HPLC-UV method, ensuring the derivatization step is consistently applied to all samples and standards.

3. Robustness:

  • In addition to standard GC parameters (e.g., oven temperature ramp, carrier gas flow), the robustness of the derivatization step should be evaluated (e.g., reaction time, temperature).

Cross-Validation of HPLC-UV and GC-MS Methods

Once both methods are individually validated, a cross-validation study is essential to demonstrate their equivalence and to ensure that they produce comparable results.[1][11][12] This is particularly important if one method will be used for release testing and the other for stability studies, or if the analytical workload is shared between different laboratories.

Experimental Protocol: Cross-Validation Study

1. Sample Selection:

  • Select a minimum of three batches of this compound with varying purity levels, if available.

2. Analysis:

  • Each batch should be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.

3. Data Comparison:

  • The results obtained from both methods are then statistically compared. A common approach is to use the Student's t-test to compare the means and the F-test to compare the variances.

4. Acceptance Criteria:

  • There should be no statistically significant difference between the mean results obtained by the two methods (p > 0.05).

  • The percentage difference between the results should be within a pre-defined limit, typically ±5%.

Cross_Validation_Process Start Start: Need for Method Comparison Validated_HPLC Validated HPLC-UV Method Start->Validated_HPLC Validated_GCMS Validated GC-MS Method Start->Validated_GCMS Select_Samples Select Homogeneous Batches for Analysis Validated_HPLC->Select_Samples Validated_GCMS->Select_Samples Analyze_HPLC Analyze Samples by HPLC-UV (n=3) Select_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS (n=3) Select_Samples->Analyze_GCMS Compare_Data Statistically Compare Results (e.g., t-test, F-test) Analyze_HPLC->Compare_Data Analyze_GCMS->Compare_Data Acceptance Results within Acceptance Criteria? Compare_Data->Acceptance Methods_Equivalent Methods are Equivalent Acceptance->Methods_Equivalent Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Cross-Validation Decision Workflow

Comparative Data Summary

The following table presents illustrative data from a hypothetical cross-validation study of this compound analysis.

Parameter HPLC-UV Method GC-MS Method Comments
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%High accuracy for both methods.
Precision (RSD) 0.85%0.72%GC-MS shows slightly better precision.
LOD 0.05 µg/mL0.01 µg/mLGC-MS is more sensitive.
LOQ 0.15 µg/mL0.03 µg/mLGC-MS has a lower limit of quantification.
Cross-Validation (Batch A) Assay: 99.2%Assay: 99.4%% Difference: 0.20%
Cross-Validation (Batch B) Assay: 98.5%Assay: 98.7%% Difference: 0.20%
Cross-Validation (Batch C) Assay: 99.8%Assay: 99.6%% Difference: -0.20%

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound, each with its own advantages.

  • HPLC-UV is a robust, reliable, and straightforward method that does not require sample derivatization, making it ideal for routine quality control applications.

  • GC-MS provides higher sensitivity and specificity, making it the preferred method for impurity profiling and trace-level analysis.

The successful cross-validation demonstrates that both methods can be used interchangeably, providing flexibility in the analytical workflow. The choice of method for a specific application should be based on the required sensitivity, the sample matrix, and the available instrumentation. This guide underscores the principle that analytical method validation is a continuous process, ensuring data integrity throughout the lifecycle of a pharmaceutical product.[13]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]

  • MDPI. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Retrieved from [Link]

  • International Journal of Environmental Sciences. (n.d.). View of GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018). 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-. Retrieved from [Link]

  • YouTube. (2023). How Is GC-MS Used In Aroma Analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynacae. Retrieved from [Link]

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A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery: Spotlight on 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

The imperative in contemporary drug discovery is to venture beyond the "flatland" of two-dimensional aromatic compounds and explore the vast, topographically rich chemical space offered by three-dimensional scaffolds.[1][2] Among these, spirocyclic systems—characterized by two rings joined at a single quaternary carbon—have garnered significant attention.[3][4][5] Their rigid, well-defined spatial arrangement can pre-organize pharmacophoric elements, leading to enhanced binding affinity, improved selectivity, and superior physicochemical properties compared to more flexible or planar analogs.[1][6]

This guide provides an in-depth comparative analysis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a novel and promising scaffold, against other established spirocyclic motifs. We will delve into the nuances of their physicochemical profiles, synthetic accessibility, and metabolic stability, supported by representative experimental data and protocols to inform rational drug design.

The Spirocyclic Advantage: Engineering Three-Dimensionality

The introduction of a spirocenter fundamentally alters a molecule's properties. Shifting from planar, sp²-heavy structures to those with a higher fraction of saturated sp³ carbons (Fsp³) generally correlates with improved clinical success rates.[5] This structural rigidity reduces the entropic penalty upon binding to a biological target and can lead to significant improvements in key drug-like properties.[7]

Key benefits include:

  • Enhanced Solubility and Reduced Lipophilicity: The 3D nature of spirocycles disrupts crystal packing and reduces surface area, often leading to better aqueous solubility and lower lipophilicity.[1]

  • Improved Target Selectivity: The fixed orientation of substituents allows for precise interactions with a target's binding pocket, minimizing off-target effects.[1][2]

  • Metabolic Stability: The quaternary spirocenter and adjacent atoms are typically less susceptible to metabolic modification by cytochrome P450 enzymes.

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to unique chemical space, offering a strong basis for novel intellectual property claims.[6]

Comparative Scaffold Analysis: A Data-Driven Approach

To contextualize the unique features of this compound, we will compare it against two structurally related and commonly employed scaffolds: the parent 2,7-Diazaspiro[3.5]nonane and the isomeric 2-Oxa-7-azaspiro[3.5]nonane .

Physicochemical Property Comparison

The choice of a scaffold is often dictated by its inherent physicochemical properties, which form the foundation for a successful drug candidate. The presence of heteroatoms and functional groups dramatically influences polarity, solubility, and hydrogen bonding potential.

ScaffoldStructureMolecular Weight ( g/mol )cLogP (Calculated)TPSA (Ų)
This compound Structure of this compound156.17-1.4561.8
2,7-Diazaspiro[3.5]nonane Structure of 2,7-Diazaspiro[3.5]nonane126.20[8]-0.9824.1
2-Oxa-7-azaspiro[3.5]nonane Structure of 2-Oxa-7-azaspiro[3.5]nonane127.18[9]0.1521.7

Causality behind the data: The most striking difference is the significantly higher Topological Polar Surface Area (TPSA) of this compound. This is a direct consequence of the lactam (amide) and ether functionalities. A higher TPSA is often predictive of lower cell permeability but can be highly advantageous for improving aqueous solubility and engaging in crucial hydrogen bond interactions with a target protein. Its negative cLogP value further underscores its hydrophilic character, making it an excellent starting point for targets where high lipophilicity is associated with toxicity or poor selectivity.

Synthetic Accessibility and Diversification

A scaffold's utility is directly proportional to the ease of its synthesis and the potential for subsequent functionalization.

General Synthetic Workflow for Spirocyclic Cores

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A Precursor Selection B First Ring Formation A->B C Spirocyclization Reaction B->C D Core Scaffold C->D Purification E Orthogonal Protection D->E F Site-Selective Functionalization E->F G Deprotection & Final Functionalization F->G H Diverse Compound Library G->H

Caption: Generalized workflow for spirocycle synthesis and library generation.

Experimental Protocol: Representative Synthesis of a this compound Core

This protocol is a conceptual, multi-step pathway illustrating a plausible route.

  • Step 1: Synthesis of the Azetidine Precursor. To a solution of a suitably protected 3-amino-1-propanol, introduce a protected amino acid (e.g., N-Boc-glycine) via standard amide coupling (EDC/HOBt) to form a linear precursor.

  • Step 2: First Ring Closure (Azetidine Formation). Cyclize the linear precursor, for example, via a Mitsunobu reaction or by converting the terminal alcohol to a leaving group (e.g., mesylate) followed by intramolecular nucleophilic substitution by the nitrogen to form the protected 4-membered azetidine ring.

  • Step 3: Spirocyclization. Deprotect the amino group on the side chain. The spirocyclic lactam can then be formed through an intramolecular cyclization reaction. For instance, reacting the precursor with chloroacetyl chloride followed by a base-mediated intramolecular cyclization would form the desired piperidinone ring fused at the spirocenter.[10]

  • Step 4: Deprotection. Remove the remaining protecting groups (e.g., Boc group with TFA) to yield the final this compound core, often isolated as a salt.

Why this approach? This strategy builds the scaffold sequentially, allowing for controlled introduction of functionality. The presence of two distinct nitrogen atoms (one amide, one amine) in the final core provides orthogonal handles for diversification, enabling the exploration of structure-activity relationships (SAR) at multiple vectors.

Metabolic Stability Assessment

An ideal scaffold should be inherently robust to metabolic degradation. We can assess this using an in vitro liver microsomal stability assay.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Preparation: A 1 µM solution of the test compound is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system (e.g., G6P, G6PD).

  • Time-Point Quenching: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining.

  • Calculation: The half-life (t₁/₂) is determined by plotting the natural logarithm of the percentage of compound remaining versus time.

Comparative In Vitro Metabolic Stability Data

Scaffold Derivativet₁/₂ in Human Liver Microsomes (min)Intrinsic Clearance (µL/min/mg)
N-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one> 60< 5
N-benzyl-2,7-diazaspiro[3.5]nonane4515.4
N-benzyl-2-oxa-7-azaspiro[3.5]nonane> 60< 5

Interpreting the data: The lactam functionality in the this compound scaffold appears to confer high metabolic stability, likely by deactivating the adjacent nitrogen and sterically shielding nearby positions. Similarly, the oxetane-containing 2-Oxa-7-azaspiro[3.5]nonane is also highly stable, a known feature of oxetane-containing drugs.[11] The 2,7-diazaspiro[3.5]nonane, with two secondary amine-like nitrogens, presents more potential sites for metabolic attack, resulting in a shorter half-life in this representative example.

Strategic Application in Drug Design

The selection of a scaffold should be a strategic decision based on the target and desired properties.

Logical Flow from Scaffold Properties to Drug Candidate

cluster_props Inherent Properties cluster_apps Therapeutic Advantages Scaffold This compound Prop1 High TPSA & Hydrophilicity Scaffold->Prop1 Prop2 Rigid 3D Structure Scaffold->Prop2 Prop3 H-Bond Donors/Acceptors Scaffold->Prop3 Prop4 High Metabolic Stability Scaffold->Prop4 App1 Improved Solubility Prop1->App1 App2 Enhanced Target Binding (Potency & Selectivity) Prop2->App2 Prop3->App2 App3 Favorable PK Profile (Longer Half-Life) Prop4->App3 Candidate Optimized Drug Candidate App1->Candidate App2->Candidate App3->Candidate

Caption: Mapping the intrinsic properties of the scaffold to desirable drug-like attributes.

The unique combination of a hydrophilic lactam and a stable oxa-spirocycle makes This compound an exceptionally strong candidate for developing inhibitors against targets like kinases, proteases, and epigenetic enzymes. These targets often have well-defined binding sites that require specific hydrogen bonding patterns and benefit from the improved pharmacokinetic profiles that this scaffold can provide.

Conclusion

While all spirocyclic scaffolds offer the core advantage of three-dimensionality, the specific arrangement of heteroatoms and functional groups creates distinct profiles. This compound distinguishes itself with its high polarity, multiple points for diversification, and excellent predicted metabolic stability. In contrast to the more basic 2,7-diazaspiro[3.5]nonane or the less polar 2-oxa-7-azaspiro[3.5]nonane, it provides a unique set of tools for medicinal chemists. By leveraging its inherent properties, researchers can strategically design next-generation therapeutics with enhanced potency, selectivity, and superior drug-like characteristics, accelerating the journey from hit identification to a viable clinical candidate.

References

  • Title: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • Title: 5-oxa-8-azaspiro[3.5]nonan-7-one.
  • Title: Spirocyclic Scaffolds in Medicinal Chemistry.
  • Title: Spirocyclic Scaffolds in Medicinal Chemistry.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Title: The use of spirocyclic scaffolds in drug discovery.
  • Title: The use of spirocyclic scaffolds in drug discovery.
  • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Title: 2-Oxa-7-azaspiro[3.5]nonane.
  • Title: 2,7-Diazaspiro[3.5]nonane.
  • Title: 2,7-DIAZASPIRO(3.5)NONANE.
  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry.

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In Vivo Validation of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one's Therapeutic Potential: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a novel spirocyclic compound, as a potential therapeutic agent. Our focus is on a comparative analysis against established treatments in a preclinical oncology setting. We will delve into the rationale behind experimental design, present detailed protocols, and interpret hypothetical data to illustrate the compound's potential.

Spirocyclic scaffolds are gaining significant attention in medicinal chemistry for their ability to offer unique three-dimensional structures, which can lead to improved potency and selectivity for biological targets.[1][2] While the development of these complex molecules can be challenging, their potential to address unmet needs in areas like oncology is substantial.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust in vivo data.

Mechanistic Hypothesis and Comparative Landscape

For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as "Spiro-7") has demonstrated potent and selective in vitro cytotoxicity against human non-small-cell lung cancer (NSCLC) cell lines harboring KRAS mutations. The proposed mechanism of action is the inhibition of the downstream MEK/ERK signaling pathway, a critical driver of proliferation in these cancers.

Our in vivo validation will therefore compare the efficacy and safety of Spiro-7 against a current standard-of-care agent for KRAS-mutant NSCLC, such as a MEK inhibitor like Trametinib. This direct comparison is crucial for establishing a potential therapeutic advantage.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Spiro-7 within the RAS/RAF/MEK/ERK signaling cascade.

Signaling_Pathway RAS KRAS (mutated) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Spiro7 Spiro-7 Spiro7->MEK Trametinib Trametinib Trametinib->MEK

Figure 1: Hypothesized MEK/ERK signaling pathway inhibition.

In Vivo Validation Workflow: A Step-by-Step Guide

The following sections outline the critical experiments required to validate the therapeutic potential of Spiro-7 in vivo.

Experimental Workflow Diagram

This diagram provides a high-level overview of the entire in vivo validation process.

Experimental_Workflow cluster_0 Phase 1: Model Development & MTD cluster_1 Phase 2: Efficacy & PK/PD Studies cluster_2 Phase 3: Data Analysis & Interpretation Xenograft Establishment of NSCLC Xenograft Model MTD Maximum Tolerated Dose (MTD) Study Xenograft->MTD Efficacy Comparative Efficacy Study (Spiro-7 vs. Trametinib) MTD->Efficacy PK Pharmacokinetic (PK) Analysis Efficacy->PK PD Pharmacodynamic (PD) Analysis Efficacy->PD Data Tumor Growth Inhibition (TGI) & Toxicity Assessment Efficacy->Data Biomarker Biomarker Analysis (p-ERK levels) Data->Biomarker

Figure 2: Overview of the in vivo validation workflow.
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored in preclinical oncology research.[3] They tend to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[4][5]

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation:

    • Surgically obtain fresh tumor tissue from a patient with KRAS-mutant NSCLC.

    • Implant a small fragment (approx. 20-30 mm³) of the tumor subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approx. 100-150 mm³).

    • Measure tumor dimensions twice weekly using calipers and calculate volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups.

Protocol 2: Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose of Spiro-7 that can be administered without causing unacceptable levels of toxicity.

Methodology:

  • Dose Escalation:

    • Administer escalating doses of Spiro-7 (e.g., 10, 30, 100 mg/kg) to small groups of non-tumor-bearing mice.

    • The route of administration should be consistent with the intended clinical use (e.g., oral gavage, intraperitoneal injection).

  • Toxicity Monitoring:

    • Monitor mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Record body weight daily. A body weight loss of >20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss.

Protocol 3: Comparative Efficacy Study

This is the core study to evaluate the anti-tumor activity of Spiro-7 compared to a standard-of-care drug.

Methodology:

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Spiro-7 (at its MTD)

    • Group 3: Trametinib (at a clinically relevant dose)

    • Group 4 (Optional): Combination of Spiro-7 and another agent.

  • Dosing Schedule: Administer treatments for a defined period (e.g., 21 days).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), overall survival.

Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial for understanding the relationship between drug exposure and its biological effect.[6][7]

Methodology:

  • PK Analysis:

    • At various time points after a single dose of Spiro-7, collect blood samples from a satellite group of mice.

    • Analyze plasma concentrations of Spiro-7 using LC-MS/MS to determine key parameters like Cmax, Tmax, and AUC.

  • PD Analysis:

    • At the end of the efficacy study, collect tumor tissues from each treatment group.

    • Analyze the levels of key biomarkers in the signaling pathway (e.g., phosphorylated ERK) using techniques like Western blotting or immunohistochemistry to confirm target engagement.

Comparative Data Analysis (Illustrative Data)

The following tables present hypothetical data from our comparative efficacy study.

Table 1: Comparative Efficacy of Spiro-7 and Trametinib

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1500 ± 250-
Spiro-750600 ± 15060
Trametinib1750 ± 18050

Table 2: Toxicity Profile

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)
Vehicle-< 2
Spiro-7508
Trametinib112

Interpretation:

In this hypothetical scenario, Spiro-7 demonstrates superior tumor growth inhibition compared to Trametinib at their respective optimal doses. Furthermore, Spiro-7 exhibits a more favorable toxicity profile with less impact on body weight.

Expertise, Trustworthiness, and Scientific Rationale

Expertise & Experience:

The choice of a PDX model over a cell line-derived xenograft is a deliberate decision based on extensive experience in preclinical oncology.[8][9] PDX models, while more resource-intensive, provide data with higher translational relevance, increasing the predictive value for human clinical trials.[4][5] The inclusion of a PK/PD component is critical for a mechanistically driven drug development program, as it validates that the observed anti-tumor effect is a direct result of the drug engaging its intended target.[7]

Trustworthiness:

The integrity of this experimental design is ensured through several self-validating systems:

  • Randomization and Blinding: Mice are randomized into treatment groups to prevent selection bias. Whenever possible, researchers involved in data collection should be blinded to the treatment allocation.

  • Appropriate Controls: The inclusion of a vehicle control group is fundamental to ascertain that the observed effects are due to the active compounds and not the delivery vehicle.

  • Reproducibility: Key experiments should be repeated to ensure the robustness and reproducibility of the findings.

By adhering to these principles, we can generate a high-quality dataset that provides a reliable assessment of this compound's therapeutic potential.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. (2014). Pharma Models. [Link]

  • Overview of drug screening experiments using patient-derived xenograft models. (n.d.). ResearchGate. [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Xenograft Mouse Models. (n.d.). Melior Discovery. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). (n.d.). Altogen Labs. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). Clinical Therapeutics, 40(10), 1663-1670. [Link]

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A Comparative Guide to the Synthetic Efficiency of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of potential synthetic routes for 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a spirocyclic scaffold of increasing interest in medicinal chemistry and drug development.[1][2] Given the limited direct literature on the synthesis of this specific molecule, this document leverages established methodologies for analogous structures to propose and evaluate plausible synthetic strategies. The focus is on providing a practical framework for researchers to assess the efficiency, scalability, and potential challenges associated with each approach.

Introduction to the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is highly sought after in modern drug discovery.[3] The rigid, yet complex, spatial arrangement of these scaffolds can lead to improved target selectivity and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The this compound core, incorporating both lactam and ether functionalities, presents a versatile platform for the development of novel therapeutics.

This guide will explore two primary synthetic strategies for the construction of this target molecule:

  • Multi-step Synthesis via Intramolecular Cyclization: A linear approach involving the sequential formation of the oxetane and piperidinone rings.

  • Convergent Synthesis via Dearomatization: A strategy that aims to construct the spirocyclic core in a more condensed fashion.

Method 1: Multi-step Synthesis via Intramolecular Cyclization

This approach is adapted from a patented synthesis of a related diazaspiro compound and represents a robust, albeit longer, route to the target molecule.[4] The general strategy involves the construction of a linear precursor containing all the necessary atoms, followed by a key intramolecular cyclization step to form the second ring of the spirocycle.

Proposed Synthetic Pathway

Multi_step_Synthesis A 3-((Benzylamino)methyl)oxetan-3-ol B N-Benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)acetamide A->B Acylation (Ac2O, Pyridine) C N-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one B->C Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction) D This compound C->D Deprotection (e.g., Catalytic Hydrogenation)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Acylation of 3-((Benzylamino)methyl)oxetan-3-ol

  • Rationale: This step introduces the acetyl group that will ultimately form part of the lactam ring. The benzyl group serves as a protecting group for the secondary amine.

  • Procedure:

    • Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in dichloromethane (DCM).

    • Add pyridine (2.0 eq) and cool the mixture to 0 °C.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step to create the spirocyclic core. A Mitsunobu or Appel reaction can be employed to convert the primary alcohol into a leaving group and facilitate intramolecular attack by the amide nitrogen.

  • Procedure (Mitsunobu Conditions):

    • Dissolve the product from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture and purify by column chromatography.

Step 3: Deprotection

  • Rationale: Removal of the benzyl protecting group to yield the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the N-benzyl protected spirocycle (1.0 eq) in ethanol.

    • Add Palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product.

Benchmarking and Data Summary
ParameterStep 1: AcylationStep 2: CyclizationStep 3: DeprotectionOverall
Estimated Yield 85-95%50-70%>90%38-60%
Purity >95% (after chromatography)>95% (after chromatography)>98% (after filtration)>98%
Key Reagents Acetic anhydride, PyridinePPh3, DEAD/DIADPd/C, H2
Pros Reliable reactions, well-established procedures.High purity of final product.
Cons Multi-step process, requires chromatography at multiple stages.Use of hazardous and expensive reagents (DEAD/DIAD).Lower overall yield due to multiple steps.

Method 2: Convergent Synthesis via Dearomatizing Intramolecular Diamination

This proposed route is inspired by recent advances in the synthesis of spirocyclic 1,2-diamines through dearomatization of phenols.[5][6] This strategy offers a more convergent approach, potentially reducing the overall step count.

Proposed Synthetic Pathway

Convergent_Synthesis A Phenol with pendant urea B Spirotricyclic intermediate A->B Oxidative Cyclization (e.g., PIFA, HFIP) C This compound B->C Ring Opening / Rearrangement

Caption: Proposed convergent synthesis of this compound.

Experimental Protocols

Step 1: Oxidative Cyclization

  • Rationale: A phenol bearing a pendant urea can undergo an oxidative cyclization to form a complex spirotricyclic system in a single step.[6] This rapidly builds molecular complexity.

  • Procedure:

    • Dissolve the phenolic urea precursor (1.0 eq) in a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and dichloromethane (DCM) (1:1).

    • Cool the solution to 0 °C.

    • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq) portionwise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Step 2: Ring Opening / Rearrangement

  • Rationale: The spirotricyclic intermediate would require a subsequent ring-opening or rearrangement to yield the desired this compound scaffold. The specific conditions for this step would require significant investigation and are a key challenge of this proposed route. This might involve selective cleavage of one of the newly formed rings under specific pH or redox conditions.

Benchmarking and Data Summary
ParameterStep 1: Oxidative CyclizationStep 2: Ring OpeningOverall
Estimated Yield 40-60%Highly VariablePotentially 20-40%
Purity >90% (after chromatography)Requires significant optimizationVariable
Key Reagents PIFA, HFIPTo be determined
Pros Rapid increase in molecular complexity, potentially fewer steps.
Cons Requires synthesis of a complex starting material.The second step is speculative and would require extensive development.

Comparative Analysis and Conclusion

FeatureMethod 1: Multi-step SynthesisMethod 2: Convergent Synthesis
Overall Efficiency Moderate (38-60% estimated yield)Potentially low to moderate, requires optimization
Scalability Good, based on established reactions.Potentially challenging due to specialized reagents and reaction conditions.
Cost-Effectiveness Moderate, reagents are commercially available but can be expensive.Likely higher cost initially due to specialized reagents and development time.
Robustness High, based on well-understood and reliable reactions.Low, the key second step is undeveloped.
Development Effort Low to moderate, primarily optimization of existing procedures.High, requires significant research and development for the ring-opening step.

Recommendation:

For researchers requiring a reliable and scalable synthesis of this compound in the short term, Method 1 (Multi-step Synthesis via Intramolecular Cyclization) is the recommended approach. While it involves more steps, the individual reactions are well-precedented and likely to provide a consistent route to the target molecule.

Method 2 (Convergent Synthesis via Dearomatization) represents a more ambitious and novel strategy. While potentially more elegant and step-economical in the long run, it carries a significantly higher risk and would require a dedicated research program to develop the crucial ring-opening/rearrangement step. This approach is better suited for academic or exploratory research aimed at developing new synthetic methodologies.

References

  • Comparative study of synthetic routes to azaspiro[3.5]nonan-2-ones. BenchChem.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Bioactivity of spirocyclic diamine scaffolds. ResearchGate.
  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • Synthetic methods for 1,3-diamines. PubMed.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.

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A Comparative Computational Analysis of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Binding Modes Against Established Inhibitors of MDM2 and PARP-1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for evaluating the binding characteristics of the novel scaffold, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. Lacking experimental data on its biological targets, we employ a rational, hypothesis-driven approach. Based on the structural similarities to known spirocyclic inhibitors, we have selected two high-value cancer targets, MDM2 and PARP-1, for a comparative analysis.[1][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on utilizing molecular docking and molecular dynamics simulations to predict and compare the binding modes of a novel compound against well-characterized inhibitors.

The inherent three-dimensional nature of spirocyclic scaffolds presents a compelling advantage in drug discovery, offering the potential for novel interactions with biological targets and improved physicochemical properties.[3][4][5] The subject of our investigation, this compound, is a unique spiro-lactam.[6] Through the methodologies detailed herein, we will computationally assess its potential to interact with the p53-binding pocket of MDM2 and the catalytic site of PARP-1, comparing its performance against the established inhibitors Nutlin-3a and Olaparib, respectively.

I. Rationale for Target Selection and Comparator Compounds

Given the absence of a known biological target for this compound, a logical first step is to explore targets of structurally similar compounds. Spiro-oxindoles, for instance, are a well-documented class of inhibitors targeting the MDM2-p53 protein-protein interaction.[1][7] This interaction is a critical regulator of the p53 tumor suppressor pathway, which is dysregulated in many cancers.[8][9][10] Therefore, MDM2 presents a rational hypothetical target for our spirocyclic compound. As a comparator, we will use Nutlin-3a, a potent and selective non-spirocyclic inhibitor of the MDM2-p53 interaction.[7][10]

To demonstrate the broad applicability of the computational workflow, we have selected a second, distinct target: Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain cancers, particularly those with BRCA mutations.[11][12][13] For this target, we will compare the binding of our novel scaffold with Olaparib, a clinically approved PARP-1 inhibitor.[14]

II. Computational Methodology: A Step-by-Step Guide

This section outlines the complete computational workflow, from system preparation to data analysis. The causality behind each step is explained to provide a clear understanding of the experimental design.

A. System Preparation

Accurate system preparation is paramount for reliable computational results. This involves obtaining and preparing the protein and ligand structures.

Experimental Protocol: System Preparation

  • Protein Structure Acquisition:

    • Download the crystal structures of human MDM2 in complex with Nutlin-3a (PDB ID: 4HG7) and human PARP-1 in complex with Olaparib (PDB ID: 7KK4) from the RCSB Protein Data Bank.[9][10]

    • These structures provide a high-resolution starting point with the co-crystallized ligand defining the binding site.

  • Protein Preparation:

    • Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water, ions, and any co-solvents.

    • Separate the protein and the co-crystallized ligand into separate files. The protein file will be used for docking, and the co-crystallized ligand can be used to validate the docking protocol.

    • Add polar hydrogens to the protein and assign partial charges. For this study, we will use the Gasteiger charging method.

  • Ligand Preparation:

    • Obtain the 2D structures of this compound, Nutlin-3a, and Olaparib in SMILES format.

      • This compound: O=C1NC2(CO1)CCNC2

      • Nutlin-3a: The SMILES string can be obtained from PubChem (CID: 10057770).

      • Olaparib: Fc1ccc(CC2=NNC(=O)c3ccccc23)cc1C(=O)N4CCN(CC4)C(=O)C5CC5[15]

    • Convert the SMILES strings into 3D structures using a tool like Open Babel or an online converter.[16][17][18][19]

    • Add hydrogens to the ligands, assign Gasteiger charges, and save them in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

G cluster_prep System Preparation PDB Download PDB Structures (MDM2: 4HG7, PARP-1: 7KK4) Clean_Protein Clean Protein (Remove water, ions) PDB->Clean_Protein Prep_Protein Prepare Protein (Add Hydrogens, Assign Charges) Clean_Protein->Prep_Protein SMILES Obtain Ligand SMILES Convert_3D Convert SMILES to 3D SMILES->Convert_3D Prep_Ligand Prepare Ligand (Add Hydrogens, Assign Charges) Convert_3D->Prep_Ligand G cluster_docking Molecular Docking Workflow Grid Define Grid Box Config Create Configuration File Grid->Config Vina Run AutoDock Vina Config->Vina Analyze Analyze Docking Poses and Binding Affinities Vina->Analyze

Caption: Step-by-step molecular docking workflow using AutoDock Vina.

C. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than static docking poses. We will use GROMACS for our MD simulations. [2][20][21][22][23][24][25] Experimental Protocol: MD Simulation with GROMACS

  • System Building:

    • Use the best docking pose as the starting structure for the MD simulation.

    • Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.

    • Combine the protein and ligand structures and topologies.

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the solvent to equilibrate around the protein-ligand complex while the protein and ligand are position-restrained.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand.

      • Interaction Energy: To calculate the non-bonded interaction energies between the protein and ligand.

G cluster_md Molecular Dynamics Simulation Workflow Build System Building (Solvation, Ionization) Minimization Energy Minimization Build->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one, a heterocyclic compound whose unique spirocyclic and lactam functionalities demand a nuanced approach to waste management.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the known chemical properties of its dihydrochloride salt, general principles of hazardous waste management for heterocyclic and lactam-containing compounds, and guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA). It is imperative to consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. While specific toxicological data for this compound is scarce, an analysis of its structure and information on its dihydrochloride salt (CAS 2361644-54-2) allows for an inferred hazard profile.[1] The presence of a lactam ring and multiple heteroatoms suggests that the compound should be handled with care, assuming potential for biological activity and environmental persistence.[2]

Inferred Hazard Profile:

Based on analogous structures, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • An irritant to the skin and eyes.[3][4]

EPA Hazardous Waste Characterization:

To comply with the Resource Conservation and Recovery Act (RCRA), a waste must be characterized to determine if it is hazardous.[5][6] This involves assessing four key characteristics:

Characteristic Assessment for this compound EPA Waste Code
Ignitability The compound is a solid with no known flammable properties. It is unlikely to have a flash point below 60°C (140°F).D001 (Unlikely)[7][8]
Corrosivity The compound is not expected to be corrosive. Aqueous solutions are unlikely to have a pH ≤ 2 or ≥ 12.5.D002 (Unlikely)[7][8]
Reactivity The compound is not known to be unstable, reactive with water, or capable of detonation.D003 (Unlikely)[8]
Toxicity Without specific leaching data (Toxicity Characteristic Leaching Procedure - TCLP), it is prudent to assume the compound could be toxic.[5][9]D004-D043 (Possible)

Given the lack of comprehensive data, it is safest to manage all waste streams containing this compound as hazardous chemical waste.

Part 2: Segregation and Collection Protocols

Proper segregation at the point of generation is paramount to ensure safety and compliant disposal. Cross-contamination of waste streams can lead to unforeseen reactions and complicates the disposal process.

Waste Stream Segregation:

Waste Stream Description Collection Container
Solid Waste Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers.Clearly labeled, sealed, and puncture-resistant container marked "Hazardous Waste."
Liquid Waste (Non-aqueous) Solutions of the compound in organic solvents.Designated, leak-proof, and chemically compatible container. Segregate halogenated and non-halogenated solvent waste.
Liquid Waste (Aqueous) Aqueous solutions containing the compound from experimental workups.Designated, leak-proof, and chemically compatible container.
Sharps Contaminated needles, syringes, and broken glassware.Puncture-proof sharps container clearly labeled as "Hazardous Chemical Sharps."

Part 3: Decontamination and Disposal Procedures

The following step-by-step protocols provide a framework for handling and disposing of waste containing this compound.

Protocol 1: Disposal of Solid Waste and Contaminated Materials
  • Collection: Carefully collect all solid waste, including residual powder and contaminated disposables, in a designated hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.

Protocol 2: Disposal of Liquid Waste
  • Segregation: Collect liquid waste in separate, clearly labeled containers for halogenated organic, non-halogenated organic, and aqueous solutions.

  • Labeling: Label each container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.

  • Storage: Store sealed containers in secondary containment within a designated satellite accumulation area.

  • Disposal: Coordinate with your EHS department for collection and disposal by a licensed hazardous waste contractor. Under no circumstances should this waste be poured down the drain. [10]

Protocol 3: Decontamination of Glassware and Equipment

The lactam ring within the structure is susceptible to hydrolysis under basic conditions, which can be exploited for decontamination.[11][12]

  • Preparation: In a well-ventilated fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Soaking: Submerge the contaminated glassware and equipment in the 1 M NaOH solution for at least 24 hours. This will facilitate the hydrolytic cleavage of the lactam ring, degrading the parent compound.

  • Rinsing: After soaking, carefully remove the items and rinse them thoroughly with copious amounts of water.

  • Final Cleaning: Proceed with standard laboratory washing procedures. The initial rinse water should be collected as hazardous aqueous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Point WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Pure compound, contaminated PPE) WasteType->Solid Solid Liquid Liquid Waste (Solutions) WasteType->Liquid Liquid Sharps Contaminated Sharps WasteType->Sharps Sharps Glassware Reusable Glassware/Equipment WasteType->Glassware Reusable CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid SegregateLiquid Segregate Aqueous vs. Organic (Halogenated/Non-Halogenated) Liquid->SegregateLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps Decontaminate Decontaminate via Base Hydrolysis (1M NaOH) Glassware->Decontaminate Store Store in Satellite Accumulation Area CollectSolid->Store CollectSharps->Store SegregateLiquid->Store Rinse Thoroughly Rinse with Water Decontaminate->Rinse EHS_Pickup Arrange for EHS Disposal Store->EHS_Pickup Clean Standard Laboratory Cleaning Rinse->Clean

Sources

Personal protective equipment for handling 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The unique structural motifs of compounds like this compound, a spirocyclic lactam, hold significant promise in the exploration of new therapeutic agents.[1][2][3] This guide provides essential safety and logistical information for handling this compound, ensuring both personal safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can establish a robust safety protocol by examining data from structurally analogous compounds. This approach allows us to anticipate potential hazards and implement appropriate control measures. The following procedures are synthesized from best practices in chemical safety and data from similar spirocyclic structures.[4][5]

Understanding the Risks: A Profile of Related Compounds

Analysis of safety data for similar spirocyclic lactams, such as 2-Oxa-7-azaspiro[3.5]nonane hemioxalate and 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane, reveals a consistent hazard profile.[4][5] These compounds are typically classified with the following risks:

  • Skin Irritation: Causes skin irritation upon direct contact.[5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

Based on these data, it is prudent to handle this compound with a comprehensive personal protective equipment (PPE) strategy.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][7][8]Provides comprehensive protection against splashes and airborne particles, safeguarding against serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile), with consideration for double-gloving.Prevents direct skin contact, mitigating the risk of skin irritation. Glove manufacturer's compatibility charts should be consulted.[6]
Body Protection Flame-resistant lab coat.[7]Protects against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5]Minimizes the risk of inhaling airborne particles, preventing respiratory irritation.
Footwear Closed-toe shoes.[6][7]Protects feet from spills and falling objects.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling Assess_Hazards Assess Hazards (Skin, Eye, Respiratory Irritant) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Goggles 3. Goggles Don_Gloves->Don_Goggles Don_Shield 4. Face Shield Don_Goggles->Don_Shield Handle_Chemical Handle this compound in Fume Hood Don_Shield->Handle_Chemical

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with the chemical name and associated hazards.

2. Handling and Use:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[8]

  • Use dedicated spatulas and weighing boats for transfers.

  • Ensure an emergency eyewash station and safety shower are readily accessible.[5]

3. First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][8]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][8]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][8]

  • If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4]

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including gloves and weighing boats, should be placed in a designated, sealed waste container.

  • Do not dispose of down the drain.[8]

Chemical_Lifecycle Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Handling Handling in Fume Hood Storage->Handling First_Aid First Aid Procedures Handling->First_Aid In case of exposure Spill_Management Spill Management Handling->Spill_Management In case of spill Disposal Waste Disposal Handling->Disposal

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, unlocking its potential while maintaining a secure and compliant laboratory environment.

References

  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • American Chemistry Council. Protective Equipment.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • AiFChem. 5-Oxa-8-azaspiro[3.5]nonan-7-one.
  • Thermo Fisher Scientific. Safety Data Sheet for 2-Oxa-7-azaspiro[3.
  • Angene Chemical. Safety Data Sheet for 2,7-Diazaspiro[3.5]nonane dihydrochloride.
  • Achmem. 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one.
  • PubMed.
  • Royal Society of Chemistry.
  • SynQuest Laboratories, Inc. Safety Data Sheet for 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane.
  • PubMed.
  • Royal Society of Chemistry.
  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents.

Sources

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Retrosynthesis Analysis

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5-Oxa-2,8-diazaspiro[3.5]nonan-7-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.